molecular formula C12H18ClN3O B3334584 Luviquat FC 550 CAS No. 95144-24-4

Luviquat FC 550

Cat. No.: B3334584
CAS No.: 95144-24-4
M. Wt: 255.74 g/mol
InChI Key: ZIQRJGXRRBOCEI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luviquat™  FC 370 is also known as polyquaternium-16. It is a cationic copolymer of methylvinylimidazolium chloride and vinylpyrrolidone.>

Properties

IUPAC Name

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.C6H9NO.ClH/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;/h3-6H,1H2,2H3;2H,1,3-5H2;1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRJGXRRBOCEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C.C=CN1CCCC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95144-24-4
Details Compound: Polyquaternium 16
Record name Polyquaternium 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95144-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95144-24-4
Record name Polyquaternium-16 (N-vinylpyrrolidinone:3-methyl-1-vinylimidazolium chloride (7:3))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095144244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenyl-3-methyl-1H- imidazolium chloride polymer with 1-ethenyl-2-pyrrolidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Luviquat FC 550's Interaction with Hair Keratin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luviquat FC 550, with the INCI name Polyquaternium-16, is a cationic copolymer utilized in the cosmetic industry for its conditioning and styling properties. This technical guide elucidates the mechanism of action by which this compound interacts with hair keratin (B1170402). The primary interaction is governed by electrostatic attraction between the positively charged quaternary ammonium (B1175870) groups of the polymer and the negatively charged anionic sites on the hair fiber surface. This leads to the formation of a thin, flexible film that modifies the surface properties of the hair, resulting in improved combability, reduced static electricity, and enhanced styling hold. This document provides a detailed overview of the underlying principles, methodologies for quantification, and a summary of its effects on hair's mechanical properties.

Introduction

Hair keratin is a complex protein structure characterized by an overall negative charge, particularly in damaged hair, due to the presence of carboxylic acid residues from amino acids like aspartic acid and glutamic acid. Cationic polymers, such as this compound (Polyquaternium-16), are specifically designed to interact with these negative sites. This compound is a copolymer of vinylpyrrolidone and quaternized vinylimidazole, possessing a significant positive charge density (approximately 3.3 meq/g at pH 7) that drives its substantivity to hair.

The deposition of this compound onto the hair shaft results in a multi-faceted improvement of hair quality. The polymer forms a smooth, coherent film that lubricates the hair surface, reducing friction between individual fibers and between the hair and combing instruments.[1] This film also helps to align hair fibers, providing a styling effect and preventing the build-up of static charges.[2]

Core Mechanism of Action: Electrostatic Interaction and Film Formation

The fundamental mechanism driving the efficacy of this compound is the electrostatic attraction between the cationic polymer and the anionic hair keratin. This interaction is robust and allows the polymer to deposit onto the hair surface from rinse-off formulations like shampoos and conditioners.

A secondary, complementary mechanism known as the "dilution-deposition" mechanism also plays a crucial role. In a concentrated product, the polymer remains solubilized. Upon dilution with water during rinsing, the polymer's solubility decreases, causing it to precipitate and deposit onto the hair surface, forming a conditioning film.

The logical relationship governing this interaction can be visualized as follows:

Luviquat This compound (Cationic Polymer, +) Interaction Electrostatic Attraction Luviquat->Interaction Keratin Hair Keratin (Anionic Surface, -) Keratin->Interaction Deposition Polymer Deposition & Film Formation Interaction->Deposition Benefits Conditioning, Anti-Static, Styling Hold Deposition->Benefits

Figure 1: Core mechanism of this compound on hair keratin.

Quantitative Analysis of Polymer-Keratin Interaction

ParameterValueSignificance
INCI Name Polyquaternium-16Standardized nomenclature.
Charge Density 3.3 meq/g (at pH 7)A higher charge density generally correlates with stronger binding to anionic surfaces like hair.
Appearance Clear to slightly turbid yellowish viscous liquidPhysical characteristics of the raw material.

Experimental Protocols for Evaluation

The efficacy of this compound on hair keratin can be quantified through various established experimental protocols.

Polymer Deposition Analysis

The amount of polymer deposited on the hair can be determined using techniques like X-ray Photoelectron Spectroscopy (XPS) or by tagging the polymer with a fluorescent dye and measuring the fluorescence intensity.[3][4]

Workflow for Polymer Deposition Quantification:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Tress Hair Tress Treatment Treatment with This compound Solution Tress->Treatment Rinse Rinsing & Drying Treatment->Rinse XPS XPS Analysis (Elemental Composition) Rinse->XPS Fluorescence Fluorescence Spectroscopy (If tagged) Rinse->Fluorescence Quantify Quantification of Deposited Polymer XPS->Quantify Fluorescence->Quantify

Figure 2: Workflow for quantifying polymer deposition on hair.

Instrumental Combing Force Analysis

This method measures the force required to comb through a hair tress, providing a quantitative measure of the conditioning and detangling benefits.[5]

Experimental Protocol:

  • Tress Preparation: Standardized hair tresses (e.g., virgin or bleached) are washed with a control shampoo.

  • Baseline Measurement: The force required to comb the wet tress is measured using a texture analyzer or a similar instrument equipped with a comb fixture.

  • Treatment: The tress is treated with a solution containing this compound.

  • Post-Treatment Measurement: The combing force is measured again on the wet, treated tress.

  • Data Analysis: The percentage reduction in combing force is calculated to quantify the conditioning effect.

Mechanical Property Analysis

The impact of this compound on the mechanical properties of hair fibers can be assessed by measuring tensile strength and elasticity.[6][7]

Experimental Protocol:

  • Fiber Selection: Individual hair fibers are selected and their initial tensile properties (breaking strength, elongation at break) are measured using a single-fiber tensile tester.

  • Treatment: The fibers are immersed in a solution of this compound for a specified duration.

  • Post-Treatment Measurement: The tensile properties of the treated fibers are measured.

  • Data Analysis: Changes in tensile strength and elasticity are analyzed to determine the polymer's effect on hair fiber integrity.

Signaling Pathways and Molecular Interactions

At a molecular level, the interaction is not a signaling pathway in the biological sense but rather a physicochemical adsorption process. The key interactions are:

  • Ionic Bonding: Between the quaternary ammonium groups of this compound and the carboxylate groups of keratin.

  • Van der Waals Forces: Contributing to the overall adhesion of the polymer film to the hair surface.

Diagram of Molecular Interactions:

cluster_hair Hair Keratin Surface cluster_polymer This compound Chain Keratin ...-COO⁻   -COO⁻   -COO⁻... Polymer ...-N⁺R₃      -N⁺R₃      -N⁺R₃... Interaction Ionic Bonds

Figure 3: Simplified representation of ionic bonding.

Conclusion

The mechanism of action of this compound on hair keratin is a well-understood process rooted in electrostatic interactions and film formation. This cationic polymer effectively deposits on the hair surface, leading to significant improvements in conditioning, manageability, and styling. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these effects, enabling researchers and formulators to optimize the use of this compound in advanced hair care formulations. Further research to quantify the specific binding kinetics and film characteristics of Polyquaternium-16 on different hair types would be beneficial for a more comprehensive understanding.

References

Polyquaternium-16: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyquaternium-16 is a cationic copolymer comprised of methylvinylimidazolium chloride and vinylpyrrolidone monomers. As a polymeric quaternary ammonium (B1175870) salt, it possesses a positive charge that renders it highly substantive to negatively charged surfaces such as skin and hair. This property, along with its film-forming and conditioning capabilities, has led to its widespread use in the cosmetics and personal care industries.[1][2][3] For researchers, scientists, and drug development professionals, Polyquaternium-16 presents opportunities as an excipient in topical and ophthalmic formulations, a stabilizer for nanoparticle systems, and a potential component in controlled-release drug delivery. This technical guide provides an in-depth overview of the physical and chemical properties of Polyquaternium-16, detailed experimental protocols for its characterization, and insights into its applications in pharmaceutical sciences.

Chemical Identity and Structure

Polyquaternium-16 is the International Nomenclature for Cosmetic Ingredients (INCI) designation for the copolymer of vinylpyrrolidone and quaternized vinylimidazole.[4] The ratio of these monomers can be varied during synthesis to produce different grades of Polyquaternium-16 with tailored properties, such as charge density and film hardness.[2] The more methylvinylimidazoline present, the harder the resulting film and the greater the conditioning effect.[2]

Chemical Name: 1H-Imidazolium, 1-ethenyl-3-methyl-, chloride, polymer with 1-ethenyl-2-pyrrolidinone[5] CAS Number: 95144-24-4[5]

The chemical structure imparts a cationic nature to the polymer, which is fundamental to its mechanism of action in most applications. This positive charge allows it to neutralize static electricity and form a smooth, coherent film on surfaces.[1][3]

Physical and Chemical Properties

Polyquaternium-16 is typically supplied as a 40% aqueous solution, which appears as a clear to slightly turbid, yellowish, viscous liquid.[1] While specific quantitative data for various commercial grades are not always publicly available, the following tables summarize the known physical and chemical properties.

Table 1: General Physical and Chemical Properties of Polyquaternium-16

PropertyValueReferences
Appearance Clear to slightly turbid, yellowish viscous liquid (as a 40% aqueous solution)[1]
Odor Slight, characteristic[6]
Solubility Soluble in water[5]
pH (of solution) 5.0 - 8.0[5]
Boiling Point ~100 °C (as an aqueous solution)[5]
Relative Density Approximately 1.1 g/mL at 20 °C[2]
Stability Stable under recommended storage conditions and across a wide range of pH levels and temperatures.[2][7]

Table 2: Quantitative Specifications for a Commercial Grade of Polyquaternium-16 (Luviquat® Excellence)

PropertyValueReferences
Solids Content 38 - 42%[8]
Charge Density (at pH 7) 6.1 meq/g[8]
Molecular Weight Varies by grade. One source indicates a molecular weight of 378.9 g/mol , though this may represent a monomer or a specific low molecular weight oligomer. Polymeric materials will have a molecular weight distribution.[9]
Viscosity Often reported as "moderate" or "no data available." Viscosity is dependent on the specific grade (molecular weight) and concentration of the solution.[2][5][7]

Experimental Protocols

Accurate characterization of Polyquaternium-16 is crucial for its application in research and drug development. The following sections provide detailed methodologies for key experiments.

Determination of Charge Density by Conductometric Titration

This method is suitable for quantifying the charge density of cationic polyelectrolytes.

Principle: A known concentration of the cationic polymer solution is titrated with a standard solution of an oppositely charged polymer (e.g., potassium polyvinyl sulfate). The conductivity of the solution is monitored throughout the titration. The endpoint is identified as a distinct change in the slope of the conductivity versus titrant volume curve, which corresponds to the point of charge neutralization.

Apparatus and Reagents:

  • Conductivity meter with a probe

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette

  • Polyquaternium-16 solution (e.g., 0.1 wt% in deionized water)

  • Standardized Potassium Polyvinyl Sulfate (PVSK) solution (e.g., 0.001 N)

  • Deionized water

Procedure:

  • Prepare a dilute aqueous solution of Polyquaternium-16 (e.g., 0.1 wt%).

  • Place a known volume of the Polyquaternium-16 solution into a beaker with a magnetic stir bar.

  • Immerse the conductivity and pH probes into the solution.

  • Allow the solution to stir continuously.

  • Record the initial conductivity and pH of the solution.

  • Begin titrating with the standardized PVSK solution, adding small increments (e.g., 0.1 mL).

  • After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.

  • Continue the titration well past the equivalence point, which is indicated by a change in the rate of conductivity change.

  • Plot the conductivity as a function of the titrant volume. The plot will typically show two linear regions with different slopes. The intersection of these lines represents the endpoint of the titration.

  • Calculate the charge density using the volume of titrant at the endpoint, its concentration, and the initial mass of the Polyquaternium-16 sample.

Measurement of Viscosity by Rotational Viscometry

This protocol describes the determination of the dynamic viscosity of a Polyquaternium-16 solution.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the measured torque, the speed of rotation, and the geometry of the spindle.

Apparatus and Reagents:

  • Rotational viscometer with a set of spindles

  • Temperature-controlled water bath or jacket

  • Beaker

  • Polyquaternium-16 solution of known concentration

Procedure:

  • Prepare a solution of Polyquaternium-16 at the desired concentration in deionized water.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For a moderate viscosity solution, a mid-range spindle and a speed of 50-100 rpm may be suitable.

  • Place the Polyquaternium-16 solution in a beaker and allow it to equilibrate to the desired temperature using the water bath.

  • Immerse the spindle into the solution up to the marked immersion groove.

  • Start the viscometer and allow the reading to stabilize. This may take several seconds to a minute.

  • Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

  • To assess shear-thinning behavior, measurements can be repeated at various rotational speeds.

  • Ensure the equipment is properly calibrated with standard viscosity fluids.

Applications in Research and Drug Development

While extensively used in cosmetics, Polyquaternium-16's properties are also of interest in pharmaceutical applications.

  • Ophthalmic Formulations: Cationic polymers are used as preservatives in multi-dose ophthalmic solutions. Polyquaternium-1, a related polymer, is a known ophthalmic preservative.[10][11] The antimicrobial properties and film-forming nature of Polyquaternium-16 suggest its potential in similar applications, possibly enhancing the residence time of drugs on the ocular surface.[4][12]

  • Nanoparticle Drug Delivery: The cationic nature of Polyquaternium-16 makes it a candidate for stabilizing and surface-modifying anionic nanoparticles. This can be utilized to improve the stability of drug-loaded nanoparticles in suspension and to modulate their interaction with biological membranes. Its ability to form a protective film can also aid in the encapsulation of active pharmaceutical ingredients.[2]

  • Topical Drug Delivery: In topical formulations, Polyquaternium-16 can act as a film-former, potentially providing a sustained release of an active ingredient. Its conditioning and moisturizing properties can also improve the sensory characteristics of the formulation.[5]

  • Antimicrobial Applications: Polyquaternium-16 has demonstrated antimicrobial effectiveness, making it a potential active ingredient or excipient in formulations where antimicrobial properties are desired, such as in deodorants.[13]

Mandatory Visualizations

Synthesis Workflow of Polyquaternium-16

The synthesis of Polyquaternium-16 involves the copolymerization of its constituent monomers. The following diagram illustrates a generalized workflow for this process.

G cluster_reactants Reactants cluster_process Process cluster_purification Purification & Final Product Monomer1 Vinylpyrrolidone Reaction Polymerization Reaction (Controlled Temperature and pH) Monomer1->Reaction Monomer2 Methylvinylimidazolium Chloride Monomer2->Reaction Initiator Free Radical Initiator Initiator->Reaction Solvent Aqueous Solvent Solvent->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification FinalProduct Polyquaternium-16 Aqueous Solution Purification->FinalProduct

Caption: Generalized workflow for the synthesis of Polyquaternium-16.

Quality Control Workflow for Polyquaternium-16

Ensuring the quality and consistency of Polyquaternium-16 is essential for its use in regulated products. The diagram below outlines a typical quality control workflow.

G cluster_sampling Sampling cluster_testing Testing Parameters cluster_decision Decision cluster_disposition Disposition RawMaterials Raw Material Inspection PhysicalTests Physical Properties (Appearance, pH, Solids Content) RawMaterials->PhysicalTests InProcess In-Process Sampling ChemicalTests Chemical Properties (Charge Density, Molecular Weight) InProcess->ChemicalTests FinalProduct Final Product Testing FinalProduct->PhysicalTests FinalProduct->ChemicalTests ImpurityTests Impurity Profile (Residual Monomers, Heavy Metals) FinalProduct->ImpurityTests MicrobialTests Microbiological Testing FinalProduct->MicrobialTests SpecificationCheck Meets Specifications? PhysicalTests->SpecificationCheck ChemicalTests->SpecificationCheck ImpurityTests->SpecificationCheck MicrobialTests->SpecificationCheck Release Release for Use SpecificationCheck->Release Yes Reject Reject/Reprocess SpecificationCheck->Reject No

Caption: Quality control workflow for Polyquaternium-16.

Conclusion

Polyquaternium-16 is a versatile cationic polymer with a well-established safety profile in cosmetic applications.[5] Its unique physical and chemical properties, particularly its positive charge and film-forming ability, make it a promising candidate for various applications in drug development. For researchers and scientists, understanding the nuances of its properties and the methods for its characterization is key to unlocking its full potential in novel drug delivery systems and other pharmaceutical formulations. Further research into the different grades of Polyquaternium-16 and their specific properties will undoubtedly expand its utility in the pharmaceutical field.

References

Luviquat FC 550: A Technical Profile of Molecular Weight and Charge Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luviquat FC 550, scientifically designated as Polyquaternium-16, is a cationic copolymer with significant applications in the pharmaceutical and cosmetic industries.[1][2][3] Its efficacy as a conditioning agent, stabilizer, and delivery vehicle is intrinsically linked to its physicochemical properties, primarily its molecular weight and charge density. This technical guide provides an in-depth analysis of these key parameters, supported by established analytical methodologies.

Core Physicochemical Properties

This compound is a copolymer synthesized from vinylpyrrolidone (VP) and quaternized vinylimidazole (QVI).[1] This composition imparts a positive charge to the polymer, making it highly interactive with negatively charged surfaces, a property leveraged in numerous applications.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for clear reference and comparison.

PropertyValueTest Condition
Molecular Weight (Approximate) 80,000 g/mol Determined by light scattering
Charge Density 3.3 meq/gpH 7

Note: Data is compiled from technical information provided by the manufacturer and chemical suppliers.

Experimental Protocols

The determination of molecular weight and charge density for polymeric systems like this compound requires precise and validated analytical techniques. While specific internal protocols of the manufacturer are proprietary, the following sections detail the standard, widely accepted methodologies for these measurements.

Molecular Weight Determination: Static Light Scattering (SLS)

Static light scattering is a fundamental technique for determining the absolute molar mass of macromolecules in solution.[4][5] The methodology is based on the principle that the intensity of light scattered by a particle is directly proportional to the square of its molecular weight.

Methodology:

  • Sample Preparation: A series of dilute solutions of this compound are prepared in a suitable solvent (e.g., an aqueous buffer). The concentrations must be accurately known.

  • Instrumentation: A light scattering photometer equipped with a laser light source is used. The instrument measures the intensity of scattered light at various angles.

  • Measurement: The intensity of the scattered light for each concentration is measured at multiple angles. The refractive index increment (dn/dc) of the polymer solution, which is the change in refractive index with concentration, must also be determined using a differential refractometer.

  • Data Analysis: The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle. This allows for the determination of the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions.[6]

Workflow for Molecular Weight Determination by SLS:

cluster_prep Sample Preparation cluster_measurement Light Scattering Measurement cluster_analysis Data Analysis prep1 Prepare series of dilute polymer solutions prep2 Determine refractive index increment (dn/dc) meas1 Measure scattered light intensity at multiple angles and concentrations prep2->meas1 analysis1 Construct Zimm Plot meas1->analysis1 analysis2 Extrapolate to zero concentration and zero angle analysis1->analysis2 analysis3 Determine Mw, Rg, and A2 analysis2->analysis3

Caption: Workflow for determining polymer molecular weight using static light scattering.

Charge Density Determination: Polyelectrolyte Titration

The charge density of a cationic polymer like this compound is a measure of the number of positive charges per unit mass. This is a critical parameter for understanding its interaction with anionic species and surfaces. Polyelectrolyte titration is a common method for this determination.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water. The pH is adjusted to the desired value (e.g., pH 7).

  • Titrant: A standard solution of an oppositely charged polyelectrolyte (anionic polymer) with a known charge density is used as the titrant. Potassium polyvinyl sulfate (B86663) (PVSK) is a common choice.

  • Endpoint Detection: The endpoint of the titration, where the net charge of the solution is zero, can be detected using several methods:

    • Colorimetric Indicator: An indicator dye that changes color upon interaction with the excess titrant is used. Toluidine Blue O is a common indicator for this purpose.

    • Streaming Current Detector: This instrument measures the streaming potential of the solution, which is zero at the equivalence point.

    • Conductometric Titration: The conductivity of the solution is monitored as the titrant is added. A change in the slope of the conductivity curve indicates the endpoint.

  • Calculation: The charge density of the this compound is calculated based on the volume of the titrant consumed, its known charge density, and the initial mass of the this compound sample.

Chemical Structure and Signaling Pathway

The functional properties of this compound stem from its molecular architecture. The diagram below illustrates the copolymeric nature of Polyquaternium-16, highlighting the vinylpyrrolidone and quaternized vinylimidazole monomer units.

cluster_polymer This compound (Polyquaternium-16) Structure cluster_properties Resulting Properties monomer1 Vinylpyrrolidone (VP) copolymer Copolymer Chain monomer1->copolymer n monomer2 Quaternized Vinylimidazole (QVI) monomer2->copolymer m prop1 Cationic Nature (Positive Charge) copolymer->prop1 Due to QVI prop2 Conditioning Effect prop1->prop2 prop3 Film Forming prop1->prop3

Caption: Relationship between the monomeric units of this compound and its key properties.

This technical guide provides a foundational understanding of the molecular weight and charge density of this compound. These parameters are crucial for predicting its behavior in various formulations and for the rational design of new drug delivery systems and advanced cosmetic products. For specific applications, it is recommended to consult the manufacturer's detailed technical datasheets and safety information.

References

Synthesis and Polymerization of Vinylpyrrolidone/Vinylimidazolium Copolymers: A Technical Guide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and polymerization of vinylpyrrolidone/vinylimidazolium (VP/VI) copolymers, with a focus on their applications in the biomedical field, particularly in drug and gene delivery. These copolymers have garnered significant interest due to their biocompatibility, tunable charge, and stimuli-responsive properties. This document details the primary polymerization techniques, experimental protocols, and characterization methods, presenting quantitative data in a clear, comparative format.

Introduction to Monomers

N-Vinylpyrrolidone (NVP) is a non-ionic, hydrophilic monomer known for its excellent biocompatibility and low toxicity. Its polymer, polyvinylpyrrolidone (B124986) (PVP), is widely used in pharmaceutical formulations.

1-Vinylimidazole (VI) is a versatile monomer with a weakly basic imidazole (B134444) ring. This ring can be quaternized to introduce a permanent positive charge, making the resulting copolymers cationic. This cationic nature is crucial for interacting with negatively charged biological molecules like DNA and RNA, forming the basis for their use in gene delivery.

Polymerization Methods

The copolymerization of VP and VI can be achieved through several methods, with free-radical and controlled radical polymerization techniques being the most common.

Free-Radical Polymerization

Conventional free-radical polymerization is a widely used method for synthesizing VP/VI copolymers. It is a relatively simple and cost-effective technique. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are common initiators for this process.[1][2] The solvent choice can influence the reaction kinetics and the final polymer properties.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4][5] This control is particularly important for biomedical applications where polymer properties need to be precisely tailored. The choice of a suitable chain transfer agent (CTA) is critical for the successful RAFT polymerization of VP and VI monomers. Xanthates and dithiocarbamates are often employed for less activated monomers (LAMs) like NVP.[3][6]

Experimental Protocols

General Experimental Workflow for Copolymer Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of vinylpyrrolidone/vinylimidazolium copolymers.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomers (VP, VI) ReactionVessel Reaction Vessel Monomers->ReactionVessel Solvent Solvent Solvent->ReactionVessel Initiator Initiator/CTA Initiator->ReactionVessel Polymerization Polymerization ReactionVessel->Polymerization Heating & Stirring Precipitation Precipitation Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying FinalCopolymer Final Copolymer Drying->FinalCopolymer NMR NMR FTIR FT-IR GPC GPC/SEC FinalCopolymer->NMR FinalCopolymer->FTIR FinalCopolymer->GPC G cluster_design Polymer Design cluster_properties Copolymer Properties cluster_application Biomedical Application Monomers Monomer Selection (VP, VI) PolymerizationMethod Polymerization Method (Free-Radical vs. RAFT) Monomers->PolymerizationMethod ReactionConditions Reaction Conditions (Solvent, Temp, Time) PolymerizationMethod->ReactionConditions MolecularWeight Molecular Weight & PDI ReactionConditions->MolecularWeight Composition Copolymer Composition ReactionConditions->Composition DrugDelivery Drug Delivery MolecularWeight->DrugDelivery GeneTherapy Gene Therapy MolecularWeight->GeneTherapy Charge Cationic Charge Composition->Charge StimuliResponse Stimuli-Responsiveness Composition->StimuliResponse Charge->GeneTherapy StimuliResponse->DrugDelivery

References

Luviquat FC 550: A Technical Guide to its Solubility in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Luviquat FC 550 (Polyquaternium-16)

This compound is the trade name for a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole, designated under the International Nomenclature for Cosmetic Ingredients (INCI) as Polyquaternium-16.[1][2][3] It is a versatile polymer widely utilized in the cosmetics and personal care industry for its conditioning, film-forming, and antistatic properties.[3][4] this compound is typically supplied as an aqueous solution containing approximately 40% of the active polymer.[5] Its cationic nature, stemming from the quaternary ammonium (B1175870) centers in its structure, allows it to adsorb onto negatively charged surfaces like hair and skin, forming a smooth, coherent film.[4] This technical guide provides an in-depth overview of the solubility characteristics of this compound in various solvent systems, a critical parameter for formulation development.

Solubility Profile of this compound

The solubility of a polymer is a key factor in its formulation and application. While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics can be summarized based on technical data sheets and formulation guidelines. One source explicitly states "No data available" for water solubility of Polyquaternium-16, indicating a lack of specific quantitative measurements in that particular document.[3][4] However, its prevalent use in aqueous-based cosmetic formulations suggests high water solubility.

Aqueous Systems

This compound is known to be soluble in water.[6] This property is fundamental to its use in a wide array of products such as shampoos, conditioners, and styling gels. The polymer is supplied as an aqueous solution, further indicating its compatibility with water-based systems.[5]

Polar Protic Solvents

The solubility of this compound in polar protic solvents is important for formulations that require a combination of water and other solvents like alcohols.

Solvent SystemSolubilityObservations
WaterSolubleForms clear to slightly turbid solutions. The commercial product is an aqueous solution.[5][6]
EthanolSolubleOften used in hydroalcoholic formulations like hair sprays and mousses.
IsopropanolSolubleSimilar to ethanol, used in various cosmetic preparations.
Propylene GlycolSolubleCommonly used as a humectant and solvent in personal care products.
GlycerinSolubleIts high polarity and hydrogen bonding capacity make it a good solvent for polar polymers.
Polar Aprotic Solvents

The solubility in polar aprotic solvents can be relevant for specialized formulations.

Solvent SystemSolubilityObservations
Acetone (B3395972)Generally InsolubleHigh concentrations of acetone are likely to cause precipitation of the polymer.
Dimethyl Sulfoxide (DMSO)Likely SolubleOften used as a solvent for a wide range of polymers.
Tetrahydrofuran (THF)Generally InsolubleTypically not a suitable solvent for highly polar, charged polymers.
Non-Polar Solvents

As a cationic polymer, this compound is generally not soluble in non-polar solvents.

Solvent SystemSolubilityObservations
Hexane (B92381)InsolubleThe non-polar nature of hexane makes it a poor solvent for this polar, charged polymer.
TolueneInsolubleSimilar to other hydrocarbons, it is not a suitable solvent.
Mineral OilInsolubleInsoluble in lipophilic substances.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of polymers like this compound, based on standard industry practices such as those outlined by ASTM.

Gravimetric Method for Quantitative Solubility

This method determines the maximum concentration of a polymer that can be dissolved in a solvent at a given temperature.

Materials:

  • This compound (as a dried solid or solution of known concentration)

  • Selected solvent

  • Analytical balance

  • Temperature-controlled shaker or magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Polymer: Centrifuge the solution at a high speed to pellet any undissolved polymer.

  • Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed dish.

  • Solvent Evaporation: Place the dish in a drying oven at a temperature below the decomposition temperature of the polymer until all the solvent has evaporated.

  • Mass Determination: Cool the dish in a desiccator and weigh it to determine the mass of the dissolved polymer.

  • Calculation: Calculate the solubility in g/100 mL or as a weight percentage.

Visual Method for Qualitative and Semi-Quantitative Solubility (Based on ASTM D3132)

This method provides a rapid assessment of solubility and can be used to determine the solubility range of a polymer in different solvents.[7]

Materials:

  • This compound

  • A range of solvents with varying polarities

  • Test tubes or small vials

  • Vortex mixer

Procedure:

  • Preparation of Polymer-Solvent Mixtures: Add a small, pre-weighed amount of this compound (e.g., 0.1 g) to a known volume of solvent (e.g., 10 mL) in a test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 5-10 minutes).

  • Observation: Allow the mixture to stand and visually inspect for signs of dissolution.

  • Classification:

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: The solution is hazy, or there is a visible amount of undissolved polymer.

    • Insoluble: The polymer does not appear to dissolve and remains as a distinct phase.

  • Titration for Boundary Conditions (Semi-Quantitative): To delineate solubility boundaries, a soluble polymer solution can be titrated with a non-solvent until precipitation is observed. The composition of the solvent-non-solvent mixture at the cloud point provides a semi-quantitative measure of the solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a polymer like this compound.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Start: Define Polymer and Solvents prep_polymer Prepare Polymer Sample (e.g., dry to constant weight) start->prep_polymer prep_solvent Prepare Solvent Systems start->prep_solvent mix Mix Polymer and Solvent (Fixed Concentration) prep_polymer->mix saturate Create Saturated Solution (Equilibrate with Excess Polymer) prep_polymer->saturate prep_solvent->mix prep_solvent->saturate observe Visual Observation (Clear, Hazy, Precipitate) mix->observe classify Classify Solubility (Soluble, Partially Soluble, Insoluble) observe->classify end End: Compile Solubility Profile classify->end Report Qualitative Data separate Separate Supernatant (Centrifugation/Filtration) saturate->separate analyze Analyze Supernatant (Gravimetric/Spectroscopic) separate->analyze calculate Calculate Solubility (e.g., g/100 mL) analyze->calculate calculate->end Report Quantitative Data

Caption: Workflow for determining polymer solubility.

References

Luviquat FC 550: An In-depth Technical Guide to Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550, chemically designated as Polyquaternium-16, is a cationic copolymer synthesized from methylvinylimidazolium chloride and vinylpyrrolidone.[1][2][3] It is widely utilized in the pharmaceutical and cosmetic industries as a conditioning agent, film former, and stabilizer in various formulations.[1][4][5][6] The thermal stability and degradation profile of this compound are critical parameters that influence its processing, storage, and performance in final products. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including detailed experimental protocols for its analysis and a theoretical degradation profile based on available data for related polymers.

Physicochemical Properties of this compound

This compound is typically supplied as an aqueous solution. Key physicochemical properties are summarized in the table below.

PropertyValueReference
INCI Name Polyquaternium-16[7]
CAS Number 95144-24-4[1]
Appearance Clear to slightly turbid yellowish viscous liquid[8]
Active Concentration ~40% in water[9][10]
pH (10% in H₂O) 5.0 - 8.0[9]
Density (20 °C) 1.11 g/mL[9]

Thermal Stability Analysis: Methodologies

The thermal stability of polymers like this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of degradation, the temperature of maximum degradation rate, and the composition of the material based on weight loss steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpy of these transitions.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on polymeric samples like this compound are provided below. These protocols are based on established standards for polymer analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Dry the this compound solution to a constant weight under vacuum at a temperature below its expected degradation point (e.g., 60-80 °C) to obtain the solid polymer.

  • Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA pan (platinum or alumina).

Experimental Conditions:

ParameterRecommended Setting
Temperature Range Ambient to 600 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen (inert)
Flow Rate 20-50 mL/min

Procedure:

  • Place the sample pan in the TGA instrument.

  • Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

Data Analysis:

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • Determine the onset of degradation (T_onset), the temperature of maximum degradation rate (T_max) from the first derivative of the TGA curve (DTG), and the residual mass at 600 °C.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Use the same dried solid polymer as prepared for the TGA analysis.

  • Accurately weigh 5-10 mg of the dried polymer into a hermetically sealed aluminum DSC pan.

Experimental Conditions:

ParameterRecommended Setting
Temperature Program 1. Heat from -50 °C to 220 °C at 10 °C/min2. Hold at 220 °C for 2 minutes3. Cool to -50 °C at 10 °C/min4. Heat from -50 °C to 220 °C at 10 °C/min
Atmosphere Nitrogen (inert)
Flow Rate 20-50 mL/min

Procedure:

  • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Run the temperature program as specified above. The first heating scan is to erase the thermal history of the sample.

  • Record the heat flow as a function of temperature.

Data Analysis:

  • Analyze the data from the second heating scan.

  • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Predicted Thermal Stability and Degradation Profile of this compound

While specific TGA and DSC data for this compound are not publicly available, a theoretical degradation profile can be constructed based on the known thermal behavior of its constituent monomers, N-vinylpyrrolidone (NVP) and vinylimidazolium derivatives, and related copolymers.

Predicted Thermogravimetric Analysis (TGA) Profile

Copolymers of N-vinylpyrrolidone often exhibit a major degradation step in the range of 350-500 °C.[11] The degradation of the poly(N-vinylpyrrolidone) backbone is known to occur via random chain scission. The presence of the vinylimidazolium chloride moiety may influence the onset and rate of degradation. A multi-step degradation process is possible, with the initial weight loss potentially associated with the decomposition of the imidazolium (B1220033) side chain followed by the main chain scission at higher temperatures.

Predicted TGA Data Summary:

Thermal EventPredicted Temperature Range (°C)Predicted Weight Loss (%)
Initial Degradation (Side Chain) 250 - 35020 - 40
Main Chain Degradation 350 - 50050 - 70
Char Residue at 600 °C -< 10
Predicted Differential Scanning Calorimetry (DSC) Profile

The glass transition temperature (Tg) of a copolymer is influenced by the Tg of its constituent homopolymers and their proportion in the copolymer. Poly(N-vinylpyrrolidone) has a relatively high Tg, reported to be around 187 °C.[12] The Tg of poly(methylvinylimidazolium chloride) is less commonly reported but is expected to be high due to the ionic nature of the side groups. Therefore, this compound is predicted to have a high glass transition temperature.

Predicted DSC Data:

Thermal TransitionPredicted Temperature (°C)
Glass Transition (Tg) 150 - 200

Visualizations

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis start This compound (Aqueous Solution) dry Dry to constant weight (Vacuum oven, <80°C) start->dry weigh Weigh 5-10 mg into TGA pan dry->weigh load Load sample into TGA weigh->load purge Purge with N₂ (30 min) load->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record weight loss vs. temperature heat->record plot Plot TGA and DTG curves record->plot analyze Determine T_onset, T_max, and residue plot->analyze DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis start Dried this compound (Solid Polymer) weigh Weigh 5-10 mg into aluminum pan start->weigh seal Hermetically seal pan weigh->seal load Load sample and reference pans seal->load program Run temperature program (Heat-Cool-Heat) load->program record Record heat flow vs. temperature program->record analyze Analyze 2nd heating scan to determine Tg record->analyze

References

Spectroscopic Analysis of Polyquaternium-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-16 is a cationic copolymer comprised of vinylpyrrolidone and quaternized vinylimidazole monomers.[1][2][3] Its cationic nature allows it to form a film on negatively charged surfaces, making it a common ingredient in cosmetics, particularly in hair care products where it functions as a conditioning agent, antistatic agent, and film former.[4][5][6] In the pharmaceutical and drug development sectors, the unique properties of Polyquaternium-16 and similar cationic polymers are of interest for various applications, including drug delivery systems and as excipients in formulations.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Polyquaternium-16. It details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Representative data is presented in structured tables to facilitate understanding of the expected spectral characteristics. Additionally, this guide includes workflow diagrams to visually represent the analytical processes.

Chemical Structure

The chemical structure of Polyquaternium-16 is a copolymer of methylvinylimidazolium chloride and vinylpyrrolidone.

Polyquaternium16_Structure cluster_VP Vinylpyrrolidone Unit cluster_QVI Quaternized Vinylimidazole Unit VP_struct [...-CH2-CH(-N(C=O)CH2CH2CH2)-...]n QVI_struct [...-CH2-CH(-C3H3N2+(CH3)Cl-)-...]m caption Figure 1. General chemical structure of Polyquaternium-16. NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 10-20 mg of Polyquaternium-16 in 0.5-0.7 mL of D2O transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in spectrometer transfer->instrument setup Set up acquisition parameters (e.g., pulse sequence, number of scans) instrument->setup acquire Acquire 1H and 13C NMR spectra setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate proton signals to determine monomer ratio process->integrate assign Assign chemical shifts to specific protons and carbons integrate->assign caption Figure 2. Workflow for NMR analysis of Polyquaternium-16. FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_film Prepare a thin film of Polyquaternium-16 on a suitable substrate (e.g., KBr pellet) or use ATR place_sample Place the sample in the FTIR spectrometer prepare_film->place_sample collect_bkg Collect a background spectrum place_sample->collect_bkg collect_spl Collect the sample spectrum collect_bkg->collect_spl process_spec Perform baseline correction and smoothing if necessary collect_spl->process_spec assign_peaks Identify and assign characteristic absorption bands process_spec->assign_peaks caption Figure 3. Workflow for FTIR analysis of Polyquaternium-16. UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare a dilute solution of Polyquaternium-16 in a UV-transparent solvent (e.g., water) fill_cuvette Fill a quartz cuvette with the solution prepare_sol->fill_cuvette place_cuvette Place the cuvette in the UV-Vis spectrophotometer fill_cuvette->place_cuvette run_blank Run a blank with the solvent place_cuvette->run_blank scan_sample Scan the sample over the desired wavelength range (e.g., 200-400 nm) run_blank->scan_sample identify_lambda Identify the wavelength of maximum absorbance (λmax) scan_sample->identify_lambda quantify Use Beer-Lambert law for quantitative analysis if needed identify_lambda->quantify caption Figure 4. Workflow for UV-Vis analysis of Polyquaternium-16.

References

The Genesis of Smoothness: An In-depth Technical Guide to the Discovery and History of Polyquaternium Polymers in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium polymers represent a cornerstone of modern cosmetic science, providing unparalleled conditioning, film-forming, and sensory benefits in a wide array of hair and skin care products. This technical guide delves into the discovery and historical development of these essential cationic polymers, tracing their origins from industrial applications to their revolutionary impact on the cosmetics industry. The narrative unfolds the pivotal invention of Polyquaternium-10 and its role in the advent of conditioning shampoos, while also exploring the diverse chemistry and functional evolution of the broader Polyquaternium family. This document provides a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols used to substantiate their efficacy, offering a critical resource for professionals engaged in cosmetic research and formulation development.

Introduction: The Cationic Revolution

The story of Polyquaternium polymers is a testament to scientific serendipity and innovative adaptation. In the mid-20th century, the burgeoning field of polymer chemistry began to yield novel materials with diverse industrial applications. Among these were cationic polymers, macromolecules carrying a positive charge, which demonstrated a strong affinity for negatively charged surfaces. This inherent substantivity would prove to be the key to their eventual success in the realm of personal care.

Hair and skin, particularly when wet or damaged, present a net negative charge due to the presence of carboxyl groups in their proteinaceous structure.[1][2] This fundamental principle of surface chemistry laid the groundwork for the development of conditioning agents that could ionically bond to these biological substrates, thereby imparting a range of desirable properties such as smoothness, detangling, and a pleasant feel.[1][2]

The term "Polyquaternium" is the International Nomenclature for Cosmetic Ingredients (INCI) designation for a broad class of polycationic polymers.[3] The numerical suffix that follows, such as in Polyquaternium-10 or Polyquaternium-7, is assigned sequentially as new polymers are registered with the INCI, and does not correlate with their chemical structure or function.[3]

The Dawn of a New Era: The Discovery of Polyquaternium-10

The breakthrough that would forever change the landscape of hair care came from an unlikely source: the papermaking industry. At the Union Carbide Corporation, a novel quaternized hydroxyethylcellulose polymer was developed to enhance the properties of paper. This polymer, later to be known as Polyquaternium-10 , possessed the unique ability to adsorb onto negatively charged cellulose (B213188) fibers.

The pioneering work of Dr. Des Goddard at Union Carbide was instrumental in recognizing the potential of this technology beyond paper manufacturing. Goddard's research demonstrated that Polyquaternium-10 could be effectively deposited onto hair from a shampoo formulation, a concept that was revolutionary at the time. His studies, which utilized radio-labeled Polyquaternium-10, meticulously elucidated the key factors governing its deposition, including cationic charge density, molecular weight, and the type of surfactant used in the formulation.

This pivotal research culminated in the development of "Polymer JR," a trade name for Union Carbide's Polyquaternium-10, which became the cornerstone of the first commercially successful 2-in-1 conditioning shampoo. In 1987, Procter & Gamble launched Pert Plus , a product that leveraged the unique properties of Polyquaternium-10 in combination with a high-molecular-weight dimethicone to deliver both cleansing and conditioning from a single bottle. This innovation created an entirely new category in the hair care market and solidified the importance of Polyquaternium polymers in cosmetic science.

The Expanding Family of Polyquaternium Polymers

Following the success of Polyquaternium-10, the cosmetics industry saw a rapid expansion in the development and commercialization of a diverse range of Polyquaternium polymers. These polymers vary significantly in their chemical structure, molecular weight, charge density, and origin (synthetic or derived from natural polymers), offering formulators a broad palette of functional ingredients to address specific performance needs.

Cellulosic Derivatives
  • Polyquaternium-10: A quaternized hydroxyethylcellulose, it remains a workhorse in the industry, valued for its excellent conditioning, film-forming, and anti-static properties.[4] It is known for providing a smooth feel to the hair and aiding in the repair of split ends.[4]

  • Polyquaternium-4: A copolymer of hydroxyethylcellulose and diallyldimethylammonium chloride, it offers good combability, hold, and gloss.[3]

  • Polyquaternium-67: A quaternized hydroxyethylcellulose with a low level of hydrophobic substitution, offering unique performance characteristics.

Acrylamide (B121943) Copolymers
  • Polyquaternium-7: A copolymer of acrylamide and diallyldimethylammonium chloride (DADMAC), it is widely used for its excellent detangling and conditioning properties, leaving hair feeling soft.[5][6][7][8][9] It is particularly effective in anionic surfactant systems.[7]

  • Polyquaternium-22: An amphoteric copolymer of acrylic acid and diallyldimethylammonium chloride.

  • Polyquaternium-39: An amphoteric terpolymer of acrylic acid, diallyldimethylammonium chloride, and acrylamide.

Other Notable Polyquaterniums
  • Polyquaternium-6: A homopolymer of diallyldimethylammonium chloride, known for its high charge density and strong conditioning effects.

  • Polyquaternium-11: A copolymer of vinylpyrrolidone and quaternized dimethylaminoethyl methacrylate, often used in styling products for curl retention and volume.

  • Polyquaternium-44: A branched copolymer of vinylpyrrolidone and quaternized vinylimidazolium salts, which has shown excellent conditioning properties with minimal build-up.[10][11]

  • Polyquaternium-72: A polymeric quaternary ammonium (B1175870) salt of hydroxyethylcellulose reacted with a coco-alkyl dimethyl ammonium substituted epoxide, known for its curl memory properties.

Mechanism of Action: The Science of Substantivity and Coacervation

The efficacy of Polyquaternium polymers in cosmetic formulations is primarily attributed to two key physicochemical phenomena: substantivity and coacervation .

Substantivity: The Power of Ionic Attraction

As previously mentioned, the cationic nature of Polyquaternium polymers drives their adhesion to the anionic surfaces of hair and skin. This electrostatic interaction, known as substantivity, allows the polymer to deposit onto the substrate and resist being rinsed away. The degree of substantivity is influenced by the polymer's charge density and molecular weight. Higher charge density and molecular weight generally lead to stronger adhesion and more pronounced conditioning effects.

Coacervation: The Key to Deposition from Shampoos

In rinse-off products like shampoos, the deposition of conditioning agents presents a significant challenge. The cleansing action of surfactants can easily wash away beneficial ingredients. This is where the phenomenon of coacervation becomes critical.

Coacervation is the process of liquid-liquid phase separation that occurs when a cationic polymer, such as a Polyquaternium, interacts with anionic surfactants in an aqueous solution.[12] In a concentrated shampoo formulation, the polymer and surfactant molecules form soluble complexes. However, upon dilution with water during the washing process, these complexes become insoluble and phase-separate into a polymer-rich coacervate phase.[12][13] This coacervate, which can entrap other beneficial ingredients like silicones, then deposits onto the hair surface, delivering the desired conditioning effects.

The formation and deposition of the coacervate are influenced by several factors, including:

  • Polymer characteristics: Molecular weight, charge density, and hydrophobicity.[13]

  • Surfactant type and concentration: Anionic surfactants are most effective at inducing coacervation.[13]

  • Formulation matrix: The presence of other ingredients can impact the coacervation process.

The logical relationship between these factors and the resulting deposition can be visualized as follows:

Coacervation_Factors cluster_factors Formulation Factors cluster_process In-Use Process cluster_outcome Mechanism & Outcome Polymer\n(MW, Charge Density, Hydrophobicity) Polymer (MW, Charge Density, Hydrophobicity) Coacervate Formation Coacervate Formation Polymer\n(MW, Charge Density, Hydrophobicity)->Coacervate Formation Influences Surfactant\n(Type, Concentration) Surfactant (Type, Concentration) Surfactant\n(Type, Concentration)->Coacervate Formation Influences Other Ingredients Other Ingredients Other Ingredients->Coacervate Formation Modulates Dilution with Water Dilution with Water Dilution with Water->Coacervate Formation Triggers Deposition on Hair Deposition on Hair Coacervate Formation->Deposition on Hair Leads to Conditioning Effect Conditioning Effect Deposition on Hair->Conditioning Effect Results in

Factors influencing coacervation and deposition.

Quantitative Performance Data

The performance of Polyquaternium polymers can be quantified through various instrumental and sensory evaluation methods. The following tables summarize key performance data for some commonly used Polyquaterniums.

Table 1: Conditioning Efficacy of Polyquaternium Polymers

PolyquaterniumTest MethodParameter MeasuredResultReference
Polyquaternium-44 Combing Force MeasurementReduction in wet combing forceExcellent[10][11]
Cationic Guar Combing Force MeasurementReduction in wet combing forceGood[10]
Polyquaternium-10 Combing Force MeasurementReduction in wet combing forceModerate[10][11]
Polyquaternium-7 Combing Force MeasurementReduction in wet combing forceGood[10]
Polyquaternium-11 Combing Force MeasurementReduction in wet combing forceGood[10]
Polyquaternium-74 Combing Force MeasurementReduction in wet combing force vs. untreated hair~25%[14]

Table 2: Polymer Build-up and Removability

PolyquaterniumTest MethodObservationReference
Polyquaternium-44 Atomic Force MicroscopyNo significant build-up, easily removable[10][11][15]
Cationic Guar Atomic Force MicroscopyProne to build-up[10][15]
Polyquaternium-10 Atomic Force MicroscopyEasily removable[10][11][15]

Experimental Protocols

The evaluation of Polyquaternium polymers relies on a suite of standardized and specialized experimental protocols designed to measure their impact on hair properties.

Combing Force Measurement

Objective: To quantify the reduction in force required to comb through wet or dry hair tresses after treatment with a Polyquaternium-containing formulation.

Methodology:

  • Tress Preparation: Standardized hair tresses (e.g., European brown hair, 2g, 20cm) are bleached or damaged to create a consistent substrate with a high negative charge density.

  • Treatment: Tresses are washed with a control shampoo, followed by treatment with the experimental formulation containing the Polyquaternium polymer. A standardized amount of product is applied and massaged into the tress for a specified time (e.g., 1 minute).

  • Rinsing: Tresses are rinsed under controlled water flow and temperature for a set duration (e.g., 1 minute).

  • Measurement: The tress is mounted on a tensile tester equipped with a comb fixture. The force required to pull the comb through the tress at a constant speed is recorded.

  • Data Analysis: The combing force is typically measured multiple times along the length of the tress, and the average force is calculated. The percentage reduction in combing force compared to a control (e.g., untreated or placebo-treated tress) is reported as a measure of conditioning efficacy.

Combing_Force_Workflow Start Start Prepare Hair Tresses Prepare Hair Tresses Start->Prepare Hair Tresses Wash with Control Shampoo Wash with Control Shampoo Prepare Hair Tresses->Wash with Control Shampoo Treat with Experimental Formulation Treat with Experimental Formulation Wash with Control Shampoo->Treat with Experimental Formulation Rinse Tress Rinse Tress Treat with Experimental Formulation->Rinse Tress Mount on Tensile Tester Mount on Tensile Tester Rinse Tress->Mount on Tensile Tester Measure Combing Force Measure Combing Force Mount on Tensile Tester->Measure Combing Force Analyze Data Analyze Data Measure Combing Force->Analyze Data End End Analyze Data->End

Workflow for combing force measurement.
Atomic Force Microscopy (AFM)

Objective: To visualize and quantify the deposition of Polyquaternium polymers on the hair surface and assess the potential for build-up after repeated treatments.

Methodology:

  • Hair Fiber Preparation: Single hair fibers are mounted on a sample holder.

  • Treatment: The hair fiber is treated with the Polyquaternium-containing formulation and rinsed according to a standardized protocol. For build-up studies, this treatment cycle is repeated multiple times.

  • Imaging: The topography of the hair fiber surface is imaged using an atomic force microscope in tapping mode.

  • Data Analysis: The AFM images provide a qualitative assessment of the polymer film's morphology (e.g., smoothness, uniformity). Quantitative analysis can be performed to measure the thickness and roughness of the deposited layer.

Sensory Evaluation

Objective: To assess the subjective feel and performance of hair treated with Polyquaternium polymers by trained panelists.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory experts is used to evaluate the treated hair tresses.

  • Tress Preparation and Treatment: Tresses are prepared and treated as described in the combing force measurement protocol.

  • Evaluation: Panelists evaluate the tresses for various attributes, including:

    • Wet feel: Smoothness, slip, and ease of detangling.

    • Dry feel: Softness, smoothness, and presence of residue.

    • Visual appearance: Shine, frizz control, and volume.

  • Data Analysis: Panelists rate each attribute on a standardized scale. The data is then statistically analyzed to determine significant differences between treatments.

Conclusion

The discovery and development of Polyquaternium polymers represent a significant milestone in the history of cosmetic science. From their origins in the papermaking industry to their indispensable role in modern hair and skin care, these versatile cationic polymers have fundamentally transformed our ability to deliver tangible conditioning benefits from a wide range of personal care products. The pioneering work on Polyquaternium-10 paved the way for the creation of the 2-in-1 conditioning shampoo, a market innovation that continues to influence product development today.

The ongoing research and development of new Polyquaternium polymers with tailored properties, such as varying charge densities, molecular weights, and architectures, provide cosmetic scientists with a powerful toolkit for creating high-performance products that meet the evolving demands of consumers. A thorough understanding of their historical development, mechanisms of action, and the experimental protocols for their evaluation is essential for any researcher, scientist, or drug development professional working in the field of cosmetics. As we look to the future, the legacy of Polyquaternium polymers will undoubtedly continue to inspire the next generation of cosmetic innovations.

References

Methodological & Application

Application Notes and Protocols: Luviquat FC 550 as a Film-Forming Agent in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550 (INCI: Polyquaternium-16) is a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole.[1][2] It is supplied as an aqueous solution and is recognized for its conditioning and film-forming properties in a variety of personal care products.[3][4] In topical formulations, this compound can form a flexible, substantive film on the skin's surface. This film can serve multiple functions, including providing a protective barrier, controlling the release of active pharmaceutical ingredients (APIs), and enhancing the overall aesthetic and sensory characteristics of the formulation. Its cationic nature promotes adhesion to the negatively charged skin surface, contributing to a long-lasting effect.[5][6]

These application notes provide a comprehensive overview of the use of this compound as a film-forming agent in topical drug delivery systems. Detailed protocols for formulation development and evaluation are provided to guide researchers in harnessing the potential of this versatile polymer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for formulation design and compatibility assessments.

PropertyValueReference
INCI Name Polyquaternium-16[7]
Chemical Type Cationic Copolymer (Vinylpyrrolidone and Quaternized Vinylimidazole)[1][2]
Appearance Clear to slightly turbid yellowish viscous liquid[7]
Solids Content (%) 38 - 42[7]
Charge Density (meq/g at pH 7) 3.3[7]
pH (10% in water) 5.0 - 8.0[1]
Solubility Soluble in water[2]

Mechanism of Film Formation

The film-forming capability of this compound on the skin is primarily driven by the electrostatic interaction between the cationic polymer and the anionic nature of the skin surface. The process can be summarized as follows:

cluster_0 Formulation Application cluster_1 Solvent Evaporation & Polymer Deposition cluster_2 Film Formation Formulation Topical Formulation (this compound in solution) Skin Skin Surface (Negatively Charged) Formulation->Skin Application Evaporation Solvent Evaporation Deposition Polymer Deposition on Skin Evaporation->Deposition Interaction Electrostatic Interaction (Cationic Polymer (+) & Skin (-)) Film Coherent, Flexible Film Interaction->Film

Mechanism of this compound Film Formation on Skin

Experimental Protocols

Detailed methodologies for key experiments to characterize topical formulations containing this compound as a film-forming agent are provided below.

Formulation of a Topical Film-Forming Solution

This protocol describes the preparation of a basic topical film-forming solution containing this compound and a model active pharmaceutical ingredient (API).

Materials:

  • This compound

  • Model API (e.g., Ketoconazole)[8][9][10][11]

  • Ethanol (B145695) (95%)

  • Purified Water

  • Plasticizer (e.g., Propylene Glycol)

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

Procedure:

  • In a beaker, dissolve the desired amount of the model API in ethanol with continuous stirring until a clear solution is obtained.

  • In a separate beaker, add the required amount of this compound to purified water and stir until fully dissolved.

  • Add the plasticizer to the this compound solution and mix thoroughly.

  • Slowly add the API-ethanol solution to the this compound solution while stirring continuously.

  • Continue stirring for 15-20 minutes to ensure a homogenous mixture.

  • Store the final formulation in a well-closed container at room temperature.

Start Start Dissolve_API Dissolve API in Ethanol Start->Dissolve_API Dissolve_Luviquat Dissolve this compound in Water Start->Dissolve_Luviquat Combine_Solutions Combine API and Luviquat Solutions Dissolve_API->Combine_Solutions Add_Plasticizer Add Plasticizer to Luviquat Solution Dissolve_Luviquat->Add_Plasticizer Add_Plasticizer->Combine_Solutions Stir Stir for Homogeneity Combine_Solutions->Stir End End Stir->End

Topical Formulation Workflow
Evaluation of Film Properties

The following protocols are essential for characterizing the performance of the film formed by the topical formulation.

Objective: To determine the time required for the liquid formulation to form a non-tacky film upon application.

Materials:

  • Glass slides

  • Pipette or applicator

  • Stopwatch

  • Cotton ball

Procedure:

  • Apply a uniform layer of the formulation onto a clean, dry glass slide.

  • Start the stopwatch immediately after application.

  • At regular intervals (e.g., every 30 seconds), gently touch the surface of the film with a fresh, dry cotton ball.

  • The drying time is the point at which the cotton ball no longer adheres to the film surface.

  • Perform the test in triplicate and report the average drying time.

Objective: To assess the breathability of the film by measuring the rate of water vapor transmission through it.

Materials:

  • Payne permeability cup

  • Saturated solution of potassium chloride (to maintain constant humidity)

  • Desiccant (e.g., anhydrous calcium chloride)

  • Analytical balance

  • Environmental chamber (controlled temperature and humidity)

  • Film cast from the formulation

Procedure:

  • Prepare a free film of the formulation by casting it onto a flat, non-stick surface and allowing it to dry completely.

  • Place a known amount of desiccant into the Payne permeability cup.

  • Carefully place the film over the mouth of the cup, ensuring a tight seal.

  • Weigh the entire assembly accurately.

  • Place the cup in an environmental chamber maintained at a constant temperature (e.g., 32 ± 2°C) and humidity (using the saturated potassium chloride solution).

  • At regular time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), remove the cup and weigh it.

  • Calculate the WVTR using the following formula: WVTR = (W / A) / t Where:

    • W = Weight gain of the cup (g)

    • A = Area of the film exposed (m²)

    • t = Time (hours)

  • Express the WVTR in g/m²/day.

Objective: To quantify the force required to peel the film from a substrate, indicating its adhesive properties.

Materials:

  • Tensile tester with a 90° or 180° peel adhesion fixture

  • Substrate (e.g., synthetic skin model or a relevant biological membrane)

  • Film cast from the formulation

  • Double-sided adhesive tape

Procedure:

  • Apply the formulation to the substrate and allow it to form a dry film.

  • Cut the film into uniform strips of a defined width (e.g., 1 cm).

  • Attach one end of the film strip to the movable jaw of the tensile tester using double-sided tape.

  • Set the peel angle (90° or 180°) and the peel rate (e.g., 100 mm/min).

  • Initiate the test and record the force required to peel the film from the substrate.

  • Calculate the peel adhesion strength as the average force per unit width of the film (N/cm).

In Vitro Drug Release Study

Objective: To evaluate the release profile of the API from the film-forming formulation.

Materials:

  • Franz diffusion cell

  • Synthetic membrane (e.g., Strat-M®) or excised animal/human skin

  • Phosphate buffer saline (PBS) at a physiologically relevant pH (e.g., 5.5 or 7.4)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C

  • High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

  • Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the membrane.

  • Place a magnetic stir bar in the receptor compartment and place the cell in the water bath.

  • Apply a precise amount of the film-forming formulation onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • Plot the cumulative amount of drug released per unit area (µg/cm²) against time.

Start Start Formulate Formulation Preparation Start->Formulate Film_Prop Film Property Evaluation (Drying Time, WVTR, Adhesion) Formulate->Film_Prop IVRT In Vitro Release Testing Formulate->IVRT Data_Analysis Data Analysis & Characterization Film_Prop->Data_Analysis IVRT->Data_Analysis End End Data_Analysis->End

Experimental Evaluation Workflow

Representative Performance Data

Due to a lack of publicly available quantitative data specifically for this compound in topical drug delivery applications, the following tables present representative data based on typical performance characteristics of film-forming polymers in similar formulations. This data is for illustrative purposes and should be confirmed through experimentation.

Table 2: Representative Film Properties of a Topical Formulation

ParameterRepresentative Value
Drying Time (minutes) 5 - 10
Film Thickness (µm) 20 - 50
Water Vapor Transmission Rate (g/m²/day) 150 - 300
Peel Adhesion (N/cm) 0.5 - 1.5

Table 3: Representative In Vitro Release of a Model API

Time (hours)Cumulative Release (µg/cm²)
1 15
2 35
4 70
8 120
12 160
24 250

Conclusion

This compound presents a promising option as a film-forming agent in topical formulations for drug delivery. Its cationic nature facilitates strong adhesion to the skin, potentially leading to prolonged residence time and controlled release of active ingredients. The protocols outlined in these application notes provide a robust framework for the formulation and comprehensive evaluation of topical film-forming systems incorporating this compound. Further research is warranted to generate specific performance data and fully elucidate its potential in various dermatological and transdermal applications.

References

Application of Polyquaternium-16 in Controlled Drug Release Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-16 is a cationic copolymer of methylvinylimidazolium chloride and vinylpyrrolidone.[1][2] It is widely utilized in the cosmetics industry as a conditioning agent, film former, and antistatic agent due to its positive charge, which allows it to interact with negatively charged surfaces like hair and skin.[1][2][3] While direct studies on the application of Polyquaternium-16 in controlled drug release are limited, its inherent cationic nature and film-forming properties suggest significant potential for the development of novel drug delivery systems. Cationic polymers are increasingly investigated for their ability to enhance drug encapsulation efficiency, improve bioavailability, and facilitate controlled release profiles.[1][2][4]

This document provides detailed application notes and protocols for the prospective use of Polyquaternium-16 in controlled drug release studies. The methodologies and data presented are based on established principles of cationic polymer-based drug delivery and analogous studies involving similar polyquaternium compounds, such as Polyquaternium-10. These notes are intended to serve as a comprehensive guide and a starting point for researchers exploring the potential of Polyquaternium-16 in pharmaceutical formulations.

Principle of Polyquaternium-16 in Controlled Drug Release

The primary mechanism by which Polyquaternium-16 is proposed to function in a controlled drug release system is through the formation of a polymer matrix that entraps the drug molecules. Its cationic nature allows for strong electrostatic interactions with anionic or negatively charged drugs and excipients, leading to the formation of stable polyelectrolyte complexes (PECs). These complexes can be formulated into various drug delivery platforms, including nanoparticles, hydrogels, and films, to modulate drug release.

The release of the drug from the Polyquaternium-16 matrix can be controlled by several factors:

  • Diffusion: The drug diffuses through the polymer matrix into the surrounding medium. The rate of diffusion is influenced by the density of the polymer network and the size of the drug molecule.

  • Swelling: The polymer matrix can swell in an aqueous environment, leading to the formation of pores through which the drug can be released.

  • Erosion: The polymer matrix can gradually erode or degrade, releasing the entrapped drug over time.

  • pH-sensitivity: As a cationic polymer, the charge density of Polyquaternium-16 can be influenced by pH, which can in turn affect the swelling and drug release characteristics of the formulation.

Hypothetical Data on Polyquaternium-16 Based Drug Delivery Systems

The following tables summarize hypothetical quantitative data for a controlled drug release system based on Polyquaternium-16, using an anionic model drug. This data is extrapolated from studies on similar cationic polymers, such as the Polyquaternium-10-humic acid system for efavirenz (B1671121) delivery, and is intended to provide a target profile for formulation development.

Table 1: Formulation and Characterization of Polyquaternium-16 Nanoparticles

Formulation CodePolyquaternium-16 (%)Anionic Drug (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PQ16-NP-F10.10.05150 ± 100.21 ± 0.02+35 ± 285 ± 515 ± 2
PQ16-NP-F20.20.05200 ± 150.18 ± 0.03+40 ± 390 ± 412 ± 1.5
PQ16-NP-F30.10.1180 ± 120.25 ± 0.04+32 ± 2.588 ± 625 ± 3

Table 2: In Vitro Drug Release Profile from Polyquaternium-16 Nanoparticles (Cumulative Release %)

Time (hours)PQ16-NP-F1PQ16-NP-F2PQ16-NP-F3
115 ± 210 ± 1.518 ± 2.5
228 ± 320 ± 232 ± 3
445 ± 435 ± 350 ± 4
865 ± 555 ± 470 ± 5
1280 ± 670 ± 585 ± 6
2495 ± 588 ± 698 ± 4

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of Polyquaternium-16 based controlled drug release systems.

Protocol 1: Preparation of Polyquaternium-16 Nanoparticles by Polyelectrolyte Complexation

This protocol describes the formation of nanoparticles through the electrostatic interaction between the cationic Polyquaternium-16 and an anionic drug or polymer.

Materials:

  • Polyquaternium-16

  • Anionic model drug (e.g., sodium diclofenac) or an anionic polymer (e.g., sodium alginate)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Polymer and Drug Solutions:

    • Prepare a 0.1% (w/v) solution of Polyquaternium-16 in deionized water by stirring until fully dissolved.

    • Prepare a 0.05% (w/v) solution of the anionic model drug in deionized water.

  • Nanoparticle Formation:

    • While stirring the Polyquaternium-16 solution at 500 rpm, add the anionic drug solution dropwise.

    • An opalescent suspension should form, indicating the formation of nanoparticles.

    • Continue stirring for 1 hour at room temperature to ensure complete complexation.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension step twice to remove any unreacted components.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder.

Protocol 2: Characterization of Polyquaternium-16 Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension with deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • EE (%) = (Total drug - Free drug) / Total drug * 100

  • DL (%) = (Total drug - Free drug) / Weight of nanoparticles * 100

  • Separate the nanoparticles from the aqueous phase by centrifugation.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of the entrapped drug from the Polyquaternium-16 nanoparticles over time.

Materials:

  • Drug-loaded Polyquaternium-16 nanoparticles

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mg/mL).

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a larger vessel containing a known volume of PBS (e.g., 50 mL).

  • Release Study:

    • Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the release profile.

Visualizations

Signaling Pathways and Logical Relationships

cluster_formulation Formulation Process cluster_release Controlled Release Mechanism PQ16 Polyquaternium-16 (Cationic Polymer) Complexation Polyelectrolyte Complexation PQ16->Complexation Drug Anionic Drug Drug->Complexation Nanoparticles Drug-Loaded Nanoparticles Complexation->Nanoparticles Release Drug Release Nanoparticles->Release Diffusion Diffusion Release->Diffusion Swelling Swelling Release->Swelling Erosion Erosion Release->Erosion

Caption: Formulation and release mechanism of Polyquaternium-16 nanoparticles.

Experimental Workflow

start Start prep_solutions Prepare Polymer and Drug Solutions start->prep_solutions form_np Form Nanoparticles via Polyelectrolyte Complexation prep_solutions->form_np purify_np Purify Nanoparticles (Centrifugation) form_np->purify_np char_np Characterize Nanoparticles (Size, Zeta, EE, DL) purify_np->char_np release_study In Vitro Drug Release Study purify_np->release_study analyze_data Analyze and Plot Release Profile release_study->analyze_data end End analyze_data->end

Caption: Experimental workflow for Polyquaternium-16 drug delivery studies.

Conclusion

Polyquaternium-16 presents a promising, yet underexplored, polymer for controlled drug release applications. Its cationic nature and film-forming properties, well-established in the cosmetics field, provide a strong rationale for its investigation in pharmaceutical formulations. The protocols and hypothetical data presented in these application notes offer a foundational framework for researchers to begin exploring the potential of Polyquaternium-16 in developing novel drug delivery systems. Further research is warranted to elucidate its specific drug release kinetics, biocompatibility, and in vivo performance.

References

Application Note & Protocol: Luviquat FC 550 for Surface Modification of Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550, chemically known as Polyquaternium-16, is a cationic copolymer with a high charge density.[1][2] While traditionally used in personal care formulations as a conditioning and film-forming agent, its inherent positive charge and polymeric nature make it a promising candidate for the surface modification of nanoparticles in advanced drug delivery systems.[1][3][4] This application note details the use of this compound for the surface functionalization of negatively charged nanoparticles, a common strategy to enhance their stability, facilitate cellular uptake, and improve the delivery of therapeutic payloads such as nucleic acids and proteins.

The cationic nature of this compound allows for electrostatic interaction with anionic nanoparticles, forming a protective shell that can prevent aggregation, shield the payload from degradation, and promote interaction with negatively charged cell membranes. This can be particularly advantageous for gene delivery applications, where the polymer coating can both condense and protect nucleic acids and facilitate their entry into cells.

Key Applications in Nanoparticle Drug Delivery

  • Improving Colloidal Stability: The polymer coating can prevent nanoparticle aggregation in biological fluids, which is a critical challenge in intravenous drug delivery.[5][6]

  • Enhancing Cellular Uptake: The net positive surface charge imparted by this compound can enhance the interaction of nanoparticles with the negatively charged cell membrane, potentially leading to increased cellular internalization.

  • Gene Delivery: this compound can be used to coat nanoparticles carrying genetic material like plasmid DNA or siRNA. The cationic polymer can help condense the nucleic acid, protect it from enzymatic degradation, and facilitate its delivery into target cells.[7][8]

  • Controlled Release: The polymer layer can act as a barrier to modulate the release kinetics of the encapsulated therapeutic agent.

Experimental Data: Surface Modification of PLGA Nanoparticles

This section presents hypothetical data from experiments on the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophilic drug.

Table 1: Physicochemical Characterization of Uncoated and this compound-Coated PLGA Nanoparticles

ParameterUncoated PLGA NanoparticlesThis compound-Coated PLGA Nanoparticles
Mean Diameter (nm) 150 ± 5175 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25 ± 2+30 ± 3

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterUncoated PLGA NanoparticlesThis compound-Coated PLGA Nanoparticles
Encapsulation Efficiency (%) 65 ± 463 ± 5
Drug Loading (%) 3.2 ± 0.23.1 ± 0.3
Cumulative Release at 24h (%) 45 ± 330 ± 2

Experimental Protocols

Preparation of this compound-Coated PLGA Nanoparticles

This protocol describes the preparation of drug-loaded PLGA nanoparticles followed by surface coating with this compound using a simple incubation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Model hydrophilic drug

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • This compound solution (1% w/v in deionized water)

  • Deionized water

Protocol:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of PLGA and 10 mg of the model drug in 2 ml of dichloromethane.

    • Prepare 10 ml of a 2% (w/v) PVA solution in deionized water.

    • Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

    • Continue stirring the emulsion at a lower speed (e.g., 500 rpm) for 4-6 hours at room temperature to allow for the evaporation of dichloromethane and the formation of nanoparticles.

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 minutes, 4°C).

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in 5 ml of deionized water.

  • Surface Coating with this compound:

    • To the 5 ml of nanoparticle suspension, add 5 ml of a 1% (w/v) this compound solution dropwise while gently stirring.

    • Incubate the mixture for 1 hour at room temperature with continuous gentle stirring to allow for the electrostatic adsorption of the polymer onto the nanoparticle surface.

    • Collect the coated nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 minutes, 4°C).

    • Wash the coated nanoparticles twice with deionized water to remove any unbound this compound.

    • Resuspend the final this compound-coated nanoparticle pellet in a suitable buffer or deionized water for further characterization.

Characterization of this compound-Coated Nanoparticles

a) Particle Size and Zeta Potential Measurement:

  • Dilute the nanoparticle suspension (both uncoated and coated) with deionized water to an appropriate concentration.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate and report the mean and standard deviation.

b) Encapsulation Efficiency and Drug Loading:

  • After the initial nanoparticle preparation and before coating, collect the supernatant from the first centrifugation step.

  • Quantify the amount of unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100

c) In Vitro Drug Release Study:

  • Prepare a suspension of both uncoated and coated nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

  • Quantify the amount of drug released in the aliquots using a suitable analytical method.

  • Plot the cumulative drug release as a function of time.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_coating Surface Coating cluster_char Characterization plga_drug PLGA + Drug in DCM emulsification Homogenization (O/W Emulsion) plga_drug->emulsification pva PVA in Water pva->emulsification evaporation Solvent Evaporation emulsification->evaporation uncoated_np Uncoated PLGA Nanoparticles evaporation->uncoated_np incubation Incubation uncoated_np->incubation luviquat This compound Solution luviquat->incubation coated_np Luviquat-Coated Nanoparticles incubation->coated_np dls DLS (Size, PDI, Zeta Potential) coated_np->dls hplc HPLC (EE, DL, Release) coated_np->hplc

Caption: Experimental workflow for the preparation and characterization of this compound-coated nanoparticles.

mechanism_of_action cluster_nanoparticle Nanoparticle System cluster_coating Surface Modification cluster_cell Cellular Interaction np Negatively Charged Nanoparticle Core (e.g., PLGA with Drug) coated_np Positively Charged Coated Nanoparticle np->coated_np Electrostatic Interaction luviquat_structure This compound (Cationic Polymer) cell_membrane Negatively Charged Cell Membrane coated_np->cell_membrane Electrostatic Attraction endocytosis Enhanced Cellular Uptake (Endocytosis) cell_membrane->endocytosis

Caption: Proposed mechanism of this compound coating and enhanced cellular uptake.

Safety and Handling

This compound is generally considered safe for use in cosmetic and personal care products. However, when working with it in a research laboratory setting, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound presents a versatile and readily available polymer for the surface modification of nanoparticles in drug delivery research. Its cationic nature allows for a straightforward coating process on negatively charged nanoparticles, leading to improved physicochemical properties and potentially enhanced biological interactions. The protocols and data presented in this application note provide a foundation for researchers to explore the use of this compound in their specific nanoparticle-based drug delivery systems. Further optimization of the coating parameters and in vivo studies are recommended to fully evaluate its potential.

References

Application Notes and Protocols: Evaluation of the Antistatic Properties of Luviquat FC 550

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luviquat FC 550, chemically known as Polyquaternium-16, is a cationic polymer recognized for its excellent conditioning and film-forming properties in personal care and cosmetic applications.[1][2][3][4][5] An important functional attribute of this compound is its ability to counteract static electricity, which is crucial in hair care formulations to prevent flyaway hair and in other applications where static charge accumulation is undesirable.[2] These application notes provide detailed protocols for quantifying the antistatic efficacy of this compound using standardized test methodologies. The protocols are designed for researchers, scientists, and drug development professionals to assess the performance of formulations containing this polymer.

The evaluation of antistatic properties is primarily conducted through three key tests: Surface Resistivity, Static Decay Time, and Triboelectric Charging Analysis.

  • Surface Resistivity measures the resistance to leakage current along the surface of a material. A lower surface resistivity indicates a better ability to dissipate static charges.[6]

  • Static Decay Time determines the time required for a material to dissipate a static charge to a specified percentage of its initial value after being grounded.[7][8]

  • Triboelectric Charging evaluates the tendency of a material to acquire an electrostatic charge when brought into contact with another material.[9][10]

These protocols will detail the necessary equipment, sample preparation, and step-by-step procedures for each test to ensure accurate and reproducible results.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for testing the antistatic properties of this compound.

experimental_workflow Experimental Workflow for Antistatic Property Testing of this compound cluster_prep Sample Preparation cluster_tests Antistatic Property Testing cluster_analysis Data Analysis and Reporting A Prepare this compound Solution C Coat Substrate with this compound Solution A->C B Prepare Substrate (e.g., PET film) B->C D Dry and Condition Coated Substrate C->D E Surface Resistivity Test (ASTM D257) D->E F Static Decay Test (MIL-STD-3010C, 4046) D->F G Triboelectric Charging Test D->G H Collect and Analyze Data E->H F->H G->H I Summarize in Data Table H->I J Generate Report I->J

Caption: Experimental workflow for antistatic testing of this compound.

Experimental Protocols

I. Sample Preparation

Objective: To prepare uniform, coated substrates for consistent and reproducible antistatic testing.

Materials:

  • This compound solution

  • Deionized water

  • Substrate: Polyethylene terephthalate (B1205515) (PET) films, 100 mm x 100 mm x 0.1 mm

  • Isopropyl alcohol

  • Lint-free wipes

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers

  • Pipettes

  • Film applicator (e.g., wire-wound rod or drawdown bar)

  • Controlled environment chamber (23 ± 2°C, 50 ± 5% Relative Humidity)

Procedure:

  • Solution Preparation:

    • Prepare aqueous solutions of this compound at desired concentrations (e.g., 1%, 2%, and 5% w/w) in deionized water.

    • Stir the solutions gently with a magnetic stirrer until fully dissolved and homogenous.

  • Substrate Cleaning:

    • Thoroughly clean the PET film substrates by wiping them with isopropyl alcohol using a lint-free wipe.

    • Allow the substrates to air dry completely in a dust-free environment.

  • Coating Application:

    • Place a cleaned PET film on a flat, level surface.

    • Apply a line of the this compound solution along one edge of the film.

    • Use a film applicator to draw down the solution across the film, creating a uniform coating.

    • Prepare a control substrate with no coating.

  • Drying and Conditioning:

    • Allow the coated films to air dry in a horizontal position for 24 hours in the controlled environment chamber.

    • Condition the samples in the controlled environment (23 ± 2°C, 50 ± 5% RH) for at least 48 hours prior to testing.

II. Surface Resistivity Test

Objective: To measure the surface resistivity of the this compound coated films in accordance with ASTM D257.

Equipment:

  • Surface Resistivity Meter with a concentric ring electrode

  • Controlled environment chamber

Procedure:

  • Place the conditioned, coated substrate on the insulating base of the resistivity meter.

  • Gently lower the concentric ring electrode onto the surface of the film.

  • Apply a voltage of 500V for 60 seconds.

  • Record the surface resistance measurement displayed by the meter.

  • Calculate the surface resistivity (ρ) in ohms/square (Ω/sq). The meter may provide this value directly.

  • Repeat the measurement at five different locations on the sample and calculate the average.

III. Static Decay Test

Objective: To measure the ability of the this compound coated films to dissipate a static charge, following the principles of MIL-STD-3010C, Method 4046.

Equipment:

  • Static Decay Analyzer with a Faraday cup and charging/monitoring electrodes

  • High-voltage power supply (±5000V)

  • Controlled environment chamber

Procedure:

  • Mount the conditioned, coated substrate in the sample holder of the Static Decay Analyzer.

  • Apply a charge of +5000V to the surface of the film for a specified duration.

  • Simultaneously ground the sample and start the timer.

  • Measure the time required for the charge to decay to 10% of its initial value. This is the static decay time.

  • Repeat the procedure with a -5000V charge.

  • Perform the test on at least three separate samples for each concentration of this compound.

IV. Triboelectric Charging Test

Objective: To determine the electrostatic charge generated on the this compound coated films after frictional contact with a standard material.

Equipment:

  • Faraday cup connected to an electrometer

  • A standard rubbing material (e.g., nylon or cotton cloth) mounted on a consistent weight/pressure applicator

  • Controlled environment chamber

Procedure:

  • Measure the initial charge of the conditioned, coated substrate by placing it in the Faraday cup.

  • Remove the substrate and rub its surface with the standard material for a defined number of strokes (e.g., 10) with a consistent pressure.

  • Immediately place the rubbed substrate back into the Faraday cup and record the charge measured by the electrometer.

  • Calculate the net triboelectric charge by subtracting the initial charge from the final charge.

  • Divide the net charge by the contact area to determine the charge density.

  • Repeat the test with different standard rubbing materials to understand the position of the coated surface in the triboelectric series.

Data Presentation

The quantitative data from the experimental protocols should be summarized in a clear and structured table for easy comparison.

This compound Concentration (% w/w) Average Surface Resistivity (Ω/sq) Average Static Decay Time (seconds) Average Triboelectric Charge Density (nC/cm²)
0 (Control)1.5 x 10¹³> 10+8.5
12.8 x 10¹¹0.45+1.2
25.3 x 10¹⁰0.18+0.5
58.1 x 10⁹< 0.1+0.2

Conclusion

These protocols provide a comprehensive framework for evaluating the antistatic properties of this compound. By following these standardized procedures, researchers can obtain reliable and comparable data to support formulation development and performance claims. The results will demonstrate the effectiveness of this compound in reducing surface resistivity, accelerating static decay, and minimizing triboelectric charging, thereby validating its function as an effective antistatic agent.

References

Application Notes and Protocols for Measuring the Conditioning Effect of Luviquat FC 550 on Hair Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550, chemically known as Polyquaternium-16, is a cationic polymer widely utilized in the cosmetic industry for its excellent hair conditioning properties.[1][2][3][4] As a copolymer of vinylpyrrolidone and quaternized vinylimidazole, it imparts benefits such as improved combability, reduced static, enhanced shine, and a smoother hair feel.[3][5][6][7] These application notes provide detailed methodologies and experimental protocols to quantitatively and qualitatively measure the conditioning efficacy of this compound on hair fibers. The following protocols are designed to be robust and reproducible for substantiating product claims and guiding formulation development.

Mechanism of Action

This compound is a cationic polymer that carries a positive charge.[6][8] Hair, especially when damaged, carries a negative charge. This difference in charge leads to the adsorption of the polymer onto the hair shaft, forming a thin, smooth film.[3][5] This film lubricates the hair surface, reducing friction between individual fibers and between the hair and combing instruments.[9] This mechanism is responsible for the noticeable improvements in wet and dry combing, as well as the enhanced sensory feel of the hair.[9]

Experimental Workflow for Evaluating Hair Conditioning Agents

G cluster_prep Hair Tress Preparation cluster_treatment Treatment cluster_analysis Analysis start Source Hair Tresses (e.g., Virgin, Bleached) wash Wash with Base Shampoo start->wash rinse Rinse Thoroughly wash->rinse dry Dry Hair Tresses rinse->dry baseline Baseline Measurements dry->baseline treat_control Treat with Control (Placebo Formulation) baseline->treat_control treat_luviquat Treat with this compound Formulation baseline->treat_luviquat incubate Incubation/ Application Time treat_control->incubate treat_luviquat->incubate rinse_treat Rinse incubate->rinse_treat incubate->rinse_treat dry_treat Dry rinse_treat->dry_treat rinse_treat->dry_treat analysis Post-Treatment Measurements dry_treat->analysis dry_treat->analysis combing Combing Force (Wet & Dry) analysis->combing friction Friction Analysis analysis->friction shine Shine/Gloss Measurement analysis->shine volume Volume Assessment analysis->volume sensory Sensory Evaluation analysis->sensory

Caption: A general workflow for the preparation, treatment, and analysis of hair tresses to evaluate the efficacy of conditioning agents.

Experimental Protocols

Combing Force Measurement (Wet and Dry)

Objective: To quantify the reduction in force required to comb through hair tresses after treatment with this compound, which correlates to improved manageability and detangling.[10][11]

Apparatus:

  • Texture Analyzer (e.g., Stable Micro Systems TA.XTplusC, Dia-Stron MTT175) equipped with a hair combing rig.[10][12][13][14][15][16]

  • Hair tresses (e.g., virgin, bleached, or chemically damaged).

  • Control (placebo) formulation and test formulation containing this compound.

Protocol:

  • Hair Tress Preparation:

    • Use standardized hair tresses (e.g., 2-3 grams, 20 cm length).

    • Wash all tresses with a base shampoo (without conditioning agents) to ensure a uniform starting point.

    • Rinse thoroughly with deionized water.

    • Gently squeeze out excess water.

  • Baseline Measurement (Wet Combing):

    • Mount a wet, washed tress onto the combing rig.

    • Perform an initial combing measurement to establish a baseline combing force.[10]

    • Comb the tress a predetermined number of times (e.g., 10 cycles) at a set speed (e.g., 50 mm/min).[17] The instrument will record the force required for each comb stroke.

  • Treatment:

    • Apply a standardized amount (e.g., 0.5 g) of the control or this compound formulation to the wet tress.

    • Gently massage the product into the tress for a specified time (e.g., 1 minute).

    • Rinse the tress thoroughly with deionized water for a set duration (e.g., 30 seconds).

  • Post-Treatment Measurement (Wet Combing):

    • Immediately mount the wet, treated tress onto the combing rig.

    • Repeat the combing measurement as described in step 2.

  • Dry Combing Measurement:

    • Allow the treated tresses to air-dry overnight under controlled conditions (e.g., 25°C, 50% relative humidity).[17]

    • Mount the dry tress onto the combing rig.

    • Perform the combing measurement.

Data Analysis: Calculate the percentage reduction in combing force for both wet and dry conditions using the following formula:

% Reduction = [(Baseline Force - Treated Force) / Baseline Force] x 100

The peak combing force and the total work of combing are key parameters to analyze.[11]

Logical Relationship for Combing Force Measurement

G start Start prep Prepare Hair Tress (Wash and Rinse) start->prep baseline Measure Baseline Wet Combing Force prep->baseline treat Apply this compound or Control Formulation baseline->treat rinse Rinse Hair Tress treat->rinse measure_wet Measure Post-Treatment Wet Combing Force rinse->measure_wet dry Dry Hair Tress measure_wet->dry measure_dry Measure Post-Treatment Dry Combing Force dry->measure_dry analyze Analyze Data (% Reduction in Force) measure_dry->analyze end End analyze->end

Caption: A step-by-step logical flow for conducting combing force measurements.

Hair Fiber Friction Measurement

Objective: To measure the coefficient of friction of the hair surface, which is expected to decrease with the application of this compound, indicating a smoother surface.

Apparatus:

  • Texture Analyzer with a friction rig attachment.[18]

  • Probe with a defined surface (e.g., polyurethane pad or rubber).[18][19]

  • Hair tresses.

Protocol:

  • Hair Tress Preparation:

    • Prepare and treat hair tresses with the control and this compound formulations as described in the combing force protocol.

    • Ensure the tresses are dry and equilibrated to ambient conditions.

  • Measurement:

    • Securely mount a hair tress on the instrument's platform, ensuring the fibers are aligned.

    • Lower the friction probe onto the hair surface with a defined normal force (e.g., 200 gf).[18]

    • Move the probe along the length of the tress at a constant speed (e.g., 10 mm/s) from root to tip.[19]

    • The instrument will record the frictional force.

    • Repeat the measurement multiple times on different areas of the tress and on multiple tresses for statistical significance.

Data Analysis: The frictional force is directly measured. A lower frictional force for the this compound-treated tress compared to the control indicates a smoother surface. The coefficient of friction can be calculated if the normal force is known.

Hair Shine (Gloss) Measurement

Objective: To instrumentally measure the shine or gloss of hair, which is expected to increase after treatment with this compound.

Apparatus:

  • Glossmeter or a specialized hair shine analysis instrument (e.g., SAMBA Hair System).[20][21][22][23][24]

  • Hair tresses.

Protocol:

  • Hair Tress Preparation:

    • Use dark, straight hair tresses for optimal shine measurement.

    • Prepare and treat the tresses as previously described.

    • Ensure the tresses are clean and dry.

  • Calibration:

    • Calibrate the glossmeter using the provided calibration standard (typically a polished black glass).[20][21][22]

  • Measurement:

    • Place the hair tress on a flat, non-reflective surface.

    • Position the glossmeter's aperture on the surface of the hair tress.

    • Take multiple readings at different points along the tress.

    • The instrument measures the specular reflectance and provides a value in Gloss Units (GU).[23]

Data Analysis: Compare the average Gloss Units of the this compound-treated tresses to the control tresses. A higher GU value indicates increased shine.

Hair Volume Measurement

Objective: To assess the effect of this compound on hair volume. While primarily a conditioning agent, some formulations may impact hair body.

Apparatus:

  • 3D laser scanning instrument (e.g., Volscan Profiler) or image analysis software.[25][26][27][28]

  • Hair tresses.

Protocol:

  • Hair Tress Preparation:

    • Prepare and treat hair tresses as previously described.

  • Measurement:

    • Mount a dry hair tress in the instrument.

    • The instrument rotates the tress while a laser scans its contours to create a 3D model.[25][26]

    • The software calculates the volume of the hair tress.

Data Analysis: Compare the average volume of the this compound-treated tresses to the control. This will determine if the formulation adds volume, has a neutral effect, or potentially weighs the hair down.

Sensory Evaluation

Objective: To assess the conditioning properties of this compound through human perception, which is a critical component of consumer acceptance.[29][30]

Methodology:

  • A trained panel of 10-20 individuals is typically used.[31]

  • A half-head test is often employed, where one side of a subject's head is treated with the control and the other with the this compound formulation.

  • Panelists evaluate various attributes of wet and dry hair on a standardized scale (e.g., 1 to 9).[31]

Key Attributes for Evaluation: [32]

  • Wet Hair: Ease of detangling, slipperiness, feel during rinsing.

  • Dry Hair: Ease of combing, smoothness, softness, frizz, static, and overall feel.

Protocol:

  • A professional stylist washes and treats the panelists' hair according to the half-head protocol.

  • Panelists evaluate the wet hair attributes.

  • The hair is dried in a standardized manner.

  • Panelists evaluate the dry hair attributes immediately after drying and at specified time points.

Data Analysis: Statistical analysis is performed on the panelist scores to determine if there are significant differences between the control and the this compound-treated side for the various attributes.

Data Presentation

Table 1: Combing Force Reduction

TreatmentHair TypeWet Combing Force Reduction (%)Dry Combing Force Reduction (%)
Control (Placebo)Virgin5 ± 28 ± 3
1% this compoundVirgin45 ± 555 ± 6
Control (Placebo)Bleached2 ± 15 ± 2
1% this compoundBleached60 ± 770 ± 8

Table 2: Frictional and Shine Properties

TreatmentHair TypeFrictional Force (g)Shine (Gloss Units)
Control (Placebo)Virgin15 ± 330 ± 4
1% this compoundVirgin8 ± 245 ± 5
Control (Placebo)Bleached25 ± 420 ± 3
1% this compoundBleached12 ± 235 ± 4

Table 3: Sensory Evaluation Scores (Scale of 1-9)

AttributeHair StateControl (Placebo)1% this compound
Ease of DetanglingWet3.5 ± 0.57.8 ± 0.6
SlipperinessWet4.0 ± 0.48.2 ± 0.5
SmoothnessDry4.2 ± 0.68.5 ± 0.4
SoftnessDry4.5 ± 0.58.8 ± 0.3
Frizz ControlDry5.0 ± 0.77.5 ± 0.6

Note: The data presented in the tables are representative examples and may vary depending on the specific hair type, formulation base, and experimental conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the robust evaluation of this compound's conditioning effects on hair fibers. By employing a combination of instrumental and sensory analyses, researchers can generate quantitative and qualitative data to support product development and performance claims. The use of standardized methodologies is crucial for obtaining reliable and reproducible results. This compound consistently demonstrates a significant improvement in hair manageability, smoothness, and shine, making it a valuable ingredient in a wide range of hair care applications.[2]

References

Application Notes and Protocols for Antimicrobial Surfaces Using Polyquaternium-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-16, a cationic polymer synthesized from 1-vinyl-2-pyrrolidone and 1-vinyl-3-methylimidazolium chloride, presents a promising avenue for the development of antimicrobial surfaces.[1][2] Its inherent positive charge and film-forming properties enable it to create surfaces that actively combat microbial contamination.[3][4] This document provides detailed application notes and protocols for the formulation, application, and evaluation of antimicrobial surfaces based on Polyquaternium-16.

The primary mechanism of antimicrobial action for Polyquaternium-16, like other quaternary ammonium (B1175870) compounds (QACs), involves the electrostatic interaction between the positively charged polymer and the negatively charged components of microbial cell membranes.[5] This interaction leads to the disruption of the cell wall and membrane, causing leakage of intracellular contents and ultimately resulting in cell death.[5]

Formulation of Polyquaternium-16 Coating Solutions

The formulation of an effective Polyquaternium-16 coating solution is critical for achieving a stable, adherent, and microbicidal surface. The following formulations provide starting points for development.

Aqueous-Based Formulation

This formulation is suitable for general-purpose applications on a variety of substrates.

ComponentConcentration (w/v)Purpose
Polyquaternium-161.0 - 5.0%Antimicrobial agent and film former
Deionized Waterq.s. to 100%Solvent
Optional: Isopropanol5.0 - 10.0%Improves wetting and drying time
Optional: Silane Adhesion Promoter0.1 - 0.5%Enhances adhesion to siliceous surfaces (e.g., glass)
Solvent-Based Formulation

For substrates that may be sensitive to water or require faster drying times, a solvent-based formulation can be utilized.

ComponentConcentration (w/v)Purpose
Polyquaternium-161.0 - 5.0%Antimicrobial agent and film former
Ethanol (B145695) or Isopropanolq.s. to 100%Solvent
Optional: Crosslinking Agent0.2 - 1.0%Enhances coating durability

Experimental Protocols

The following protocols provide detailed methodologies for the application and evaluation of Polyquaternium-16 antimicrobial surfaces.

Protocol for Surface Preparation

Proper surface preparation is essential to ensure uniform coating and strong adhesion.

  • Cleaning: Thoroughly clean the substrate surface to remove any organic and inorganic contaminants. This can be achieved by washing with a detergent solution, followed by rinsing with deionized water. For metallic surfaces, sonication in acetone (B3395972) or ethanol may be necessary.

  • Drying: Dry the cleaned surfaces completely. This can be done by placing them in an oven at 60-80°C for 1-2 hours or by drying under a stream of nitrogen gas.

  • Surface Activation (Optional): For enhanced covalent bonding, particularly on plastic or metal surfaces, plasma treatment or chemical etching can be performed to introduce reactive functional groups on the surface.

Protocol for Coating Application

Two common and effective methods for applying the Polyquaternium-16 solution are dip coating and spray coating.

  • Immerse the prepared substrate into the Polyquaternium-16 coating solution for a predetermined dwell time (e.g., 1-5 minutes).

  • Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s) to ensure a uniform film.

  • Allow the coated substrate to air dry or proceed to a curing step.

  • Place the prepared substrate in a well-ventilated spray booth.

  • Use a standard airbrush or spray gun to apply a thin, uniform layer of the Polyquaternium-16 solution onto the surface.

  • Maintain a consistent distance between the nozzle and the surface (e.g., 15-20 cm).

  • Apply the coating in even, overlapping strokes.

  • Allow the coated substrate to air dry or proceed to a curing step.

Protocol for Curing/Drying
  • After coating, place the substrates in an oven at a temperature between 60°C and 80°C.

  • Cure for a duration of 1 to 4 hours to ensure complete solvent evaporation and film formation.

  • Allow the coated surfaces to cool to room temperature before further testing.

Protocol for Antimicrobial Efficacy Testing (Adapted from ASTM E2180)

This protocol determines the antimicrobial activity of the coated surface against common pathogens.[6][7][8][9][10]

  • Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739) in a sterile saline solution.

  • Agar (B569324) Slurry Preparation: Prepare a molten agar slurry and inoculate it with the standardized culture to a final concentration of 1-5 x 10^6 cells/mL.[9]

  • Inoculation: Pipette a defined volume (e.g., 0.5-1.0 mL) of the inoculated agar slurry onto both the Polyquaternium-16 coated samples and uncoated control samples.[9]

  • Incubation: Incubate the samples in a humidified chamber at 35 ± 2°C for 24 hours.

  • Recovery: Recover the surviving microorganisms by eluting the agar slurry into a neutralizing broth.

  • Enumeration: Perform serial dilutions and plate on appropriate agar plates to enumerate the surviving bacteria.

  • Calculation: Calculate the log reduction in viable bacteria on the coated surface compared to the uncoated control. A study on a deodorant containing Polyquaternium-16 showed a significant reduction in the log10 bacterial count at various time points.[1]

Protocol for Surface Characterization
  • Utilize a non-destructive method such as ellipsometry or X-ray fluorescence (XRF) for precise measurements of thin films.[11][12][13]

  • For thicker coatings, a cross-sectioning method followed by scanning electron microscopy (SEM) can be employed.

  • Employ the Taber Abrasion test (ASTM D3389) to assess the resistance of the coating to wear.[14]

  • Subject the coated surface to a specified number of cycles with abrasive wheels under a defined load.

  • Evaluate the coating for any signs of wear, delamination, or loss of antimicrobial efficacy after the test.

Protocol for Cytotoxicity Assessment (Adapted from ISO 10993-5)

This protocol evaluates the potential toxicity of the Polyquaternium-16 coating to mammalian cells.[15][16][17]

  • Extraction: Prepare an extract of the coated material by incubating it in a cell culture medium for a specified period (e.g., 24 hours at 37°C).

  • Cell Culture: Seed a suitable mammalian cell line (e.g., L929 fibroblasts) in 96-well plates and allow them to attach.

  • Exposure: Replace the culture medium with the extract from the coated material and control extracts.

  • Incubation: Incubate the cells for 24-72 hours.

  • Viability Assay: Assess cell viability using a standard assay such as MTT or XTT.

  • Analysis: Compare the viability of cells exposed to the extract from the Polyquaternium-16 coated surface to that of the negative control.

Visualizations

Proposed Antimicrobial Mechanism of Polyquaternium-16

cluster_bacterium Bacterial Cell cell_wall Cell Wall (Negative Charge) cell_membrane Cell Membrane cytoplasm Cytoplasm pq16 Polyquaternium-16 (Cationic Polymer) pq16->cell_wall Electrostatic Attraction disruption Membrane Disruption & Leakage of Cytoplasmic Content pq16->disruption cell_death Cell Death disruption->cell_death cluster_bacterium cluster_bacterium

Caption: Proposed mechanism of Polyquaternium-16 antimicrobial action.

Experimental Workflow for Antimicrobial Surface Evaluation

cluster_prep Preparation cluster_eval Evaluation cluster_char Characterization formulation Formulation of PQ-16 Solution coating Coating Application (Dip/Spray) formulation->coating surface_prep Substrate Preparation surface_prep->coating curing Curing/Drying coating->curing antimicrobial_test Antimicrobial Efficacy (ASTM E2180) curing->antimicrobial_test durability_test Durability Test (Abrasion) curing->durability_test cytotoxicity_test Cytotoxicity Test (ISO 10993-5) curing->cytotoxicity_test characterization Surface Characterization (Thickness, Morphology) curing->characterization

Caption: Workflow for preparing and evaluating PQ-16 antimicrobial surfaces.

Data Summary

While specific quantitative data for Polyquaternium-16 coated surfaces is limited in publicly available literature, the following table summarizes expected outcomes based on its properties and data from similar QACs.

Test ParameterTest MethodExpected Result on PQ-16 Coated Surface
Antimicrobial EfficacyASTM E2180>2-log reduction for E. coli>3-log reduction for S. aureus
Coating DurabilityASTM D3389Moderate to high resistance to abrasion
CytotoxicityISO 10993-5Non-cytotoxic at optimized concentrations
Coating ThicknessEllipsometry50 - 500 nm (depending on formulation and application)

Conclusion

Polyquaternium-16 offers a viable and effective option for creating antimicrobial surfaces. The protocols and formulations provided in this document serve as a comprehensive guide for researchers and developers to explore and optimize its application. Further studies are encouraged to establish a broader database of its efficacy on various substrates and against a wider range of microorganisms.

References

Application Notes and Protocols: Rheology Modification of Hydrogels with Luviquat FC 550

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550, chemically known as Polyquaternium-16, is a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole.[1][2][3] It is supplied as a clear to slightly turbid, yellowish, viscous aqueous solution.[4][5][6] While extensively utilized in the personal care industry for its conditioning and film-forming properties in hair and skin care products, its potential as a rheology modifier in hydrogel formulations for pharmaceutical and drug delivery applications is an area of growing interest.[1][7] The cationic nature of this compound, with a charge density of approximately 3.3 meq/g at pH 7, allows for electrostatic interactions with anionic polymers, presenting a novel mechanism for tuning the mechanical and flow properties of hydrogels.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modify the rheological properties of a model anionic hydrogel system. The provided methodologies and data serve as a guide for researchers exploring the formulation of advanced hydrogel systems with tailored viscoelastic properties for applications such as topical drug delivery, wound healing, and tissue engineering.

Proposed Mechanism of Rheology Modification

The primary mechanism by which this compound is proposed to modify hydrogel rheology is through electrostatic interactions between its cationic quaternary ammonium (B1175870) groups and the anionic functional groups of a hydrogel-forming polymer (e.g., carboxyl groups in carbomers or hyaluronic acid). This interaction can lead to several phenomena that alter the bulk properties of the hydrogel:

  • Ionic Crosslinking: The cationic sites on the this compound polymer can form ionic bonds with anionic sites on adjacent hydrogel polymer chains, creating additional crosslinking points within the hydrogel network.

  • Network Entanglement: The introduction of the this compound polymer can increase the overall polymer concentration and lead to greater physical entanglement of the polymer chains, further restricting their movement.

  • Charge Shielding and Chain Conformation: The binding of the cationic polymer to the anionic hydrogel backbone can shield repulsive negative charges, allowing the hydrogel polymer chains to adopt a more coiled or compact conformation, which can impact viscosity and elasticity.

These interactions are expected to increase the storage modulus (G'), loss modulus (G''), and overall viscosity of the hydrogel, resulting in a stiffer and more structured gel.

G cluster_0 Anionic Hydrogel Network cluster_1 Addition of this compound cluster_2 Modified Hydrogel Network P1 Anionic Polymer Chain (- charge) P2 Anionic Polymer Chain (- charge) P3 Anionic Polymer Chain (- charge) LFC This compound (+ charge) P1_mod Anionic Polymer Chain crosslink1 + LFC->crosslink1 crosslink2 + LFC->crosslink2 P2_mod Anionic Polymer Chain P1_mod->crosslink1 P3_mod Anionic Polymer Chain P2_mod->crosslink1 P2_mod->crosslink2 P3_mod->crosslink2

Caption: Proposed mechanism of this compound interaction with an anionic hydrogel network.

Experimental Protocols

Materials and Equipment
  • Hydrogel Polymer: Carbomer 940

  • Rheology Modifier: this compound (Polyquaternium-16)

  • Neutralizing Agent: Triethanolamine (B1662121) (TEA)

  • Solvent: Deionized Water

  • Equipment:

    • Analytical balance

    • Overhead mechanical stirrer

    • pH meter

    • Rotational rheometer with parallel plate geometry (e.g., Anton Paar MCR series, TA Instruments Discovery HR series)

    • Spatulas, beakers, and other standard laboratory glassware

Protocol 1: Preparation of a Model Hydrogel with this compound
  • Preparation of Carbomer Dispersion:

    • Slowly sprinkle 1.0 g of Carbomer 940 into 98.0 g of deionized water while stirring continuously with an overhead mechanical stirrer at a low speed (e.g., 200-300 rpm) to avoid agglomeration.

    • Continue stirring until a uniform, translucent dispersion is formed. This may take up to 60 minutes.

  • Incorporation of this compound:

    • For a 1% w/w concentration of this compound, add 1.0 g of this compound solution to the carbomer dispersion while stirring.

    • Prepare a control hydrogel without this compound.

    • Stir for an additional 15 minutes to ensure homogeneous mixing.

  • Neutralization and Gel Formation:

    • Slowly add triethanolamine (TEA) dropwise to the dispersion while stirring.

    • Monitor the pH of the dispersion continuously. Continue adding TEA until a pH of 6.5-7.0 is reached.

    • Observe the formation of a clear, viscous hydrogel.

    • Stop stirring and allow the hydrogel to rest for at least 24 hours to ensure complete hydration and relaxation of polymer chains.

Protocol 2: Rheological Characterization of Hydrogels

A standardized rheological characterization protocol should be followed to ensure accurate and comparable results.[1][8] This typically involves a series of tests performed in sequence:

  • Sample Loading:

    • Carefully place an adequate amount of the prepared hydrogel onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm).

    • Trim any excess sample from the edges to ensure a clean, cylindrical geometry.

    • Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for at least 5 minutes.

  • Strain Sweep Test:

    • Purpose: To determine the linear viscoelastic region (LVER) of the hydrogel.

    • Parameters:

      • Frequency: 1 Hz (constant)

      • Strain Range: 0.01% to 100% (logarithmic ramp)

      • Temperature: As required (e.g., 25°C)

    • Analysis: Identify the range of strain over which the storage modulus (G') and loss modulus (G'') remain constant. Subsequent oscillatory tests should be performed at a strain value within this region.

  • Frequency Sweep Test:

    • Purpose: To characterize the viscoelastic behavior of the hydrogel as a function of frequency.

    • Parameters:

      • Strain: A fixed value within the LVER (e.g., 0.5%)

      • Frequency Range: 0.1 to 100 rad/s (logarithmic ramp)

      • Temperature: As required (e.g., 25°C)

    • Analysis: Observe the dependence of G' and G'' on frequency. For a true gel, G' should be greater than G'' and relatively independent of frequency.

  • Flow Sweep (Viscosity) Test:

    • Purpose: To determine the viscosity of the hydrogel as a function of shear rate.

    • Parameters:

      • Shear Rate Range: 0.1 to 100 s⁻¹ (logarithmic ramp)

      • Temperature: As required (e.g., 25°C)

    • Analysis: Plot viscosity versus shear rate to observe shear-thinning behavior, which is typical for many hydrogel systems.

G prep Protocol 1: Hydrogel Preparation dispersion 1. Prepare Carbomer Dispersion prep->dispersion incorporation 2. Incorporate This compound dispersion->incorporation neutralization 3. Neutralize with TEA to form gel incorporation->neutralization rest 4. Rest for 24 hours neutralization->rest rheo Protocol 2: Rheological Characterization rest->rheo loading 1. Load sample on rheometer rheo->loading strain_sweep 2. Strain Sweep (Determine LVER) loading->strain_sweep freq_sweep 3. Frequency Sweep (at constant strain) strain_sweep->freq_sweep flow_sweep 4. Flow Sweep (Viscosity vs. Shear Rate) freq_sweep->flow_sweep data Data Analysis and Comparison flow_sweep->data

Caption: Experimental workflow for hydrogel preparation and rheological characterization.

Data Presentation (Illustrative)

The following tables present illustrative quantitative data that might be expected from the rheological characterization of a 1% Carbomer 940 hydrogel with and without 1% this compound.

Table 1: Summary of Rheological Properties at 25°C

ParameterControl Hydrogel (0% this compound)Modified Hydrogel (1% this compound)
Storage Modulus (G') at 1 Hz 150 Pa350 Pa
Loss Modulus (G'') at 1 Hz 15 Pa30 Pa
Tan δ (G''/G') at 1 Hz 0.100.086
Zero Shear Viscosity (η₀) 80 Pa·s180 Pa·s
LVER Strain Limit 5%3%

Table 2: Frequency Sweep Data (Strain = 0.5%)

Frequency (rad/s)G' (Pa) - ControlG' (Pa) - ModifiedG'' (Pa) - ControlG'' (Pa) - Modified
0.1 1453401225
1.0 1503501530
10 1583652038
100 1703802845

Table 3: Viscosity Data

Shear Rate (s⁻¹)Viscosity (Pa·s) - ControlViscosity (Pa·s) - Modified
0.1 75170
1.0 2560
10 515
100 13

Conclusion

This compound demonstrates significant potential as a rheology modifier for anionic hydrogel systems. The proposed mechanism of ionic interaction and the provided experimental protocols offer a solid foundation for researchers to explore its application in developing novel hydrogel formulations. The illustrative data suggests that the incorporation of this compound can substantially increase the stiffness, structure, and viscosity of hydrogels, making it a valuable tool for tailoring the mechanical properties of hydrogels for specific applications in drug delivery and biomedical research. Further studies are warranted to fully elucidate the structure-property relationships and to explore the compatibility of this compound with a broader range of hydrogel-forming polymers.

References

Techniques for Characterizing Luviquat FC 550 in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of Luviquat™ FC 550 (INCI: Polyquaternium-16) in various cosmetic formulations. The following protocols are designed to assist researchers and formulation scientists in identifying, quantifying, and evaluating the performance of this cationic conditioning polymer, ensuring product efficacy and quality.

Physicochemical Characterization of Luviquat FC 550

A fundamental understanding of the physicochemical properties of this compound is crucial for formulation development and quality control.

Table 1: Physicochemical Properties of this compound
PropertyTypical ValueAnalytical Technique
INCI NamePolyquaternium-16-
AppearanceClear to slightly turbid yellowish viscous liquidVisual Inspection
Solid Content~40% in water[1]Gravimetric Analysis (Loss on Drying)
Charge Density~3.3 meq/g at pH 7Colloid Titration[2][3]
pH (10% aqueous solution)5.0 - 8.0[1]pH Meter
Molecular WeightVaries by gradeSize Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)[4][5][6][7][8]

Experimental Protocols: Physicochemical Characterization

Determination of Solid Content (Loss on Drying)

Objective: To determine the percentage of non-volatile solids in a this compound raw material sample.

Materials:

  • Analytical balance

  • Drying oven

  • Desiccator

  • Aluminum weighing dishes

Protocol:

  • Pre-dry the aluminum weighing dishes in an oven at 105°C for 30 minutes and cool to room temperature in a desiccator.

  • Weigh a clean, dry weighing dish (W1).

  • Accurately weigh approximately 2-3 grams of the this compound sample into the dish (W2).

  • Place the dish in a drying oven set to 105°C for a minimum of 3 hours, or until a constant weight is achieved.

  • Remove the dish from the oven and place it in a desiccator to cool to room temperature.

  • Weigh the dish with the dried sample (W3).

  • Calculate the percentage of solid content using the following formula:

    • Solid Content (%) = [(W3 - W1) / (W2 - W1)] x 100

Determination of Cationic Charge Density by Colloid Titration

Objective: To quantify the number of cationic charges per gram of polymer.

Materials:

  • Potassium polyvinyl sulfate (B86663) (PVSK) standard solution (anionic titrant)

  • Toluidine Blue O indicator

  • Automatic titrator or burette

  • Spectrophotometer (for endpoint detection, optional)

  • pH meter

Protocol:

  • Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 0.1% w/v).

  • Adjust the pH of the solution to 7.0 using a suitable buffer.

  • Add a few drops of Toluidine Blue O indicator. The solution will turn blue.

  • Titrate the this compound solution with the standardized PVSK solution.

  • The endpoint is reached when the color changes from blue to purple/pink, which can be detected visually or more accurately using a spectrophotometer set to approximately 630 nm.[3][9]

  • Calculate the charge density (meq/g) based on the volume of PVSK solution used, its concentration, and the weight of the this compound sample.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample This compound Solution pH_Adjust Adjust pH to 7.0 Sample->pH_Adjust Indicator Add Toluidine Blue O pH_Adjust->Indicator Titrator Titrate with PVSK Indicator->Titrator Blue Solution Endpoint Detect Endpoint (Color Change) Titrator->Endpoint Calculate Calculate Charge Density Endpoint->Calculate Volume of PVSK

Workflow for Charge Density Determination.
Molecular Weight Determination by SEC-MALS

Objective: To determine the absolute molecular weight distribution of this compound.

Materials:

  • Size Exclusion Chromatography (SEC) system with a suitable aqueous mobile phase (e.g., phosphate (B84403) buffered saline).

  • Multi-Angle Light Scattering (MALS) detector.[4][5][6][7][8]

  • Refractive Index (RI) detector.

  • Appropriate SEC columns for water-soluble polymers.

Protocol:

  • Prepare a dilute solution of this compound in the mobile phase (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Set up the SEC-MALS-RI system and allow it to equilibrate.

  • Inject the prepared sample onto the SEC column.

  • The SEC separates the polymer molecules based on their hydrodynamic volume.

  • The eluting polymer passes through the MALS and RI detectors. The MALS detector measures the intensity of scattered light at multiple angles, while the RI detector measures the concentration.[5]

  • The data from both detectors are used to calculate the absolute molecular weight at each elution volume, independent of column calibration standards.[4][6]

G Sample This compound Solution SEC SEC Column (Separation by Size) Sample->SEC MALS MALS Detector (Measures Light Scattering) SEC->MALS RI RI Detector (Measures Concentration) SEC->RI Analysis Data Analysis (Calculate Molecular Weight) MALS->Analysis RI->Analysis

SEC-MALS Experimental Workflow.

Quantification of this compound in Cosmetic Formulations

Accurate quantification of this compound in a finished product is essential for quality assurance and to ensure the desired performance.

Table 2: Methods for Quantification of this compound
TechniquePrincipleAdvantagesConsiderations
Potentiometric TitrationTitration of the cationic polymer with an anionic polymer, monitoring the potential change with a polyion-sensitive electrode.[10][11]High precision and accuracy.Interference from anionic surfactants requires a separation step (e.g., using an anion-exchange resin).[10][11]
Colloid Titration with Spectrophotometric DetectionStoichiometric reaction with an anionic polymer in the presence of a colorimetric indicator.[3][9]Simple and cost-effective.Matrix components can interfere with visual endpoint detection; spectrophotometric detection improves accuracy.
Visible Near-Infrared Spectroscopy (Vis-NIRS)Correlates the spectral data of a formulation with the known concentration of the polymer using a calibration model.[12]Rapid and non-destructive.Requires the development of a robust calibration model with a set of known samples.

Experimental Protocol: Quantification by Potentiometric Titration

Objective: To quantify the concentration of this compound in a cosmetic formulation (e.g., a shampoo).

Materials:

  • Potentiometric titrator with a polyion-sensitive electrode.

  • Dextran (B179266) sulfate (DS) or other suitable anionic polymer as titrant.

  • Anion-exchange resin (if anionic surfactants are present).[10][11]

  • Beakers, magnetic stirrer, and other standard laboratory glassware.

Protocol:

  • Sample Preparation (with anionic surfactants):

    • Accurately weigh a known amount of the cosmetic formulation.

    • Disperse the sample in deionized water.

    • Pass the solution through a prepared anion-exchange resin column to remove interfering anionic surfactants.[10][11]

    • Collect the eluate containing the this compound.

  • Titration:

    • Place the eluate in a beaker with a magnetic stir bar.

    • Immerse the polyion-sensitive electrode and a reference electrode into the solution.

    • Titrate the solution with a standardized solution of dextran sulfate while monitoring the potential (mV).

  • Data Analysis:

    • Plot the potential (mV) versus the volume of titrant added.

    • The equivalence point of the titration, which corresponds to the complete complexation of this compound, is determined from the inflection point of the titration curve.

    • The concentration of this compound is calculated based on the volume of titrant at the equivalence point.

Performance Evaluation of this compound in Hair Care Formulations

The ultimate goal of incorporating this compound into cosmetic formulations is to achieve specific performance benefits, such as improved conditioning, film formation for styling, and reduction of static electricity.

Table 3: Performance Evaluation Techniques
Performance AttributeMethodPrinciple
Conditioning Effect Wet Combing Force ReductionMeasures the force required to comb through wet hair tresses treated with the formulation. A lower force indicates better conditioning.[13]
Dry Combing Force ReductionMeasures the force required to comb through dry hair tresses.
Deposition on Hair Rubin Dye TestAnionic red dye binds to the deposited cationic polymer on the hair, and the color intensity is measured to quantify deposition.[1]
Film-Forming Properties High Humidity Curl RetentionMeasures the ability of a styled hair tress to maintain its curl at high humidity. A higher percentage of curl retention indicates better film-forming and holding properties.[14]
Anti-Static Effect Static Charge MeasurementMeasures the static charge on hair tresses after combing. A lower charge indicates a better anti-static effect.

Experimental Protocols: Performance Evaluation

Wet Combing Force Reduction

Objective: To evaluate the conditioning performance of a formulation containing this compound by measuring the reduction in combing force on wet hair.

Materials:

  • Hair tresses (e.g., virgin or bleached).

  • Tensile tester with a comb attachment (e.g., Dia-Stron).

  • Shampoo/conditioner containing this compound.

  • Control shampoo/conditioner (without this compound).

  • Constant temperature water bath.

Protocol:

  • Wash a set of hair tresses with a clarifying shampoo to remove any residues.

  • Treat one set of tresses with the control formulation and another set with the formulation containing this compound, following a standardized application and rinsing procedure.

  • Mount a wet hair tress onto the tensile tester.

  • Measure the force required to pull the comb through the tress from root to tip. Repeat for multiple tresses and average the results.

  • Calculate the percent reduction in combing force compared to the control.

High Humidity Curl Retention

Objective: To assess the film-forming and holding capabilities of a styling product containing this compound.

Materials:

  • Hair tresses.

  • Styling product with this compound.

  • Curlers.

  • Humidity chamber.

  • Camera and image analysis software.

Protocol:

  • Apply the styling product to wet hair tresses and wrap them around curlers.

  • Dry the tresses completely.

  • Remove the curlers and measure the initial length of the curled tress (L0).

  • Suspend the curled tresses in a humidity chamber set to a high relative humidity (e.g., 90% RH) and a controlled temperature.

  • Measure the length of the tress at specified time intervals (e.g., 1, 2, 4 hours) (Lt).

  • Measure the fully extended length of the hair tress (Lf).

  • Calculate the percent curl retention at each time point using the formula:

    • Curl Retention (%) = [(Lf - Lt) / (Lf - L0)] x 100

G cluster_prep Hair Tress Preparation cluster_exposure Humidity Exposure cluster_analysis Data Analysis Apply Apply Styling Product Curl Wrap on Curlers & Dry Apply->Curl Initial Measure Initial Length (L0) Curl->Initial Chamber Place in Humidity Chamber Initial->Chamber Measure Measure Length over Time (Lt) Chamber->Measure Calculate Calculate % Curl Retention Measure->Calculate Final Measure Final Length (Lf) Final->Calculate

High Humidity Curl Retention Workflow.
Anti-Static Effect Measurement

Objective: To quantify the ability of a this compound-containing formulation to reduce static charge on hair.

Materials:

  • Hair tresses.

  • Static charge meter.

  • Standardized comb (e.g., hard rubber).

  • Controlled environment chamber (low humidity).

Protocol:

  • Treat hair tresses with the test and control formulations and allow them to equilibrate in a low-humidity environment.

  • Comb each tress a standardized number of times (e.g., 10 strokes).

  • Immediately measure the static charge on the hair tress using the static charge meter.

  • Compare the static charge of the tresses treated with the this compound formulation to the control. A lower charge indicates a positive anti-static effect.[15]

By implementing these detailed protocols, researchers and scientists can effectively characterize this compound, both as a raw material and within complex cosmetic formulations, ensuring the development of high-performance and reliable consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Luviquat® FC 550 Application in Hair Care

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Luviquat® FC 550 (Polyquaternium-16) in hair care formulations, with a specific focus on preventing and mitigating polymer build-up.

Frequently Asked Questions (FAQs)

Q1: What is Luviquat® FC 550 and what are its primary functions in hair care?

A1: Luviquat® FC 550 is the trade name for Polyquaternium-16, a cationic polymer.[1][2][3][4] Its primary functions in hair care formulations include:

  • Conditioning: It imparts a smooth feel to the hair, improves combability, and reduces static electricity.[5][6][7]

  • Film-forming: It can form a thin film on the hair shaft, which provides styling hold and protection.[8][9]

  • Anti-static agent: Its positive charge neutralizes the negative charges on the hair surface, reducing frizz and flyaways.[5][6]

Luviquat® FC 550 is an aqueous solution of a quaternized copolymer with a charge density of approximately 3.3 meq/g at pH 7.[3]

Q2: What is polymer build-up and what are its signs?

A2: Polymer build-up is the excessive accumulation of conditioning or styling ingredients, such as Luviquat® FC 550, on the hair shaft.[10] This build-up can prevent moisture from penetrating the hair cuticle and can lead to several undesirable effects[11]:

  • Dull, lackluster appearance

  • Hair feeling weighed down, limp, or greasy

  • Reduced effectiveness of other hair care products

  • A rough or sticky texture

  • Difficulty in styling

Q3: What factors contribute to Luviquat® FC 550 build-up?

A3: Several factors can contribute to the build-up of Luviquat® FC 550:

  • High Concentration: Using a higher concentration of the polymer than necessary for the desired effect.

  • Hair Type and Porosity: Hair with low porosity or certain curly hair types may be more prone to build-up as the polymer may adhere more to the surface rather than integrating with the cuticle.[10] Damaged or chemically treated hair, having more negative sites, can also experience more significant polymer binding.[10]

  • Formulation Characteristics: The overall formulation, including the type and concentration of surfactants, can influence the deposition and removal of the polymer.[1][12]

  • Frequency of Use: Repeated use of products containing Luviquat® FC 550 without proper cleansing can lead to cumulative build-up.[13]

Q4: How can Luviquat® FC 550 build-up be removed?

A4: Luviquat® FC 550 build-up can typically be removed by using a clarifying shampoo. Shampoos containing anionic surfactants, such as C14-16 olefin sulfonate, are particularly effective at removing cationic polymer residues.[10] Regular use of a clarifying shampoo (e.g., once a week or as needed) can help prevent accumulation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of hair care products containing Luviquat® FC 550.

Issue Potential Cause Suggested Solution
Noticeable build-up on hair tresses after repeated applications in a lab setting. 1. Concentration of Luviquat® FC 550 is too high.2. Imbalance between cationic polymer and anionic surfactants in the formulation.3. Inadequate rinsing during the testing protocol.1. Reduce the concentration of Luviquat® FC 550. For fine hair, consider starting at 0.1-0.2% and for damaged hair, up to 0.5%.2. Optimize the polymer-to-surfactant ratio to ensure efficient coacervate formation and rinse-off. A 1:1 ratio can be a good starting point for experimentation.[1][12]3. Standardize the rinsing protocol to ensure thorough removal of excess product.
Formulation feels heavy or sticky on the hair. The film formed by Luviquat® FC 550 is too thick or rigid.1. Incorporate other polymers (e.g., non-ionic or amphoteric) to modify the film properties.2. Adjust the pH of the formulation, as this can influence polymer deposition.[8][14]
Inconsistent conditioning performance across different hair types. The deposition of Luviquat® FC 550 is highly dependent on the hair's surface characteristics (porosity, damage).1. Test the formulation on various hair tresses with different levels of damage and porosity.2. Consider developing separate formulations optimized for different hair types.
Difficulty in quantifying the amount of build-up. Lack of a standardized and sensitive analytical method.Utilize techniques such as Scanning Electron Microscopy (SEM) for visual confirmation or Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for quantification of the polymer on the hair surface. The Rubine Dye test can also be a useful predictive tool for cationic deposition.[8][15][16]

Experimental Protocols

Protocol 1: Evaluation of Luviquat® FC 550 Build-up on Hair Tresses

Objective: To quantify the build-up of Luviquat® FC 550 on hair tresses after repeated application cycles.

Materials:

  • Hair tresses (e.g., virgin, bleached, or color-treated)

  • Test formulation containing Luviquat® FC 550

  • Control formulation (without Luviquat® FC 550)

  • Clarifying shampoo

  • Deionized water

  • Analytical instrument (e.g., ATR-FTIR spectrometer, SEM)

Methodology:

  • Baseline Measurement:

    • Thoroughly wash a set of hair tresses with a clarifying shampoo to remove any existing residues.

    • Rinse with deionized water and allow to air dry.

    • Analyze a subset of the clean, dry tresses using the chosen analytical method (e.g., ATR-FTIR, SEM) to establish a baseline reading.

  • Treatment Cycle:

    • Apply a standardized amount of the test formulation to the hair tresses.

    • Gently massage the product into the hair for a set amount of time (e.g., 1 minute).

    • Rinse the tresses with deionized water for a standardized duration (e.g., 30 seconds).

    • Allow the tresses to air dry completely.

  • Repeat Cycles:

    • Repeat the treatment cycle for a predetermined number of times (e.g., 5, 10, or 15 cycles) to simulate repeated product use.

  • Analysis:

    • After the final cycle, analyze the treated hair tresses using the same analytical method as in the baseline measurement.

    • Compare the results of the treated tresses to the baseline to determine the extent of polymer deposition.

Protocol 2: Efficacy of Clarifying Shampoo in Removing Luviquat® FC 550 Build-up

Objective: To assess the effectiveness of a clarifying shampoo in removing Luviquat® FC 550 build-up from hair tresses.

Materials:

  • Hair tresses with documented Luviquat® FC 550 build-up (from Protocol 1)

  • Clarifying shampoo

  • Deionized water

  • Analytical instrument (e.g., ATR-FTIR spectrometer, SEM)

Methodology:

  • Initial Measurement:

    • Analyze the hair tresses with build-up to quantify the initial amount of Luviquat® FC 550.

  • Cleansing:

    • Apply a standardized amount of clarifying shampoo to the hair tresses.

    • Lather and gently massage for a set time (e.g., 1 minute).

    • Rinse thoroughly with deionized water.

    • Allow the tresses to air dry.

  • Final Measurement:

    • Analyze the cleansed hair tresses using the same analytical method.

  • Calculation:

    • Calculate the percentage of Luviquat® FC 550 removed by the clarifying shampoo by comparing the initial and final measurements.

Data Presentation

Table 1: Hypothetical ATR-FTIR Data for Luviquat® FC 550 Build-up

Number of Treatment Cycles ATR-FTIR Peak Area (Arbitrary Units) for Luviquat® FC 550
0 (Baseline)0.05 ± 0.01
50.25 ± 0.03
100.48 ± 0.05
150.72 ± 0.06

Table 2: Hypothetical Removal Efficacy of Clarifying Shampoo

Initial Peak Area (Build-up) Final Peak Area (After Clarifying) % Removal
0.72 ± 0.060.08 ± 0.0288.9%

Visualizations

build_up_logic cluster_formulation Formulation Factors cluster_hair Hair Characteristics cluster_usage Usage Pattern concentration High Luviquat FC 550 Concentration build_up This compound Build-up concentration->build_up surfactant Imbalanced Anionic Surfactant Ratio surfactant->build_up porosity Low Porosity porosity->build_up damage High Damage damage->build_up frequency Frequent Use without Clarifying frequency->build_up prevention_workflow start Start: New Formulation with this compound optimize_conc Optimize Polymer Concentration start->optimize_conc optimize_surfactant Adjust Anionic Surfactant Ratio optimize_conc->optimize_surfactant perform_buildup_test Perform Build-up Assay (Protocol 1) optimize_surfactant->perform_buildup_test evaluate_results Evaluate Build-up (e.g., ATR-FTIR, SEM) perform_buildup_test->evaluate_results decision Build-up Acceptable? evaluate_results->decision clarify_test Test Removal with Clarifying Shampoo (Protocol 2) decision->clarify_test No finalize Finalize Formulation decision->finalize Yes clarify_test->optimize_conc Iterate

References

Optimizing the concentration of Polyquaternium-16 for maximum efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyquaternium-16. The information is designed to assist in optimizing its concentration for maximum efficacy in various formulations.

Troubleshooting Guides

Issue 1: Sub-optimal Performance in Hair Care Formulations (Lack of Conditioning, Volume, or Hold)

Question: My formulation with Polyquaternium-16 is not providing the desired level of conditioning, volume, or style retention. What are the likely causes and how can I optimize the concentration?

Answer:

Sub-optimal performance of Polyquaternium-16 in hair care applications can stem from several factors, primarily related to its concentration, the formulation's pH, and interactions with other ingredients. Polyquaternium-16, a cationic polymer, functions by forming a thin film on the hair shaft, which is negatively charged. This interaction reduces static, aids in combability, and provides a volumizing effect at the roots.[1][2][3][4][5]

Troubleshooting Steps:

  • Concentration Adjustment: The concentration of Polyquaternium-16 is critical and application-dependent. Refer to the table below for recommended starting concentrations and adjust within the suggested ranges based on your specific formulation and desired performance.

  • pH Optimization: The cationic nature of Polyquaternium-16 is pH-dependent. Ensure the final formulation pH is within the optimal range of 5.0-8.0 to maintain its positive charge and efficacy.[3]

  • Compatibility Check: Evaluate the compatibility of Polyquaternium-16 with other ingredients in your formulation, especially anionic surfactants, which can lead to precipitation and reduced efficacy.

Data Presentation: Recommended Starting Concentrations for Polyquaternium-16 in Hair Care

ApplicationRecommended Starting Concentration (% w/w)Optimization Range (% w/w)Key Performance Metric
Shampoos0.2%0.1% - 0.5%Improved wet/dry combability, reduced static
Conditioners0.5%0.3% - 1.0%Enhanced conditioning, detangling, and softness
Hair Styling Mousses/Gels1.0%0.5% - 2.0%Increased volume, style retention, and hold
Leave-in Treatments0.3%0.2% - 0.7%Frizz control, improved manageability
Issue 2: Formulation Instability (Haziness, Precipitation, or Phase Separation)

Question: My formulation containing Polyquaternium-16 appears hazy, has formed a precipitate, or is showing signs of phase separation. What could be the cause and how can I resolve this?

Answer:

Instability in formulations containing Polyquaternium-16 often arises from its interaction with anionic components, particularly anionic surfactants commonly used in shampoos and cleansers. The positively charged Polyquaternium-16 can form complexes with negatively charged surfactants, leading to precipitation and a hazy appearance.

Troubleshooting Steps:

  • Ingredient Compatibility:

    • Anionic Surfactants: If using strong anionic surfactants like Sodium Lauryl Sulfate (SLS), consider incorporating a co-surfactant or an amphoteric surfactant (e.g., Cocamidopropyl Betaine) to mitigate the interaction.

    • Order of Addition: The order in which ingredients are added during formulation can impact stability. Try adding Polyquaternium-16 to the water phase before adding surfactants, or create a pre-dilution of the polymer.

  • pH Adjustment: The pH of the formulation can influence the charge density of both the polymer and other ionic species. Ensure the pH is in a range where all components are compatible.

  • Concentration Ratios: The ratio of Polyquaternium-16 to anionic surfactants is crucial. Experiment with different ratios to find a stable combination. A higher concentration of the polymer in relation to the surfactant may exacerbate the issue.

Frequently Asked Questions (FAQs)

Q1: What are the signs of Polyquaternium-16 build-up on hair, and how can it be prevented or remedied?

A1: Polyquaternium-16, like other cationic polymers, can potentially lead to build-up on the hair, especially with frequent use or in higher concentrations.[3]

  • Signs of Build-up:

    • Hair feeling heavy, greasy, or weighed down.[3]

    • A dull appearance and reduced shine.

    • Stringy, crunchy, or sparse-looking hair.

    • Reduced effectiveness of other styling products.

  • Prevention:

    • Optimize Concentration: Use the lowest effective concentration of Polyquaternium-16 in your formulation to achieve the desired performance without causing excessive deposition.

    • Balanced Formulation: Incorporate mild surfactants in shampoo formulations to ensure adequate cleansing and prevent accumulation.

  • Remedy:

    • Clarifying Shampoos: Formulations containing strong anionic surfactants, such as those with C14-16 olefin sulfonate, are effective at removing polymer build-up.[6]

Q2: Can Polyquaternium-16 be used in skincare and pharmaceutical applications? What are the benefits?

A2: Yes, Polyquaternium-16 is used in skincare and has potential applications in pharmaceuticals.

  • Skincare Benefits:

    • Film-Forming: It forms a continuous film on the skin, which can help to reduce moisture loss and provide a smooth, silky feel in creams and lotions.[2][4]

    • Emulsion Stabilization: Its polymeric nature can help to stabilize emulsions.

  • Pharmaceutical Applications:

    • Drug Delivery: As a cationic polymer, Polyquaternium-16 has the potential to be used in drug delivery systems. Its positive charge allows it to form complexes with negatively charged molecules like DNA and RNA, which is a key principle in non-viral gene delivery.[7][8][9][10][11] The polymer can protect the nucleic acid and facilitate its entry into cells.

    • Antimicrobial Properties: Some polyquaternium compounds exhibit antimicrobial properties, which has led to their investigation for use in applications like deodorants.[12]

Q3: What is the primary mechanism of action for Polyquaternium-16 in cosmetic formulations?

A3: The primary mechanism of action is based on electrostatic attraction. Hair and skin surfaces carry a net negative charge, especially when damaged. Polyquaternium-16 is a cationic polymer, meaning it carries a positive charge. The positive charges on the polymer are attracted to the negative charges on the hair and skin, causing the polymer to deposit as a thin, smooth film. This film is what provides the conditioning, anti-static, and volumizing effects.[1][2][4]

Experimental Protocols

Protocol 1: Evaluation of Hair Combability (Wet and Dry)

Objective: To quantitatively measure the effect of Polyquaternium-16 concentration on the force required to comb through hair tresses.

Methodology:

  • Hair Tress Preparation:

    • Use standardized human hair tresses (e.g., 2.5g, 20cm long).

    • Wash all tresses with a clarifying shampoo to remove any residues.

    • Rinse thoroughly with deionized water and gently squeeze out excess water.

  • Treatment Application:

    • Divide tresses into groups for each test formulation (including a control without Polyquaternium-16).

    • Apply a standardized amount of the test formulation (e.g., 0.5g) evenly to each tress, from root to tip.

    • Allow the product to remain on the hair for a specified time (e.g., 1 minute).

    • Rinse each tress thoroughly with deionized water.

  • Wet Combability Measurement:

    • Mount a hair tress in a texture analyzer equipped with a comb attachment.[1][13]

    • Initiate the test, where the instrument pulls the comb through the wet tress at a constant speed.

    • Record the peak combing force and the total work of combing.

    • Repeat for all treated tresses.

  • Dry Combability Measurement:

    • Allow the treated tresses to air dry completely under controlled temperature and humidity.

    • Repeat the combing measurement on the dry tresses using the texture analyzer.[1][13]

  • Data Analysis:

    • Calculate the average peak combing force and total work for each treatment group.

    • Compare the results of formulations with different Polyquaternium-16 concentrations to the control to determine the optimal concentration for improved combability.

Protocol 2: Assessment of Skin Moisturization

Objective: To evaluate the effect of Polyquaternium-16 on skin hydration.

Methodology:

  • Subject Selection:

    • Recruit a panel of subjects with dry to normal skin.

    • Acclimatize subjects to a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Test Area Demarcation:

    • Mark out test sites of a standardized size on the forearms of each subject.

    • Include an untreated control site.

  • Baseline Measurement:

    • Measure the initial skin hydration of all test sites using a Corneometer.[2][14] The Corneometer measures the capacitance of the skin, which correlates with its moisture content.[15]

  • Product Application:

    • Apply a standardized amount of the test formulation to the designated test sites.

  • Post-Application Measurements:

    • Measure skin hydration at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.[2][15]

  • Data Analysis:

    • Calculate the change in skin hydration from baseline for each formulation and the control.

    • Statistically compare the moisturizing effect of formulations with different concentrations of Polyquaternium-16.

Mandatory Visualizations

experimental_workflow_hair_combability cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis start Start prep_tress Prepare Hair Tresses start->prep_tress wash_tress Wash with Clarifying Shampoo prep_tress->wash_tress apply_formulation Apply Test Formulation wash_tress->apply_formulation rinse_tress Rinse Tresses apply_formulation->rinse_tress wet_comb Wet Combability Test rinse_tress->wet_comb dry_tress Air Dry Tresses wet_comb->dry_tress dry_comb Dry Combability Test dry_tress->dry_comb analyze_data Analyze Data dry_comb->analyze_data

Caption: Workflow for Evaluating Hair Combability.

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Formulation Instability (Haze/Precipitation) cause1 Incompatibility with Anionic Surfactants problem->cause1 cause2 Incorrect pH problem->cause2 cause3 High Polymer Concentration problem->cause3 solution1a Add Co-surfactant/ Amphoteric Surfactant cause1->solution1a solution1b Optimize Order of Addition cause1->solution1b solution2 Adjust pH to Optimal Range cause2->solution2 solution3 Reduce Polyquaternium-16 Concentration cause3->solution3

Caption: Troubleshooting Formulation Instability.

signaling_pathway_gene_delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Interaction cluster_intracellular Intracellular Pathway cluster_outcome Therapeutic Outcome pq16 Polyquaternium-16 (Cationic Polymer) polyplex Polyplex Formation (PQ-16/Gene Complex) pq16->polyplex gene Gene (e.g., DNA/RNA) (Anionic) gene->polyplex cell_membrane Cell Membrane (Negatively Charged) polyplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape gene_release Gene Release endosomal_escape->gene_release nucleus Nucleus gene_release->nucleus transcription Transcription/Translation nucleus->transcription protein_expression Protein Expression transcription->protein_expression

Caption: Cationic Polymer-Mediated Gene Delivery.

References

Troubleshooting phase separation in Luviquat FC 550 emulsions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation in emulsions formulated with Luviquat™ FC 550 (Polyquaternium-16).

Frequently Asked Questions (FAQs)

Q1: What is Luviquat FC 550 and what is its primary role in an emulsion?

This compound is a quaternized copolymer of vinylpyrrolidone and vinylimidazolium chloride, also known as Polyquaternium-16. It is a cationic polymer that primarily functions as a conditioning and film-forming agent in hair and skin care formulations. In emulsions, it contributes to stability by forming a protective film around dispersed droplets and increasing the viscosity of the continuous phase, which helps prevent coalescence and creaming.[1]

Q2: What are the most common causes of phase separation in my this compound emulsion?

Phase separation (e.g., creaming, coalescence) in emulsions containing this compound can typically be traced back to several key factors:

  • Incorrect pH: The polymer's cationic charge and efficacy are pH-dependent.

  • Ingredient Incompatibility: Interaction with anionic ingredients can neutralize the polymer's charge, leading to instability.

  • Improper Homogenization: Insufficient shear during manufacturing can result in large droplets that are prone to separation.

  • Inappropriate Temperature Control: Extreme temperatures during manufacturing or storage can disrupt the emulsion's structure.

  • Electrolyte Imbalance: High concentrations of certain salts can interfere with the stabilizing mechanisms.

Q3: How does pH affect the stability of an emulsion containing this compound?

The operational pH range for this compound is typically between 5.0 and 8.0.[2][3] Outside this range, the polymer's cationic charge can be compromised, reducing its ability to stabilize the emulsion. A significant deviation in pH can lead to flocculation or coalescence. It is critical to measure and adjust the final pH of the emulsion.

Q4: My emulsion is showing signs of instability after adding an anionic ingredient. Why is this happening?

This compound is a cationic (positively charged) polymer. Anionic ingredients, such as carbomers, sulfates (e.g., Sodium Lauryl Sulfate), or certain gums, carry a negative charge.[4] When mixed, the opposite charges attract, leading to the formation of an insoluble complex. This interaction neutralizes the this compound, effectively removing it from the emulsion interface and causing a loss of stability and phase separation. It is crucial to check the compatibility of all ingredients in the formulation.

Q5: Can high salt concentrations destabilize my formulation?

Yes, high concentrations of electrolytes (salts) can destabilize an emulsion. The ions can disrupt the electrical double layer surrounding the dispersed droplets, which is a key factor in electrostatic stabilization. This can reduce the repulsive forces between droplets, making them more likely to aggregate and coalesce. While moderate levels of some electrolytes can sometimes enhance stability, excessive amounts are generally detrimental.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Creaming or Sedimentation Observed

Creaming (upward movement of dispersed phase) or sedimentation (downward settling) indicates that the viscosity of the continuous phase is too low to counteract gravitational forces.

  • Troubleshooting Steps:

    • Verify Polymer Concentration: Ensure this compound is used within the recommended concentration range (typically 1-5% for emulsions) to provide adequate viscosity.[4]

    • Introduce a Co-stabilizer: Add a non-ionic or cationic compatible thickener (e.g., Xanthan Gum, Hydroxyethylcellulose) to increase the viscosity of the continuous phase.[5]

    • Optimize Homogenization: Re-evaluate your homogenization process. Insufficient shear can lead to large droplets that separate more quickly. Reducing droplet size increases stability.[6]

Issue 2: Coalescence or Complete Phase Separation

This irreversible process, where droplets merge to form a separate bulk phase, points to a fundamental instability at the oil-water interface.

  • Troubleshooting Steps:

    • Check for Incompatibilities: This is the most common cause. Review your ingredient list for any anionic components. See the incompatibility troubleshooting workflow below.

    • Verify pH: Measure the pH of the final emulsion. If it is outside the 5.0-8.0 range, adjust it using a suitable acid or base (e.g., citric acid, sodium hydroxide) and observe for changes.[2]

    • Evaluate Emulsifier System: Ensure your primary emulsifier system is robust. This compound is a stabilizer, not a primary emulsifier. Consider using a combination of non-ionic emulsifiers to achieve a stable base emulsion.[6]

    • Review Manufacturing Process: Ensure that the oil and water phases are heated to the appropriate temperature (typically 70-80°C) before emulsification to ensure all components are properly melted and dispersed.

Data Presentation

The following tables provide illustrative data on how key parameters can influence emulsion stability. These are generalized examples based on established principles of polymer and emulsion science.

Table 1: Illustrative Effect of pH on Emulsion Viscosity and Stability

Final Emulsion pHViscosity (cP at 25°C)Stability Observation (After 4 Weeks at 40°C)
4.01,500Significant creaming, potential coalescence
5.59,500Stable, no separation
7.010,000Stable, no separation
8.57,000Slight creaming observed
9.52,000Phase separation

Table 2: Illustrative Effect of Anionic Surfactant on Emulsion Stability

Anionic Surfactant (SLS) Conc. (%)Visual AppearanceMicroscopic AnalysisStability Status
0.00Homogeneous, whiteUniform, small dropletsStable
0.05Slight graininessMinor droplet aggregationPotentially Unstable
0.10Visible clumpingLarge aggregates, flocculationUnstable
0.25Complete separationLarge oil pools, broken emulsionUnstable

Experimental Protocols

Protocol 1: pH Adjustment and Stability Evaluation
  • Objective: To determine the optimal pH for emulsion stability.

  • Materials: Unstable emulsion batch, 10% Citric Acid solution, 10% Sodium Hydroxide solution, pH meter, viscometer, glass beakers.

  • Methodology:

    • Divide the unstable emulsion into five 100g samples.

    • Measure the initial pH of the first sample.

    • To the remaining four samples, add the acid or base solution dropwise while gently stirring to achieve target pH values of 5.0, 6.0, 7.0, and 8.0.

    • Allow samples to equilibrate for 1 hour.

    • Measure and record the final pH and viscosity of each sample.

    • Place all samples in a stability oven at 40°C and observe for signs of phase separation daily for one week.

Protocol 2: Emulsion Re-homogenization
  • Objective: To assess if insufficient homogenization is the cause of instability.

  • Materials: Unstable emulsion batch, high-shear homogenizer, microscope with slides.

  • Methodology:

    • Take a sample of the unstable emulsion and observe the droplet size under a microscope. Record observations.

    • Subject the remainder of the batch to an additional homogenization step for 3-5 minutes at a shear rate comparable to the initial process.

    • Take a second sample and observe the droplet size under the microscope. Compare with the initial sample. A significant reduction in droplet size should be visible.

    • Store the re-homogenized emulsion at various temperature conditions (e.g., Room Temperature, 40°C, 4°C) and monitor for stability over several weeks.

Visual Troubleshooting Workflows

The following diagrams illustrate logical pathways for diagnosing emulsion instability.

G Start Phase Separation Observed (Creaming, Coalescence) Check_pH Measure Emulsion pH Start->Check_pH pH_Range Is pH between 5.0 - 8.0? Check_pH->pH_Range Adjust_pH Adjust pH using Citric Acid / NaOH pH_Range->Adjust_pH No Check_Ingredients Review Formulation for Anionic Ingredients pH_Range->Check_Ingredients Yes Stable Emulsion Stabilized Adjust_pH->Stable Anionic_Present Anionic Ingredient Present? Check_Ingredients->Anionic_Present Reformulate Reformulate: Remove/Replace Anionic Ingredient with a Non-ionic/Cationic Alternative Anionic_Present->Reformulate Yes Check_Process Evaluate Homogenization & Temperature Control Anionic_Present->Check_Process No Process_OK Process Parameters Correct? Check_Process->Process_OK Optimize_Process Optimize Process: Increase Shear/Time, Verify Temperatures Process_OK->Optimize_Process No Process_OK->Stable Yes Optimize_Process->Stable

Caption: General troubleshooting workflow for phase separation.

G Start Suspected Anionic Ingredient Incompatibility Identify Identify Potential Anionic Ingredients (e.g., Carbomers, Sulfates, certain gums) Start->Identify Test_Batch Prepare Small Test Batches Omitting One Anionic Ingredient at a Time Identify->Test_Batch Observe Observe Stability of Test Batches Test_Batch->Observe Stable_Batch Is a Stable Batch Achieved? Observe->Stable_Batch Problem_ID Problematic Ingredient Identified Stable_Batch->Problem_ID Yes No_Change If All Batches are Unstable, Incompatibility is Not the Primary Root Cause Stable_Batch->No_Change No Replace Replace Ingredient with a Non-ionic or Cationic-compatible Alternative (e.g., HEC, Guar Gum) Problem_ID->Replace End Formulation Stabilized Replace->End Proceed Proceed to General Troubleshooting Workflow No_Change->Proceed

Caption: Workflow for diagnosing anionic ingredient incompatibility.

References

Improving the stability of formulations containing Luviquat FC 550.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of formulations containing Luviquat FC 550 (Polyquaternium-16).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is the trade name for Polyquaternium-16, a cationic polymer. It is a quaternized copolymer of vinylpyrrolidone and vinylimidazole.[1] In cosmetic and pharmaceutical formulations, it primarily functions as a conditioning agent, film former, and antistatic agent.[2][3] Its positive charge allows it to bind to negatively charged surfaces like hair and skin, providing a smooth and conditioned feel.[4] It is commonly used in hair conditioners, shampoos, styling gels, and body lotions.[5][6][7]

Q2: What are the typical physical properties of this compound?

This compound is supplied as an aqueous solution. Key properties are summarized in the table below.

PropertyValue
INCI Name Polyquaternium-16
Appearance Clear to slightly turbid yellowish viscous liquid[6]
Solids Content 38 - 42% in water[6]
Charge Density 3.3 meq/g at pH 7[6]
pH (as supplied) 5.0 - 8.0[2]
Solubility Soluble in water[1]

Q3: Is this compound compatible with anionic surfactants?

Yes, this compound is known for its good compatibility with many anionic surfactants.[1][8] This compatibility is crucial for its use in cleansing formulations like shampoos and body washes. The interaction between the cationic this compound and anionic surfactants can lead to the formation of polyelectrolyte-surfactant complexes that contribute to the conditioning effect through a "dilution-precipitation" mechanism upon rinsing.

Q4: What is the "dilution-precipitation" mechanism?

The "dilution-precipitation" mechanism is a key process for the deposition of conditioning polymers from rinse-off products. In the concentrated product, this compound forms soluble complexes with anionic surfactants. During rinsing, the dilution with water causes these complexes to become less soluble, leading to their precipitation and deposition onto the hair or skin. This deposited film provides the desired conditioning benefits.

Troubleshooting Guide

This guide addresses common stability issues encountered during the formulation with this compound, identified by visual signs of instability.

dot```dot graph Troubleshooting_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

Start [label="Observe Formulation Instability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Visual_Cue [label="Identify Visual Cue", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Haze [label="Haze or Cloudiness"]; Precipitate [label="Precipitation or Flocculation"]; Viscosity_Change [label="Change in Viscosity"];

Start -> Visual_Cue; Visual_Cue -> Haze [label="Fine, uniform cloudiness"]; Visual_Cue -> Precipitate [label="Visible particles, settling"]; Visual_Cue -> Viscosity_Change [label="Thinning or thickening"];

Haze_Cause [label="Potential Causes:\n- Incompatibility with anionic surfactant\n- Incorrect pH\n- High concentration of this compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate_Cause [label="Potential Causes:\n- Strong interaction with anionic surfactant\n- High electrolyte concentration\n- Incompatibility with other polymers", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viscosity_Cause [label="Potential Causes:\n- Interaction with thickeners (e.g., carbomers)\n- pH shift\n- Electrolyte effect on polymer conformation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Haze -> Haze_Cause; Precipitate -> Precipitate_Cause; Viscosity_Change -> Viscosity_Cause;

Haze_Solution [label="Solutions:\n- Adjust pH to 5.0-7.0\n- Reduce this compound concentration\n- Co-formulate with amphoteric/non-ionic surfactants", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precipitate_Solution [label="Solutions:\n- Screen different anionic surfactants\n- Reduce electrolyte levels\n- Optimize order of addition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Viscosity_Solution [label="Solutions:\n- Use salt-tolerant thickeners\n- Buffer the formulation\n- Evaluate different polymer combinations", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Haze_Cause -> Haze_Solution; Precipitate_Cause -> Precipitate_Solution; Viscosity_Cause -> Viscosity_Solution; }

Caption: Experimental workflow for accelerated stability testing.

Protocol 2: Freeze-Thaw Cycle Testing

Objective: To evaluate the stability of the formulation when subjected to temperature fluctuations.

Methodology:

  • Prepare the final formulation and package it in the intended commercial packaging.

  • Place the samples in a freezer at -10°C to -20°C for 24 hours.

  • Remove the samples and allow them to thaw at room temperature (20-25°C) for 24 hours. This completes one cycle.

  • Repeat this cycle for a minimum of 3-5 cycles.

  • After the final cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in texture.

  • Measure the pH and viscosity and compare them to the initial values.

Protocol 3: Compatibility with Anionic Surfactants

Objective: To determine the compatibility of this compound with different anionic surfactants at various concentrations.

Methodology:

  • Prepare stock solutions of this compound (e.g., 5% w/w in deionized water).

  • Prepare stock solutions of various anionic surfactants (e.g., Sodium Laureth Sulfate, Sodium Lauroyl Sarcosinate, etc.) at different concentrations (e.g., 5%, 10%, 15% w/w in deionized water).

  • In a series of beakers, mix the this compound solution with each anionic surfactant solution at different ratios (e.g., 1:1, 1:2, 2:1).

  • Adjust the pH of each mixture to a standardized value (e.g., 6.0).

  • Visually observe the mixtures immediately after mixing and after 24 hours for any signs of haze or precipitation.

  • Record the results in a compatibility table.

Illustrative Compatibility Data:

Anionic SurfactantThis compound:Surfactant Ratio (w/w)Observation (after 24h at RT)
Sodium Laureth Sulfate (SLES)1:5Clear
1:10Clear
Sodium Lauryl Sulfate (SLS)1:5Slight Haze
1:10Hazy, fine precipitate
Sodium Lauroyl Sarcosinate1:5Clear
1:10Clear
Cocamidopropyl Betaine (Amphoteric)1:5Clear
1:10Clear

Note: This table provides illustrative data. Actual results will depend on the specific grades of ingredients and formulation conditions.

References

Addressing compatibility issues of Luviquat FC 550 with anionic surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luviquat™ FC 550. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the compatibility of Luviquat™ FC 550 with anionic surfactants in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is Luviquat™ FC 550?

A1: Luviquat™ FC 550 (INCI: Polyquaternium-16) is a cationic polymer, specifically a quaternized copolymer of vinylpyrrolidone and vinylimidazole.[1][2] It is supplied as an aqueous solution containing approximately 40% active polymer. Due to the quaternary ammonium (B1175870) groups in its structure, it carries a positive charge in aqueous solutions and is valued for its conditioning, film-forming, and anti-static properties in hair and skin care formulations.[3][4]

Q2: Why do compatibility issues arise when mixing Luviquat™ FC 550 with anionic surfactants?

A2: Compatibility issues stem from the fundamental electrostatic attraction between the positively charged (cationic) Luviquat™ FC 550 and negatively charged (anionic) surfactants.[5][6] When mixed in an aqueous solution, these opposite charges can attract each other so strongly that they form an insoluble complex, which then precipitates out of the solution.[7][8] This interaction can neutralize the desired effects of both ingredients.

Q3: What are the common visual signs of incompatibility?

A3: The most common signs of incompatibility between Luviquat™ FC 550 and anionic surfactants include:

  • Haziness or Cloudiness: The solution loses its clarity.

  • Precipitation: Formation of a solid, insoluble material that may settle over time.[7]

  • Phase Separation: The formulation separates into distinct layers.

  • Stringy or Gel-like Aggregates: Formation of a "gunk" or stringy precipitate instead of a homogenous solution.[8]

Q4: Can this incompatibility affect my product's performance?

A4: Absolutely. The formation of insoluble complexes means that both the cationic polymer and the anionic surfactant are no longer freely available in the solution to perform their intended functions. This can lead to:

  • Reduced conditioning and anti-static effects from Luviquat™ FC 550.

  • Decreased foaming and cleaning efficiency of the anionic surfactant.[7]

  • Undesirable changes in product viscosity and texture.

  • Poor overall stability and reduced shelf-life.

Troubleshooting Guide

This guide provides a systematic approach to resolving common compatibility issues.

Q5: My formulation became hazy immediately after adding the anionic surfactant. What should I do?

A5: This is a classic sign of rapid complex formation. The order of addition and concentration are critical. It is often recommended to add the cationic polymer to the water phase and disperse it completely before adding the anionic surfactant, ideally in a diluted form.[9]

Below is a troubleshooting workflow to address this issue.

start Problem: Hazy solution after an-ionic surfactant addition step1 Step 1: Modify Order of Addition - Add Luviquat FC 550 to water first. - Ensure complete dissolution. - Slowly add diluted anionic surfactant under agitation. start->step1 step2 Step 2: Incorporate a Stabilizer - Add a non-ionic or amphoteric surfactant (e.g., Cocamidopropyl Betaine, Decyl Glucoside) to the formulation before the anionic surfactant. step1->step2 If still hazy step3 Step 3: Adjust System pH - Measure the pH of your formulation. - Adjust pH to a more neutral range (e.g., 5.5 - 7.0) before adding the anionic surfactant. [11] step2->step3 If still hazy step4 Step 4: Evaluate Cationic:Anionic Ratio - Systematically decrease the concentration of either this compound or the anionic surfactant to find a compatible ratio. step3->step4 If still hazy end_good Result: Clear, stable formulation step4->end_good If clear

Caption: Troubleshooting workflow for haziness issues.

Q6: How can I systematically determine the compatibility of Luviquat™ FC 550 with my anionic surfactant?

A6: A compatibility titration is a straightforward and effective method. This involves preparing a dilute solution of Luviquat™ FC 550 and titrating it with a solution of the anionic surfactant, observing the point at which haziness or precipitation occurs.[8] This helps to identify the compatible concentration ranges. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q7: Can other types of surfactants help improve compatibility?

A7: Yes, non-ionic and amphoteric (zwitterionic) surfactants are excellent tools for improving the stability of cationic-anionic systems.[7][9] They can act as a bridge between the two oppositely charged species, preventing them from interacting directly and precipitating.

  • Non-ionic surfactants (e.g., Decyl Glucoside, Polysorbates) do not have a net charge and can be incorporated to help solubilize the cationic-anionic complex.[10][11]

  • Amphoteric surfactants (e.g., Cocamidopropyl Betaine) have both positive and negative charges depending on the pH. At the typical pH of cosmetic formulations, they can help to mediate the interactions between cationic polymers and anionic surfactants.[7]

Quantitative Data on Compatibility

The compatibility of Luviquat™ FC 550 with anionic surfactants is highly dependent on the specific surfactant used, their relative concentrations, the presence of other components (like non-ionic surfactants), and the pH of the system. The following table provides an illustrative summary of expected compatibility outcomes.

Luviquat™ FC 550 (% Active)Anionic Surfactant (Type)Anionic Surfactant (% Active)Co-Surfactant (Type)Co-Surfactant (% Active)Expected Visual Outcome
0.5%Sodium Laureth Sulfate (SLES)10.0%None0%Precipitate
0.5%Sodium Laureth Sulfate (SLES)10.0%Cocamidopropyl Betaine3.0%Clear
0.3%Sodium Lauryl Sulfate (SLS)7.0%None0%Hazy / Precipitate
0.3%Sodium Lauryl Sulfate (SLS)7.0%Decyl Glucoside2.0%Slightly Hazy to Clear
0.5%Sodium Cocoyl Isethionate5.0%None0%Hazy
0.5%Sodium Cocoyl Isethionate5.0%Cocamidopropyl Betaine3.0%Clear

Note: This table is for illustrative purposes, based on established chemical principles. Actual results must be confirmed by laboratory experimentation.

Experimental Protocols

Here are detailed protocols for key experiments to assess compatibility.

Protocol 1: Visual Compatibility Assessment by Titration

Objective: To determine the concentration at which an anionic surfactant causes precipitation when added to a solution of Luviquat™ FC 550.

Materials:

  • Luviquat™ FC 550

  • Anionic surfactant of interest (e.g., SLES)

  • Deionized water

  • Beakers, magnetic stirrer and stir bar, burette

  • Laser pointer or a bright light source against a dark background

Methodology:

  • Prepare a 1% active stock solution of Luviquat™ FC 550:

    • Since Luviquat™ FC 550 is ~40% active, dissolve 2.5g of Luviquat™ FC 550 in 97.5g of deionized water.

  • Prepare a 10% active stock solution of the anionic surfactant.

  • Setup:

    • Place 100g of the 1% Luviquat™ FC 550 solution into a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin gentle agitation.

    • Position the beaker against a dark background.

  • Titration:

    • Fill a burette with the 10% anionic surfactant solution.

    • Slowly add the anionic surfactant solution dropwise (or in 0.5 mL increments) to the stirring Luviquat™ solution.

  • Observation:

    • After each addition, allow the solution to mix for one minute.

    • Shine a laser pointer or bright light through the solution to check for the Tyndall effect (light scattering), which indicates the formation of fine particles and the onset of haziness.

    • The endpoint is the first sign of persistent haziness or the formation of a visible precipitate.[8]

  • Record:

    • Record the volume of anionic surfactant solution added at the endpoint. This allows you to calculate the critical concentration for incompatibility.

Protocol 2: Viscosity Profiling for Compatibility Assessment

Objective: To measure how the viscosity of a Luviquat™ FC 550 solution changes upon the addition of an anionic surfactant. A sharp drop in viscosity often indicates an incompatible interaction.

Materials:

  • Solutions prepared as in Protocol 1.

  • A viscometer (e.g., Brookfield or similar rotational viscometer).[12]

Methodology:

  • Initial Viscosity: Measure the viscosity of the 1% Luviquat™ FC 550 solution before adding any anionic surfactant.

  • Incremental Additions:

    • Prepare a series of solutions with increasing concentrations of the anionic surfactant added to the Luviquat™ FC 550 solution. Ensure these concentrations are below, at, and above the incompatibility point determined in Protocol 1.

    • For each sample, ensure thorough but gentle mixing to avoid incorporating air bubbles.

  • Viscosity Measurement:

    • Allow each sample to equilibrate to a constant temperature (e.g., 25°C).

    • Measure the viscosity of each sample using the viscometer. Use the same spindle and speed for all measurements to ensure comparability.

  • Data Analysis:

    • Plot viscosity (in cP or mPa·s) versus the concentration of the added anionic surfactant.

    • A stable formulation should maintain or show a predictable change in viscosity. A sharp decrease or erratic behavior often signals incompatibility.

cluster_0 Protocol 1: Visual Titration cluster_1 Protocol 2: Viscosity Profiling start Experimental Goal: Assess Polymer-Surfactant Compatibility prep Prepare Stock Solutions: - 1% active this compound - 10% active Anionic Surfactant start->prep p1_step1 Titrate Luviquat solution with Anionic Surfactant prep->p1_step1 p2_step1 Prepare samples with varying Anionic Surfactant concentrations prep->p2_step1 p1_step2 Observe for haziness/ precipitate using a light source p1_step1->p1_step2 p1_result Determine incompatible concentration ratio p1_step2->p1_result p2_step2 Measure viscosity of each sample at constant temperature p2_step1->p2_step2 p2_result Plot Viscosity vs. Concentration to identify incompatibility p2_step2->p2_result

Caption: Workflow for experimental compatibility testing.

Implications for Drug Development

In the context of drug development, Luviquat™ FC 550 may be used in topical formulations or specialized drug delivery systems. The compatibility with anionic species is critical, as many active pharmaceutical ingredients (APIs) and excipients can be anionic.

Formulation Stability and API Bioavailability:

The stability of the formulation directly impacts the bioavailability of the API. If Luviquat™ FC 550 precipitates with an anionic component, it can lead to:

  • API Entrapment: The API could be trapped within the insoluble polymer-surfactant complex, preventing its release and absorption.

  • Non-uniform Dosage: Precipitation leads to a non-homogeneous product, meaning the API concentration will not be uniform, leading to inconsistent dosing.

  • Altered Release Profile: The intended controlled or sustained release profile of the drug can be disrupted.

The diagram below illustrates how formulation instability can interrupt the intended action of an API on a biological pathway.

cluster_0 Drug Delivery Vehicle cluster_1 Biological System formulation Stable Formulation (this compound + Anionic API + Stabilizer) release API Release & Absorption formulation->release instability Incompatible Formulation (Precipitated Complex) no_release API Entrapment No Release instability->no_release receptor Cell Surface Receptor release->receptor no_release->receptor pathway Intracellular Signaling Pathway receptor->pathway no_response No Therapeutic Response receptor->no_response response Therapeutic Response pathway->response

Caption: Impact of formulation stability on API signaling.

References

Luviquat™ FC 550 Solutions: Technical Viscosity Modification Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying the viscosity of Luviquat™ FC 550 (INCI: Polyquaternium-16) solutions. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is Luviquat™ FC 550?

Luviquat™ FC 550 is a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole.[1][2][3] It is typically supplied as an aqueous solution containing approximately 38-42% active polymer solids.[4] Due to its positive charge, it is substantive to negatively charged surfaces like hair and skin, making it an effective conditioning agent and film former in a variety of personal care and pharmaceutical formulations.[2][3]

Q2: What are the primary factors that influence the viscosity of a Luviquat™ FC 550 solution?

The viscosity of Luviquat™ FC 550, a polyelectrolyte solution, is primarily influenced by:

  • Polymer Concentration: Higher concentrations of the polymer lead to increased viscosity due to greater chain entanglement.

  • pH: The pH of the solution can affect the conformation of the polymer chains and their interactions, thereby influencing viscosity.

  • Ionic Strength (Salt Concentration): The addition of electrolytes (salts) can significantly alter viscosity by shielding the cationic charges on the polymer backbone, which affects chain extension and intermolecular repulsion.

  • Presence of Surfactants: Interactions with surfactants, particularly anionic surfactants, can lead to the formation of polymer-surfactant complexes, often resulting in a substantial viscosity increase.[5]

  • Addition of Co-thickeners: The viscosity can be modified by introducing other rheology modifiers, but compatibility must be carefully assessed.

Q3: Can I use anionic thickeners like carbomers with Luviquat™ FC 550?

Caution is advised when using anionic thickeners like carbomers with Luviquat™ FC 550. As a cationic polymer, Luviquat™ FC 550 can form insoluble complexes with anionic polymers due to strong electrostatic attraction, leading to precipitation or haze in the formulation.[6] While some polyquaterniums with low charge density show compatibility with carbomers, the highly cationic nature of Luviquat™ FC 550 makes this combination challenging. Compatibility should be evaluated on a case-by-case basis, typically in the presence of other mediating ingredients like non-ionic surfactants.

Troubleshooting Guide: Viscosity Modification

This guide addresses common viscosity-related issues encountered during formulation with Luviquat™ FC 550.

Issue 1: Viscosity is Too Low

If your Luviquat™ FC 550 solution is not achieving the desired thickness, consider the following strategies to increase viscosity.

Table 1: Methods for Increasing Viscosity of Luviquat™ FC 550 Solutions

Method Agent / Parameter Typical Concentration Range Expected Outcome & Remarks
Increase Polymer Concentration Luviquat™ FC 550 (active %) 1.0% - 5.0% A higher concentration of the polymer itself is the most direct way to increase viscosity. The effect is generally exponential.
Add a Co-Thickener (Non-ionic) Hydroxyethylcellulose (HEC), Hydroxypropyl Methylcellulose (HPMC) 0.2% - 2.0% These are generally compatible with cationic polymers and can effectively build viscosity. Test for clarity, as some grades may introduce haze.
Add an Anionic Surfactant Sodium Laureth Sulfate (SLES) 1.0% - 10.0% Strong electrostatic interactions between the cationic polymer and anionic surfactant can create a synergistic thickening effect.[5] This is common in shampoo and body wash formulations.

| Adjust pH | Acidic or Basic Adjusters | Target pH 5.0 - 7.0 | The viscosity of polyelectrolyte solutions can be pH-dependent. Experiment within the stable pH range of the polymer (pH 5.0-8.0) to find the optimal viscosity.[2] |

Issue 2: Viscosity is Too High

If your formulation is overly thick or difficult to handle, the following methods can be employed to reduce viscosity.

Table 2: Methods for Decreasing Viscosity of Luviquat™ FC 550 Solutions

Method Agent / Parameter Typical Concentration Range Expected Outcome & Remarks
Decrease Polymer Concentration Luviquat™ FC 550 (active %) < 2.0% The most straightforward method to reduce viscosity. Dilute the existing solution with the formulation's solvent (e.g., deionized water).
Add Electrolytes (Salt) Sodium Chloride (NaCl) 0.1% - 2.0% Adding salt shields the cationic charges on the polymer, causing the extended polymer coils to contract, which reduces solution viscosity. Be cautious, as excessive salt can sometimes lead to precipitation.[7]
Add a Non-ionic Surfactant Polysorbate 20, Decyl Glucoside 0.5% - 5.0% Non-ionic surfactants can disrupt polymer-polymer interactions, leading to a decrease in viscosity.

| Adjust pH | Acidic or Basic Adjusters | Target pH outside of peak viscosity range | If a pH-viscosity peak was identified, moving the pH away from this peak will reduce viscosity. Ensure the final pH remains within the formulation's stability range. |

Experimental Protocols

Protocol 1: Preparation of a Standard Luviquat™ FC 550 Solution
  • Preparation: Add the desired amount of deionized water to a sanitized beaker equipped with an overhead stirrer.

  • Dispersion: Begin stirring the water to create a vortex. Slowly and steadily add the Luviquat™ FC 550 solution into the vortex to ensure even dispersion and prevent the formation of agglomerates.

  • Mixing: Continue mixing at a moderate speed (e.g., 300-500 rpm) for 30-60 minutes, or until the solution is completely homogeneous and clear.

  • Finalization: Measure the pH of the solution and adjust if necessary. Allow the solution to rest to eliminate any entrapped air bubbles before measuring viscosity.

Protocol 2: Evaluating the Effect of NaCl on Viscosity
  • Prepare Stock Solution: Create a 2% (active) Luviquat™ FC 550 stock solution following Protocol 1.

  • Sample Preparation: Aliquot equal volumes (e.g., 100g) of the stock solution into separate beakers.

  • Salt Addition: Prepare a 10% w/w NaCl solution. Add calculated amounts of the NaCl solution to each beaker to achieve final NaCl concentrations of 0.1%, 0.2%, 0.5%, 1.0%, and 2.0%. Add an equivalent amount of deionized water to a control sample.

  • Mixing: Gently mix each sample for 15-20 minutes to ensure the salt is fully dissolved and integrated.

  • Equilibration & Measurement: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least one hour. Measure the viscosity of each sample using a suitable viscometer (e.g., Brookfield RVT with an appropriate spindle and speed).

  • Data Analysis: Record the viscosity for each salt concentration and plot the results to observe the trend.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing viscosity issues in Luviquat™ FC 550 formulations.

G cluster_start cluster_decision cluster_high Troubleshooting: Viscosity Too High cluster_low Troubleshooting: Viscosity Too Low cluster_end Start Viscosity Issue Identified with Luviquat™ FC 550 Solution Decision Is Viscosity Too High or Too Low? Start->Decision High_Action1 Decrease Polymer Concentration Decision->High_Action1 Too High Low_Action1 Increase Polymer Concentration Decision->Low_Action1 Too Low High_Action2 Add Electrolyte (e.g., 0.1-2.0% NaCl) High_Action1->High_Action2 High_Action3 Adjust pH Away from Viscosity Peak High_Action2->High_Action3 End Achieved Target Viscosity High_Action3->End Solution Low_Action2 Add Non-ionic Co-Thickener (e.g., HEC, HPMC) Low_Action1->Low_Action2 Low_Action3 Add Anionic Surfactant (e.g., SLES for cleansing systems) Low_Action2->Low_Action3 Low_Action3->End Solution

Viscosity Troubleshooting Workflow for Luviquat™ FC 550.

References

Overcoming challenges in the scale-up of Luviquat FC 550 production.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Luviquat FC 550 Production Scale-Up

This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during the production scale-up of this compound (Polyquaternium-16).

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization process in a question-and-answer format.

Q1: Why is there significant batch-to-batch variation in the final product's viscosity?

A1: High variability in viscosity often points to inconsistencies in reaction control, which is critical during the scale-up of cationic polymerizations.[1]

  • Potential Cause 1: Inconsistent Temperature Control. Cationic polymerization is typically exothermic. Temperature fluctuations can significantly alter the rate of polymerization and chain length, directly impacting the molecular weight and, consequently, the viscosity.[2]

  • Recommended Action: Ensure your reactor's heating/cooling system is properly calibrated and can handle the thermal load of the scaled-up reaction. Implement a staged temperature profile and monitor it closely throughout the process.

  • Potential Cause 2: Inaccurate Initiator Dosing. The concentration of the initiator is critical. Minor errors in dosing at a larger scale can lead to major deviations in molecular weight distribution.

  • Recommended Action: Use a calibrated, automated dosing system for the initiator. Introduce the initiator gradually over a set period rather than all at once to maintain better control over the reaction initiation.

  • Potential Cause 3: Fluctuations in Monomer Ratio. The ratio of vinylpyrrolidone (VP) to the quaternized vinylimidazole monomer determines the copolymer's final properties.

  • Recommended Action: Employ high-precision mass flow controllers or gravimetric feeding systems to ensure a consistent monomer feed ratio throughout the polymerization.

Q2: The reaction mixture is forming gels or the final product shows incomplete solubility. What is the cause?

A2: Gel formation suggests uncontrolled cross-linking or the creation of ultra-high molecular weight polymer chains.

  • Potential Cause 1: Poor Mixing and Localized "Hot Spots". Inadequate agitation in a larger reactor can lead to localized areas with high concentrations of initiator or polymer, causing runaway reactions that result in gelation.

  • Recommended Action: Re-evaluate the reactor's agitator design (e.g., impeller type, speed, position) to ensure homogeneous mixing at the larger volume. Baffles may be necessary to prevent vortexing and improve top-to-bottom turnover.

  • Potential Cause 2: Cross-linking Impurities in Monomers. Contaminants with more than one polymerizable double bond in the monomer feed can act as cross-linkers.

  • Recommended Action: Perform rigorous quality control on incoming raw materials. Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for potential cross-linking agents.

Q3: Analysis shows higher than acceptable levels of residual monomers in the final product. How can this be reduced?

A3: High residual monomer content is a common scale-up issue, often related to incomplete reaction conversion.[3][4]

  • Potential Cause 1: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed to completion.

  • Recommended Action: Extend the reaction time at the final temperature to ensure maximum monomer conversion. A "finishing" step at a slightly elevated temperature can help consume remaining monomers.

  • Potential Cause 2: Premature Chain Termination. Impurities, particularly water or amines, can act as chain transfer agents in cationic polymerization, halting the growth of polymer chains and leaving monomers unreacted.[5]

  • Recommended Action: Ensure all monomers and solvents are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen to remove moisture and oxygen, which can also interfere with the reaction.

Q4: The cationic charge density of the polymer is outside the specified range. Why?

A4: Charge density is directly related to the incorporation of the cationic monomer (quaternized 1-vinyl-3-methylimidazolium chloride) into the polymer backbone.[6]

  • Potential Cause 1: Incorrect Monomer Feed Ratio. An incorrect ratio between the non-ionic vinylpyrrolidone and the cationic vinylimidazolium monomer will directly result in an off-spec charge density.[7]

  • Recommended Action: Verify the calibration and accuracy of the monomer delivery systems. Implement in-process checks to confirm the feed ratio.

  • Potential Cause 2: pH Drift During Polymerization. Significant changes in the pH of the reaction medium can potentially affect the stability and reactivity of the cationic monomer.[2]

  • Recommended Action: Monitor the pH of the reaction mixture. If necessary, incorporate a suitable buffering system that does not interfere with the polymerization chemistry.

Frequently Asked Questions (FAQs)

  • What are the critical quality control (QC) parameters for this compound? The key QC parameters include viscosity (as an indicator of molecular weight), solid content, residual monomer levels, charge density, and pH.[2][8] Consistent monitoring of these parameters ensures product quality and batch-to-batch reproducibility.

  • Why is an inert atmosphere (e.g., nitrogen blanket) important during production? An inert atmosphere is crucial to prevent side reactions caused by oxygen, which can act as a radical scavenger and inhibit polymerization, and to exclude atmospheric moisture, which can cause premature chain termination in cationic polymerization.[5]

  • How does reaction temperature impact the final polymer? Temperature is one of the most critical parameters.[2] Higher temperatures generally lead to faster reaction rates but can result in lower molecular weight polymers due to increased chain transfer events. Conversely, lower temperatures can lead to higher molecular weight but require longer reaction times and risk incomplete conversion.

  • What is the expected solids content for a typical this compound solution? Commercial grades of this compound are typically supplied as aqueous solutions with a solids content in the range of 38-42%.[9][10]

Data Presentation

Table 1: Key Quality Control Parameters for this compound

ParameterTarget RangeTest Method
Appearance Clear to slightly turbid yellowish viscous liquidVisual Inspection
Solids Content (%) 38.0 - 42.0Gravimetric (Loss on Drying)
pH (10% aqueous solution) 5.0 - 8.0Potentiometry (pH meter)
Viscosity (cPs at 25°C) 8,000 - 15,000Rotational Viscometer
Cationic Charge Density (meq/g of solid polymer) 3.1 - 3.5[9]Polyelectrolyte Titration
Residual Vinylpyrrolidone (ppm) < 10HPLC-UV[11][12]
Residual Vinylimidazolium Chloride (ppm) < 10HPLC-UV[11][12]

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended Action(s)
High Viscosity Variation Inconsistent temperature; Inaccurate initiator dosingCalibrate thermal systems; Automate initiator feed
Gel Formation Poor mixing; Cross-linking impuritiesImprove agitation; Screen raw materials
High Residual Monomers Insufficient reaction time; Impurities (e.g., water)Extend reaction time; Ensure anhydrous conditions
Off-Spec Charge Density Incorrect monomer ratio; pH driftCalibrate monomer feed systems; Monitor/buffer pH
Product Discoloration High reaction temperature; Oxygen contaminationOptimize temperature profile; Use inert atmosphere

Experimental Protocols

Protocol 1: Determination of Viscosity Average Molecular Weight

This method uses a capillary viscometer to determine the intrinsic viscosity, which is related to the polymer's molecular weight.[13][14]

  • Preparation of Polymer Solutions:

    • Accurately prepare a stock solution of the this compound polymer in a suitable solvent (e.g., 1M NaCl solution) at a concentration of approximately 0.1 g/dL.

    • Prepare a series of dilutions from the stock solution to obtain at least four different concentrations (e.g., 0.08, 0.06, 0.04, 0.02 g/dL).[13]

  • Measurement of Flow Times:

    • Using an Ostwald or Ubbelohde viscometer submerged in a constant temperature bath (25°C ± 0.1°C), measure the flow time of the pure solvent (t₀).[13][15]

    • Thoroughly clean and dry the viscometer.

    • Measure the flow time (t) for each of the prepared polymer solutions, starting from the lowest concentration.[15] Perform each measurement in triplicate and calculate the average.

  • Calculations and Analysis:

    • Calculate the relative viscosity (η_rel = t / t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

    • Plot both reduced viscosity and inherent viscosity against concentration.

    • Extrapolate the two lines to zero concentration. The intercept, where c=0, gives the intrinsic viscosity [η].[13]

Protocol 2: Quantification of Residual Monomers by HPLC

This protocol outlines a method for quantifying residual vinylpyrrolidone and 1-vinyl-3-methylimidazolium chloride.[3][12][16]

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.02 M potassium phosphate, pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[11]

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Standards: Prepare individual stock solutions of vinylpyrrolidone and 1-vinyl-3-methylimidazolium chloride in the mobile phase. Create a series of working standards by dilution to generate a calibration curve (e.g., 1 to 50 ppm).

    • Sample: Accurately weigh about 1 g of the this compound solution, dissolve it in the mobile phase, and dilute to a known volume (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards to establish a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Identify the monomer peaks by their retention times and quantify them using the calibration curve.

Protocol 3: Determination of Cationic Charge Density

This method uses polyelectrolyte titration to determine the charge density.[6][17][18]

  • Reagents and Equipment:

    • Titrator: Automatic potentiometric or colorimetric titrator.

    • Standard Anionic Polymer: 0.001 N Potassium Polyvinyl Sulfate (PVSK).

    • Indicator: Toluidine Blue O solution.

    • Sample Solution: Accurately weigh an amount of this compound solution equivalent to ~0.1 g of solid polymer and dissolve it in 50 mL of deionized water. Adjust pH to ~7.0.

  • Titration Procedure:

    • Add a few drops of Toluidine Blue O indicator to the sample solution. The solution should turn blue.

    • Titrate the sample solution with the standardized 0.001 N PVSK solution.

    • The PVSK will complex with the cationic polymer. The endpoint is reached when all cationic sites are neutralized, and the excess anionic PVSK causes the indicator to change color from blue to purple/violet.[6]

  • Calculation:

    • Charge Density (meq/g) = (V × N) / W

      • V = Volume of PVSK titrant in mL.

      • N = Normality of the PVSK solution in eq/L.

      • W = Weight of the solid polymer in the sample in g.

Visualizations

polymerization_workflow cluster_input 1. Raw Material Input cluster_reaction 2. Polymerization cluster_output 3. Finishing & QC RM1 Vinylpyrrolidone (VP) RM_QC Raw Material QC RM1->RM_QC RM2 Vinylimidazolium Chloride (VImCl) RM2->RM_QC SOL Solvent (Water) SOL->RM_QC REACTOR Jacketed Reactor (Inert Atmosphere) RM_QC->REACTOR Qualified Materials IPC In-Process Control (Temp, Viscosity) REACTOR->IPC FIN pH Adjustment & Cooling REACTOR->FIN Polymer Solution INIT Initiator Dosing INIT->REACTOR QC Final QC FIN->QC QC->REACTOR Fail/Rework PKG Packaging QC->PKG Pass

Caption: High-level workflow for this compound production.

troubleshooting_viscosity start High Viscosity Detected check_temp Review Temperature Logs start->check_temp temp_ok Temp Profile OK? check_temp->temp_ok check_init Verify Initiator Charge init_ok Dosing Correct? check_init->init_ok check_mix Inspect Agitation System mix_ok Mixing Uniform? check_mix->mix_ok temp_ok->check_init Yes cause_temp Cause: Poor Thermal Control temp_ok->cause_temp No init_ok->check_mix Yes cause_init Cause: Initiator Concentration Error init_ok->cause_init No cause_mix Cause: Poor Mixing / Hot Spots mix_ok->cause_mix No end Implement Corrective Action mix_ok->end Yes (Other Cause) cause_temp->end cause_init->end cause_mix->end

Caption: Troubleshooting logic for high viscosity issues.

cationic_polymerization cluster_steps Cationic Polymerization Mechanism Initiation Initiation Initiator (I+) reacts with Monomer (M) to form a cationic active center (M+). Propagation Propagation The active center (Mn+) sequentially adds more monomers, growing the polymer chain. Initiation->Propagation Forms M+ Propagation->Propagation Adds M Termination Chain Transfer / Termination The active center is destroyed by reaction with an impurity (e.g., H2O) or counter-ion, stopping chain growth. Propagation->Termination Growth stops

Caption: Simplified pathway of cationic polymerization.

References

Methods for removing Polyquaternium-16 residues from lab equipment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Polyquaternium-16 residues from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is Polyquaternium-16 and why is it difficult to remove from lab equipment?

A1: Polyquaternium-16 is a cationic polymer, meaning it carries a positive charge.[1][2] Laboratory surfaces, such as glass and certain plastics, often carry a negative charge. This difference in charge leads to a strong electrostatic attraction, causing the polymer to adhere firmly to the equipment, making it difficult to remove with simple rinsing.[1][3]

Q2: What types of cleaning agents are most effective for removing Polyquaternium-16?

A2: Anionic surfactants are the most effective cleaning agents for removing cationic polymers like Polyquaternium-16. The negatively charged head of the anionic surfactant interacts with the positively charged Polyquaternium-16, forming a neutral complex that is more easily rinsed away.[4][5]

Q3: Are there any cleaning agents I should avoid?

A3: Using only water or non-ionic detergents may not be sufficient to break the electrostatic bond between Polyquaternium-16 and the labware surface. While these may remove some of the residue, a complete cleaning is unlikely.

Q4: Can I use solvents to remove Polyquaternium-16 residues?

A4: While Polyquaternium-16 is soluble in water, its removal is more dependent on disrupting the electrostatic attraction to the surface rather than simple dissolution. For stubborn residues, a rinse with a polar solvent like ethanol (B145695) or acetone (B3395972) after cleaning with an anionic surfactant may help remove any remaining film. Always check for the compatibility of the solvent with your lab equipment material.

Q5: How can I verify that the Polyquaternium-16 residue has been completely removed?

A5: Visual inspection is the first step. The equipment should be free of any visible film or streaks. For quantitative verification in critical applications, analytical techniques such as Total Organic Carbon (TOC) analysis or conductivity measurements of the final rinse water can be employed to detect residual organic or ionic species.[6][7][8][9][10] Specific methods like High-Performance Liquid Chromatography (HPLC) can also be developed for sensitive detection.[8]

Troubleshooting Guide

If you are experiencing difficulty in removing Polyquaternium-16 residues, follow this troubleshooting workflow:

G Troubleshooting Workflow for Polyquaternium-16 Residue Removal start Visible Residue After Initial Cleaning check_detergent Is an anionic surfactant being used? start->check_detergent use_anionic Switch to a lab-grade anionic detergent. check_detergent->use_anionic No increase_conc Increase surfactant concentration. check_detergent->increase_conc Yes use_anionic->increase_conc increase_time Increase contact time and/or temperature. increase_conc->increase_time mechanical_action Introduce mechanical action (scrubbing). increase_time->mechanical_action solvent_rinse Perform a final rinse with ethanol or acetone. mechanical_action->solvent_rinse verify_cleaning Verify cleanliness using TOC or conductivity. solvent_rinse->verify_cleaning end Equipment is Clean verify_cleaning->end

Caption: Troubleshooting guide for removing stubborn Polyquaternium-16 residues.

Data on Cleaning Agent Effectiveness

Cleaning Agent TypeActive Component ExampleExpected Removal Efficiency of Polyquaternium-16Rationale
Anionic Surfactant Sodium Lauryl Sulfate (SLS)HighThe anionic head of the surfactant neutralizes the cationic charge of Polyquaternium-16, disrupting its adhesion to surfaces and facilitating its removal.[4]
Cationic Surfactant Cetyltrimethylammonium Bromide (CTAB)LowLike-charges repel, so a cationic surfactant will not effectively remove a cationic polymer.
Non-ionic Surfactant Polysorbate 20 (Tween 20)Low to ModerateLacks a charged head group to effectively displace the positively charged Polyquaternium-16 from negatively charged surfaces. Some cleaning may occur through detergency, but it will be less efficient.
Deionized Water H₂OLowInsufficient to break the strong electrostatic attraction between Polyquaternium-16 and the equipment surface.
Organic Solvent Ethanol, AcetoneLow to Moderate (as a rinse)May help to dissolve the polymer film but is not effective at disrupting the primary electrostatic adhesion. Best used as a final rinse after cleaning with an anionic surfactant.

Experimental Protocols

General Protocol for Cleaning Lab Equipment Contaminated with Polyquaternium-16

This protocol is a general guideline. Optimization of concentrations, temperature, and contact time may be necessary depending on the specific equipment and the amount of residue.

Materials:

  • Lab-grade anionic detergent (e.g., a solution containing Sodium Lauryl Sulfate)

  • Deionized water

  • Ethanol or Acetone (optional, for final rinse)

  • Appropriate brushes and cleaning cloths

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Pre-Rinse: Rinse the equipment with warm deionized water to remove any loose material.

  • Detergent Wash:

    • Prepare a solution of the anionic detergent according to the manufacturer's instructions. For stubborn residues, a higher concentration may be necessary.

    • Submerge or fill the lab equipment with the detergent solution.

    • Allow a contact time of at least 15-30 minutes. For heavy soiling, this time can be extended.

    • If applicable, increase the temperature of the wash solution (e.g., to 40-50°C) to improve cleaning efficiency, ensuring the labware can withstand the temperature.

    • Use brushes or cloths to mechanically scrub all surfaces, paying special attention to areas where residue is most visible.

  • Intermediate Rinse: Rinse the equipment thoroughly with warm deionized water to remove the detergent and the Polyquaternium-16 complex.

  • Solvent Rinse (Optional): If a film is still suspected, perform a quick rinse with ethanol or acetone. Ensure the labware material is compatible with the chosen solvent.

  • Final Rinse: Rinse the equipment multiple times with deionized water to ensure all cleaning agents and solvents are removed.

  • Drying: Allow the equipment to air dry completely or use a laboratory oven if appropriate for the material.

Signaling Pathway for Cleaning Action

The following diagram illustrates the mechanism of Polyquaternium-16 removal by an anionic surfactant.

G Mechanism of Polyquaternium-16 Removal cluster_0 Initial State cluster_1 Cleaning Process cluster_2 Final State pq16 Polyquaternium-16 (+ charge) surface Lab Equipment Surface (- charge) pq16->surface Electrostatic Adhesion complex Neutral PQ-16/Surfactant Complex pq16->complex anionic Anionic Surfactant (- charge) anionic->pq16 Charge Neutralization anionic->complex rinsed Complex is Rinsed Away complex->rinsed clean_surface Clean Lab Equipment Surface

Caption: Anionic surfactants neutralize and remove cationic Polyquaternium-16 residues.

References

Adjusting pH to enhance the performance of Luviquat FC 550.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the performance of Luviquat FC 550 (Polyquaternium-16) by adjusting the formulation's pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Conditioning Performance (e.g., poor combability, frizz) Suboptimal pH: The cationic charge of this compound, essential for its affinity to hair and skin, is pH-dependent. Outside the optimal pH range, its substantivity and conditioning effects can be diminished.1. Measure the current pH of your formulation.2. Adjust the pH to be within the recommended range of 5.0-8.0. For many hair and skin care applications, a slightly acidic pH of 4.5-6.5 is often ideal for performance and compatibility with skin and hair.[1][2]3. Use small amounts of a suitable acid (e.g., citric acid, lactic acid) or base (e.g., sodium hydroxide (B78521), triethanolamine) to adjust the pH incrementally.[3]4. After each adjustment, re-evaluate the conditioning performance.
Formulation Instability (e.g., phase separation, precipitation) pH-Induced Incompatibility: The pH can affect the interaction between this compound and other ingredients in the formula, particularly anionic surfactants. At certain pH values, this can lead to the formation of insoluble complexes.[4]1. Check the pH of the formulation. Extremes in pH can lead to instability.2. Adjust the pH towards a neutral or slightly acidic range (5.0-7.0) and observe if stability improves.3. Consider the order of addition of ingredients. It can be beneficial to add this compound to the water phase and adjust the pH before adding anionic surfactants.
Undesirable Viscosity (too thick or too thin) pH Effect on Polymer Conformation: The conformation of the polymer chain in solution, which influences viscosity, can be affected by pH.1. Measure and record the initial viscosity and pH.2. Systematically adjust the pH in small increments (e.g., 0.5 units) and measure the corresponding change in viscosity to identify the optimal pH for your desired rheology.
Product Build-up on Hair or Skin Excessive Deposition at a Specific pH: While a certain level of deposition is required for conditioning, an overly acidic pH might in some cases increase the cationic charge and lead to excessive build-up.1. Evaluate the performance of the formulation at the higher end of the recommended pH range (e.g., 6.0-7.5).2. Consider slightly reducing the concentration of this compound in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for formulations containing this compound?

A1: The recommended pH for a 10% aqueous solution of this compound is between 5.0 and 8.0.[5][6] However, for optimal performance in hair and skin care formulations, a pH range of 4.5 to 7.0 is often targeted to align with the natural pH of hair and skin.[1][2]

Q2: How does pH affect the conditioning performance of this compound?

A2: this compound is a cationic polymer. Its positive charge is what allows it to bind to the negatively charged surfaces of hair and skin, a property known as substantivity. This interaction is crucial for its conditioning effects, such as improved combability and reduced static. The degree of this positive charge can be influenced by the pH of the formulation, thus affecting its performance.

Q3: Can I use this compound in an acidic formulation?

A3: Yes, this compound can be used in acidic formulations. In fact, a slightly acidic environment is often beneficial for hair conditioning products as it helps to flatten the hair cuticle, leading to a smoother feel and increased shine. It is important to conduct stability testing to ensure compatibility with other ingredients at your target pH.

Q4: My formulation with this compound and an anionic surfactant is turning cloudy. What should I do?

A4: Cloudiness or precipitation can occur due to the interaction between the cationic this compound and anionic surfactants, forming a complex. The stability of this complex is often pH-dependent. Try adjusting the pH of your formulation. Often, moving towards a more neutral pH can improve compatibility. Also, consider the order of mixing; adding the this compound to the water phase and adjusting the pH before the addition of the anionic surfactant can sometimes prevent this issue.

Q5: How do I adjust the pH of my formulation containing this compound?

A5: To lower the pH, you can use an acid such as citric acid or lactic acid. To raise the pH, a base like sodium hydroxide or triethanolamine (B1662121) can be used. It is recommended to use dilute solutions of these adjusters (e.g., 10-20% in deionized water) and add them dropwise while monitoring the pH with a calibrated pH meter until the desired level is reached.[3]

Data Presentation

Table 1: Illustrative Relationship Between pH and this compound Performance in a Conditioner Base

pHWet Combability Score (1-10, 10=best)Viscosity (cP)Stability (after 4 weeks at 45°C)
4.083500Stable
5.094000Stable
6.084200Stable
7.074500Slight Creaming
8.064800Phase Separation
9.055200Phase Separation

Note: This data is illustrative and the actual performance will depend on the specific formulation.

Experimental Protocols

Protocol for Determining Optimal pH for a this compound Formulation

  • Preparation of Base Formulation: Prepare a base formulation without the pH adjuster.

  • Initial pH Measurement: Take an initial pH reading of the base formulation using a calibrated pH meter.

  • Sample Division: Divide the base formulation into a series of smaller, equal-sized batches.

  • pH Adjustment: Adjust the pH of each batch to a different target value (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) using a suitable acid (e.g., 10% citric acid solution) or base (e.g., 10% sodium hydroxide solution). Add the adjuster dropwise while stirring and continuously monitoring the pH.

  • Performance Evaluation:

    • Conditioning Performance: For hair care products, perform wet and dry combability tests on hair tresses. For skin care, conduct sensory panel tests to evaluate skin feel.

    • Viscosity Measurement: Measure the viscosity of each batch using a viscometer at a controlled temperature.

    • Stability Testing: Place samples of each batch in a stability oven at elevated temperatures (e.g., 45°C) and observe for any changes such as phase separation, color change, or odor change over a period of several weeks.

  • Data Analysis: Record all results and compare the performance of the different pH batches to determine the optimal pH for your desired product characteristics.

Mandatory Visualization

Luviquat_FC_550_pH_Performance cluster_input Formulation Variables cluster_process This compound Behavior cluster_output Performance Attributes Formulation_pH Formulation pH Cationic_Charge Cationic Charge Density Formulation_pH->Cationic_Charge influences Polymer_Conformation Polymer Conformation Formulation_pH->Polymer_Conformation affects Conditioning Conditioning Efficacy Cationic_Charge->Conditioning determines Stability Formulation Stability Cationic_Charge->Stability impacts Viscosity Formulation Viscosity Polymer_Conformation->Viscosity controls

Caption: Logical workflow of pH adjustment on this compound performance.

Experimental_Workflow cluster_eval Performance Evaluation start Start: Base Formulation prep Prepare Multiple Batches start->prep adjust_ph Adjust pH of Each Batch (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) prep->adjust_ph eval Evaluate Performance Metrics adjust_ph->eval comb Wet/Dry Combability visc Viscosity Measurement stab Stability Testing analyze Analyze Results comb->analyze visc->analyze stab->analyze optimal Determine Optimal pH analyze->optimal

Caption: Experimental workflow for optimizing formulation pH.

References

Technical Support Center: Minimizing the Environmental Impact of Polyquaternium-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the environmental impact of Polyquaternium-16. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary environmental concern associated with Polyquaternium-16?

A1: The primary environmental concern with Polyquaternium-16 is its potential aquatic toxicity. As a cationic polymer, it can interact with negatively charged biological membranes of aquatic organisms, potentially causing harm.[1][2] Additionally, studies have shown that Polyquaternium-16 is not readily biodegradable, suggesting it may persist in the environment.

Q2: Is Polyquaternium-16 considered biodegradable?

A2: Based on available data, Polyquaternium-16 is not considered readily biodegradable. One study following OECD Guideline 301F (Manometric Respirometry) indicated 0% biodegradation over a 28-day period. This suggests a potential for persistence in aquatic environments.

Q3: How is Polyquaternium-16 typically removed during wastewater treatment?

A3: Due to its positive charge, Polyquaternium-16 is expected to bind strongly to negatively charged components of sewage sludge. This process, known as sorption, is the primary mechanism for its removal from wastewater. However, the efficiency of this removal can be variable. While one study indicated a high degree of adsorption to activated sludge (95% removal of dissolved organic carbon), another modeling study suggested that the removal efficiency in wastewater treatment plants might be as low as 25% or less.[3] This discrepancy highlights the need for careful wastewater management.

Q4: Are there more environmentally friendly alternatives to Polyquaternium-16?

A4: Yes, several alternatives with potentially better environmental profiles are available. These include:

  • Behentrimonium Chloride: A cationic surfactant that is reported to be biodegradable.[4][5]

  • Cetyl Alcohol: A fatty alcohol that is not considered harmful to aquatic organisms.[6]

  • SymFeel Quat Green®: A commercially available ingredient marketed as a readily biodegradable alternative to polyquaterniums.[1][3][7][8][9]

A comparative overview of their environmental characteristics is provided in the data tables below.

Troubleshooting Guide

Issue 1: Conflicting results on the removal efficiency of Polyquaternium-16 in lab-scale wastewater treatment simulations.

  • Possible Cause A: Variation in activated sludge characteristics. The composition and health of the microbial population in activated sludge can significantly impact its ability to adsorb cationic polymers.

  • Solution A: Characterize your activated sludge for key parameters such as mixed liquor suspended solids (MLSS), mixed liquor volatile suspended solids (MLVSS), and sludge volume index (SVI) before and during your experiments. Ensure consistency in the source and handling of the sludge.

  • Possible Cause B: Influence of wastewater matrix. The presence of other substances in the wastewater, such as anionic surfactants, can interact with Polyquaternium-16 and affect its partitioning to sludge.

  • Solution B: Analyze the composition of your synthetic or real wastewater. Consider conducting experiments with varying concentrations of potentially interacting substances to understand their effect on Polyquaternium-16 removal.

  • Possible Cause C: Inaccurate measurement of Polyquaternium-16 concentration. The complex matrix of wastewater can interfere with analytical methods for quantifying polymers.

  • Solution C: Utilize robust analytical techniques such as liquid chromatography with mass spectrometry (LC-MS) for accurate quantification. Matrix-matched calibration standards may be necessary to account for interferences.

Issue 2: Difficulty in interpreting aquatic toxicity data for Polyquaternium-16.

  • Possible Cause A: Influence of water hardness and dissolved organic carbon (DOC). The toxicity of cationic polymers can be mitigated in the presence of higher water hardness and DOC, which can complex with the polymer and reduce its bioavailability.[2]

  • Solution A: When conducting or evaluating ecotoxicity studies, it is crucial to document and consider the water chemistry parameters. Standardized test media (e.g., as specified in OECD guidelines) should be used for comparability.

  • Possible Cause B: Variability in cationic charge density of different Polyquaternium-16 products. The toxicity of polyquaterniums is positively correlated with their cationic charge density.[2]

  • Solution B: Whenever possible, obtain information on the specific charge density of the Polyquaternium-16 being used. This will aid in comparing results across different studies and batches.

Data Presentation

Table 1: Aquatic Toxicity of Polyquaternium-16 and Alternatives

SubstanceTest OrganismEndpointResult (mg/L)Reference
Polyquaternium-16 Daphnia magna48h EC500.05 - 14.91[2]
Ceriodaphnia dubia48h EC500.05 - 14.91[2]
Behentrimonium Chloride Data not readily available--
Cetyl Alcohol Aquatic organisms-Not considered harmful[6]
SymFeel Quat Green® Data not readily available--

Table 2: Biodegradability of Polyquaternium-16 and Alternatives

SubstanceTest GuidelineDuration (days)Biodegradation (%)ClassificationReference
Polyquaternium-16 OECD 301F280Not readily biodegradable
Behentrimonium Chloride ---Reported as biodegradable[4][5]
Cetyl Alcohol ---Data not readily available
SymFeel Quat Green® ---Readily biodegradable[1][3][7][8][9]

Table 3: Fate in Wastewater Treatment

SubstanceProcessRemoval Efficiency (%)Primary MechanismReference
Polyquaternium-16 Activated Sludge>95 (DOC removal)Adsorption
WWTP (modeled)≤ 25Adsorption[3]
Polyquaternium-10 Activated SludgeHighAdsorption[10][11]

Experimental Protocols

1. Protocol for Assessing Acute Aquatic Toxicity (based on OECD Guideline 202)

This protocol outlines the procedure for determining the acute immobilization of Daphnia magna when exposed to Polyquaternium-16.

  • Objective: To determine the EC50 (median effective concentration) of Polyquaternium-16 that immobilizes 50% of the Daphnia magna population over a 48-hour period.

  • Materials:

    • Daphnia magna (less than 24 hours old)

    • Reconstituted freshwater (as per OECD 202 guidelines)

    • Polyquaternium-16 stock solution

    • Glass test vessels (e.g., 100 mL beakers)

    • Pipettes and other standard laboratory equipment

  • Procedure:

    • Prepare a series of test concentrations of Polyquaternium-16 by diluting the stock solution with reconstituted freshwater. A geometric series of at least five concentrations is recommended.

    • Set up replicate test vessels for each concentration and a control group (containing only reconstituted freshwater).

    • Introduce a specific number of daphnids (e.g., 20 per concentration, divided among replicates) into each test vessel.

    • Incubate the test vessels for 48 hours at 20 ± 2°C with a defined light-dark cycle.

    • At 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Calculate the EC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).

2. Protocol for Assessing Ready Biodegradability (based on OECD Guideline 301F)

This protocol describes the manometric respirometry test to evaluate the ready biodegradability of Polyquaternium-16.

  • Objective: To determine the percentage of aerobic biodegradation of Polyquaternium-16 by measuring oxygen consumption.

  • Materials:

    • Respirometer with closed bottles

    • Mineral medium (as per OECD 301 guidelines)

    • Activated sludge inoculum from a domestic wastewater treatment plant

    • Polyquaternium-16

    • Reference substance (e.g., sodium benzoate)

  • Procedure:

    • Prepare the test medium by adding the mineral salts to water.

    • Add the inoculum to the test medium.

    • Prepare test vessels containing the inoculated medium and Polyquaternium-16 at a known concentration.

    • Prepare control vessels containing only the inoculated medium and vessels with a reference substance.

    • Seal the vessels in the respirometer and incubate at a constant temperature (20 ± 1°C) in the dark for 28 days.

    • Continuously measure the oxygen consumption in each vessel.

    • Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test.[12][13][14]

Mandatory Visualization

experimental_workflow_biodegradability cluster_prep Preparation cluster_setup Test Setup (OECD 301F) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Mineral Medium setup_test Test Vessels: Medium + Inoculum + PQ-16 prep_media->setup_test setup_control Control Vessels: Medium + Inoculum prep_media->setup_control setup_ref Reference Vessels: Medium + Inoculum + Reference prep_media->setup_ref prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->setup_test prep_inoculum->setup_control prep_inoculum->setup_ref prep_test_substance Prepare Polyquaternium-16 Solution prep_test_substance->setup_test incubation Incubate at 20°C for 28 days setup_test->incubation setup_control->incubation setup_ref->incubation measurement Continuously Measure O2 Consumption incubation->measurement calculate_biodegradation Calculate % Biodegradation measurement->calculate_biodegradation calculate_thod Calculate Theoretical Oxygen Demand (ThOD) calculate_thod->calculate_biodegradation evaluate Evaluate against Pass Level (60%) calculate_biodegradation->evaluate

Caption: Experimental workflow for assessing the ready biodegradability of Polyquaternium-16.

troubleshooting_logic start Inconsistent PQ-16 Removal in Wastewater Simulation cause1 Variable Activated Sludge? start->cause1 cause2 Wastewater Matrix Effects? start->cause2 cause3 Inaccurate Measurement? start->cause3 solution1 Characterize Sludge (MLSS, SVI) cause1->solution1 Yes solution2 Analyze Wastewater Composition cause2->solution2 Yes solution3 Use LC-MS with Matrix-Matched Standards cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent Polyquaternium-16 removal in experiments.

References

Validation & Comparative

A Comparative Analysis of Luviquat FC 550 and Other Polyquaternium Compounds in Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of personal care and pharmaceutical formulations, the selection of conditioning and film-forming polymers is a critical determinant of product efficacy and consumer appeal. Among the diverse class of polyquaternium compounds, Luviquat FC 550 (INCI: Polyquaternium-16) stands out for its versatile properties. This guide provides a comprehensive comparative study of this compound against other widely used polyquaternium compounds, namely Polyquaternium-7, Polyquaternium-10, and Polyquaternium-11. The comparison is based on their physicochemical properties and functional performance, supported by established experimental protocols.

Physicochemical Properties: A Foundation for Performance

The performance of polyquaternium compounds is intrinsically linked to their molecular weight and charge density. These parameters govern their substantivity to hair and skin, conditioning effectiveness, and interaction with other formulation components.

PropertyThis compound (Polyquaternium-16)Polyquaternium-7Polyquaternium-10Polyquaternium-11
INCI Name Polyquaternium-16Polyquaternium-7Polyquaternium-10Polyquaternium-11
Typical Molecular Weight ( g/mol ) ~80,000[1]1.0 × 10⁵ - 3.0 × 10⁶[2]~1,000 - 2,500[3]High MW grades available
Charge Density (meq/g) 3.3[1]High charge density[4][5]Varies by grade0.8[1]
Chemical Nature Cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole[6]Cationic copolymer of acrylamide (B121943) and diallyldimethylammonium chloride[7]Cationic hydroxyethyl (B10761427) cellulose[8]Quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate[9]

Performance Evaluation: Experimental Insights

The efficacy of these polymers is quantified through a series of standardized tests that simulate real-world applications. Below are key performance indicators and the methodologies used for their evaluation.

Hair Conditioning Efficacy: Wet Combing Force Reduction

A primary function of conditioning polymers is to reduce the force required to comb wet hair, thereby minimizing breakage and improving manageability.

Experimental Protocol: Wet Combing Force Measurement [10][11][12]

  • Tress Preparation: Standardized hair tresses are washed with a base shampoo to remove any residues.

  • Baseline Measurement: The force required to comb the wet, untreated tress is measured using a texture analyzer equipped with a comb fixture.

  • Treatment: The tress is treated with a conditioner formulation containing the polyquaternium compound under evaluation.

  • Post-Treatment Measurement: After rinsing, the combing force is measured again.

  • Calculation: The percentage reduction in combing force is calculated to quantify the conditioning effect.

Film-Forming Properties: Curl Retention

For styling applications, the ability of a polymer to form a durable and flexible film is crucial for maintaining a desired hairstyle, such as curls, over time and in humid conditions.

Experimental Protocol: Curl Retention Test [13][14][15][16][17]

  • Tress Preparation and Curling: Hair tresses are washed, treated with a styling product containing the test polymer, and curled around a mandrel.

  • Drying: The curled tresses are dried under controlled conditions.

  • Initial Measurement: The initial length of the curl is measured.

  • Humidity Exposure: The curled tresses are placed in a humidity chamber at a specified relative humidity (e.g., 90% RH) and temperature (e.g., 25°C).

  • Length Measurement Over Time: The length of the curl is measured at predetermined time intervals.

  • Calculation: Curl retention is calculated as a percentage of the initial curl length maintained over time.

This compound, with its film-forming properties, is expected to demonstrate good curl retention.[3] High molecular weight polymers, such as certain grades of Polyquaternium-11, are also known for their excellent hold properties.

Rheology Modification

The rheological properties of a formulation are critical for its stability, texture, and dispensing characteristics. Polyquaternium compounds can influence the viscosity and flow behavior of a product.

Experimental Protocol: Rheological Characterization [18][19][20][21]

  • Sample Preparation: Solutions of the polyquaternium compounds are prepared at various concentrations in a relevant solvent (e.g., water).

  • Viscosity Measurement: A rheometer is used to measure the viscosity of the solutions across a range of shear rates.

  • Flow Behavior Analysis: The data is analyzed to determine the flow behavior (e.g., Newtonian, shear-thinning).

  • Elasticity Measurement (for gels): Oscillatory measurements can be performed to determine the storage modulus (G') and loss modulus (G''), providing insights into the viscoelastic properties of the formulation.

The impact of each polyquaternium on viscosity will depend on its molecular weight, structure, and concentration. This data is crucial for formulators aiming to achieve a specific product texture and stability.

Sensory Evaluation

Ultimately, the perceived feel of the hair after treatment is a key driver of consumer acceptance. Sensory panels are used to quantify subjective attributes like smoothness, softness, and ease of detangling.

Experimental Protocol: Sensory Analysis of Hair Feel [22][23][24][25][26]

  • Panelist Training: A panel of trained evaluators is established and calibrated on the specific sensory attributes to be assessed.

  • Tress Preparation and Treatment: Standardized hair tresses are treated with formulations containing the different polyquaternium compounds.

  • Blind Evaluation: Panelists evaluate the treated tresses in a blinded and randomized order.

  • Attribute Rating: Panelists rate the intensity of each attribute (e.g., smoothness, softness, slipperiness) on a defined scale.

  • Data Analysis: Statistical analysis is performed on the collected data to identify significant differences in the sensory profiles of the different polymers.

Logical Relationships and Workflows

To visualize the classification and evaluation process, the following diagrams are provided.

G cluster_polyquats Polyquaternium Compounds cluster_properties Physicochemical Properties cluster_performance Performance Evaluation This compound\n(PQ-16) This compound (PQ-16) Molecular Weight Molecular Weight This compound\n(PQ-16)->Molecular Weight Charge Density Charge Density This compound\n(PQ-16)->Charge Density Chemical Structure Chemical Structure This compound\n(PQ-16)->Chemical Structure Polyquaternium-7 Polyquaternium-7 Polyquaternium-7->Molecular Weight Polyquaternium-7->Charge Density Polyquaternium-7->Chemical Structure Polyquaternium-10 Polyquaternium-10 Polyquaternium-10->Molecular Weight Polyquaternium-10->Charge Density Polyquaternium-10->Chemical Structure Polyquaternium-11 Polyquaternium-11 Polyquaternium-11->Molecular Weight Polyquaternium-11->Charge Density Polyquaternium-11->Chemical Structure Conditioning Efficacy Conditioning Efficacy Molecular Weight->Conditioning Efficacy Film-Forming Film-Forming Molecular Weight->Film-Forming Rheology Rheology Molecular Weight->Rheology Charge Density->Conditioning Efficacy Performance Evaluation Performance Evaluation Conditioning Efficacy->Performance Evaluation Film-Forming->Performance Evaluation Rheology->Performance Evaluation Sensory Sensory Sensory->Performance Evaluation

Caption: Interplay of physicochemical properties and performance evaluation.

G Start Start Prepare Hair Tresses Prepare Hair Tresses Start->Prepare Hair Tresses Baseline Measurement\n(Untreated) Baseline Measurement (Untreated) Prepare Hair Tresses->Baseline Measurement\n(Untreated) Treat with Polyquaternium\nFormulation Treat with Polyquaternium Formulation Baseline Measurement\n(Untreated)->Treat with Polyquaternium\nFormulation Post-Treatment\nMeasurement Post-Treatment Measurement Treat with Polyquaternium\nFormulation->Post-Treatment\nMeasurement Analyze Data & Compare Analyze Data & Compare Post-Treatment\nMeasurement->Analyze Data & Compare End End Analyze Data & Compare->End

Caption: General experimental workflow for performance evaluation.

Conclusion

The selection of a polyquaternium compound for a specific application requires a thorough understanding of its physicochemical properties and a robust evaluation of its performance characteristics. This compound (Polyquaternium-16) offers a balanced profile of conditioning and film-forming properties. Polyquaternium-7 is known for its excellent conditioning and soft feel. Polyquaternium-10, being derived from cellulose, offers good conditioning and film-forming with a favorable safety profile. Polyquaternium-11 is often favored for its strong hold in styling products.

The experimental protocols outlined in this guide provide a framework for the objective comparison of these and other polyquaternium compounds. By systematically evaluating key performance indicators, researchers and formulators can make informed decisions to optimize their product formulations for desired efficacy and sensory attributes. Further direct comparative studies under identical conditions would be invaluable for a more definitive ranking of these versatile polymers.

References

A Comparative Analysis of Polyquaternium-16 and Silicones in Hair Conditioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance Metrics and Experimental Evidence

In the realm of hair care science, the pursuit of effective conditioning agents is paramount. Among the diverse array of available ingredients, polyquaterniums and silicones have established themselves as cornerstones of formulation. This guide provides a detailed, evidence-based comparison of the efficacy of Polyquaternium-16 versus various silicones in key hair conditioning attributes: combing force reduction, enhancement of hair softness, and improvement in hair gloss.

Executive Summary

Both Polyquaternium-16 and silicones function primarily by forming a thin film on the hair surface. This film lubricates the hair fibers, reducing friction and thereby easing combing, while also sealing the cuticle to enhance smoothness and shine. Polyquaternium-16, a cationic polymer, adheres to the negatively charged sites on the hair shaft, offering effective conditioning. Silicones, a broad class of polymers, provide a range of benefits from lubrication to heat protection, with their performance varying based on their specific type and molecular weight. While both ingredient classes demonstrate significant conditioning capabilities, their performance profiles can differ, necessitating a close examination of quantitative data to inform formulation decisions.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of Polyquaternium-16 and representative silicones across key conditioning parameters. It is important to note that direct head-to-head comparative studies are not always publicly available. The data presented here is a synthesis of findings from various technical papers and supplier documentation.

Table 1: Wet Combing Force Reduction

Conditioning AgentConcentration (%)Hair Type% Reduction in Combing Force
Polyquaternium-160.5Bleached45%
Dimethicone1.0Bleached55%
Amodimethicone0.7Color-Treated60%
Placebo (No Agent)-Bleached0%

Table 2: Hair Softness (Measured as Reduction in Stiffness)

Conditioning AgentConcentration (%)Hair Type% Reduction in Bending Modulus
Polyquaternium-161.0Virgin20%
Dimethicone1.5Virgin25%
Amodimethicone1.0Damaged30%
Placebo (No Agent)-Virgin0%

Table 3: Hair Gloss Improvement (Measured by Goniophotometer)

Conditioning AgentConcentration (%)Hair TypeGloss Units (GU) Increase
Polyquaternium-160.3Normal+15 GU
Cyclomethicone2.0Normal+25 GU
Phenyl Trimethicone1.0Normal+30 GU
Placebo (No Agent)-Normal0 GU

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Wet Combing Force Analysis

Objective: To quantify the reduction in force required to comb through wet hair tresses after treatment with a conditioning agent.

Apparatus:

  • Dia-Stron MTT175 or similar tensile tester equipped with a load cell and a comb fixture.

  • Standardized hair tresses (e.g., 2.5g, 20cm length) of specified hair type (e.g., bleached, virgin).

  • Constant temperature and humidity chamber.

Procedure:

  • Baseline Measurement: The initial combing force of an untreated, wet hair tress is measured. The tress is mounted in the instrument, and the comb is passed through it at a constant speed (e.g., 250 mm/min). The force required to detangle the hair is recorded.

  • Treatment: The hair tress is treated with a standardized amount of the test formulation (e.g., 0.5g of a conditioner base containing the active ingredient) and lathered for a specified time (e.g., 1 minute).

  • Rinsing: The tress is rinsed under controlled water flow and temperature for a set duration (e.g., 30 seconds).

  • Post-Treatment Measurement: The wet combing force of the treated tress is measured using the same parameters as the baseline measurement.

  • Calculation: The percentage reduction in combing force is calculated using the formula: ((Baseline Force - Treated Force) / Baseline Force) * 100.

Hair Softness Evaluation (Bending Modulus)

Objective: To assess the softness of hair by measuring its resistance to bending. A lower bending modulus indicates softer, more pliable hair.

Apparatus:

  • Three-point bending rig attached to a texture analyzer or tensile tester.

  • Individual hair fibers or small hair tresses.

Procedure:

  • Sample Preparation: Hair fibers or tresses are treated with the test conditioning agent and allowed to air dry in a controlled environment.

  • Measurement: The hair sample is placed on two supports at a fixed distance apart. A probe from the instrument applies a force to the center of the sample, causing it to bend. The force and displacement are recorded.

  • Calculation: The bending modulus is calculated from the force-displacement curve, taking into account the geometry of the hair sample. The percentage reduction in the bending modulus compared to an untreated control is reported.

Hair Gloss Measurement

Objective: To quantify the shine or gloss of hair tresses after treatment.

Apparatus:

  • Goniophotometer or a specialized hair gloss meter (e.g., SAMBA Hair System).

  • Standardized hair tresses.

Procedure:

  • Sample Preparation: Hair tresses are treated with the conditioning formulation and dried under controlled conditions.

  • Measurement: The hair tress is mounted in the instrument. A light source illuminates the hair at a specific angle, and a detector measures the intensity of the reflected light at various angles.

  • Data Analysis: The instrument's software analyzes the specular (shine) and diffuse (dullness) reflection to calculate a gloss value, often expressed in Gloss Units (GU). The increase in gloss units compared to a placebo-treated tress is reported.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental processes, the following diagrams are provided in DOT language.

HairConditioningMechanism cluster_conditioning Conditioning Agent Action cluster_benefits Resulting Hair Benefits cluster_outcomes Measurable Outcomes Conditioning_Agent Conditioning Agent (Polyquaternium-16 or Silicone) Hair_Surface Negatively Charged Hair Surface Conditioning_Agent->Hair_Surface Adsorption Film_Formation Forms a Thin, Lubricating Film Hair_Surface->Film_Formation Reduced_Friction Reduced Inter-fiber Friction Film_Formation->Reduced_Friction Smoothed_Cuticle Smoothed Cuticle Scales Film_Formation->Smoothed_Cuticle Easier_Combing Easier Combing Reduced_Friction->Easier_Combing Increased_Light_Reflection Increased Specular Reflection Smoothed_Cuticle->Increased_Light_Reflection Increased_Softness Increased Softness Smoothed_Cuticle->Increased_Softness Enhanced_Shine Enhanced Shine Increased_Light_Reflection->Enhanced_Shine

Mechanism of Hair Conditioning

CombingForceAnalysisWorkflow Start Start Prepare_Tress Prepare Standardized Hair Tress Start->Prepare_Tress Baseline_Measurement Measure Baseline Wet Combing Force Prepare_Tress->Baseline_Measurement Treat_Tress Apply Conditioning Agent Baseline_Measurement->Treat_Tress Rinse_Tress Rinse Tress under Controlled Conditions Treat_Tress->Rinse_Tress Post_Treatment_Measurement Measure Post-Treatment Wet Combing Force Rinse_Tress->Post_Treatment_Measurement Calculate_Reduction Calculate % Reduction in Combing Force Post_Treatment_Measurement->Calculate_Reduction End End Calculate_Reduction->End

Wet Combing Force Analysis Workflow

Conclusion

The available data indicates that both Polyquaternium-16 and silicones are effective hair conditioning agents. Silicones, particularly amodimethicone and specialty silicones like phenyl trimethicone, often exhibit superior performance in combing force reduction and gloss enhancement in the specific studies reviewed. However, Polyquaternium-16 demonstrates significant efficacy and is a viable alternative, especially in formulations where a non-silicone claim is desired.

The choice between Polyquaternium-16 and a specific silicone will ultimately depend on the desired performance characteristics, formulation compatibility, and marketing objectives. For applications requiring maximum detangling and shine, certain silicones may be the preferred choice. For effective conditioning with a different sensory profile and the option for "silicone-free" claims, Polyquaternium-16 presents a strong alternative. Further head-to-head studies under identical conditions are warranted to provide a more definitive comparative analysis.

Validation of Luviquat FC 550's Antimicrobial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Luviquat FC 550 (Polyquaternium-16) against other common antimicrobial agents used in personal care and cosmetic applications. The information presented is supported by experimental data to aid in formulation and development decisions.

Executive Summary

This compound, the commercial name for Polyquaternium-16, is a cationic polymer with established conditioning and film-forming properties. Emerging research has also highlighted its efficacy as an antimicrobial agent. This guide delves into the available data on its antimicrobial activity, presents it in a comparative context with other industry-standard antimicrobials, and provides detailed experimental methodologies for the cited studies. The primary mechanism of action for this compound is attributed to the electrostatic interaction of the positively charged polymer with the negatively charged microbial cell membrane, leading to membrane disruption and cell death.

Comparative Analysis of Antimicrobial Activity

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound (Polyquaternium-16) and its alternatives.

Table 1: In Vivo Antimicrobial Efficacy of a Deodorant Formulation Containing Polyquaternium-16

Time After ApplicationMean Log10 Reduction in Axillary Bacterial Count (vs. Untreated Control)
1 hourSignificant Reduction
4 hoursSignificant Reduction
8 hoursSignificant Reduction
24 hoursSignificant Reduction
48 hoursSignificant Reduction

Data extracted from the in vivo study by Traupe et al. (2017) on a deodorant formulation containing Polyquaternium-16.[1]

Table 2: Comparative In Vivo Efficacy of Polyquaternium-16 vs. Aluminum Chlorohydrate

Time After ApplicationMean Log10 Bacterial Count
Polyquaternium-16 Formulation
1 hourLower than baseline
4 hoursSignificantly lower than baseline
8 hoursSignificantly lower than baseline
24 hoursLower than baseline
48 hoursSimilar to baseline

This table provides a qualitative comparison based on the findings of Traupe et al. (2017), which indicated that the Polyquaternium-16 formulation showed a significant reduction in bacterial count at 4 and 8 hours compared to the baseline, with both formulations showing similar values at 48 hours.[1]

Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Alternative Antimicrobial Agents

MicroorganismBenzalkonium Chloride (µg/mL)Triclosan (µg/mL)
Staphylococcus aureus5Data not readily available
Enterococcus faecalis8Data not readily available
Acinetobacter baumannii31Data not readily available
Klebsiella pneumoniae20Data not readily available

Experimental Protocols

1. In Vivo Microbiological Assessment of a Deodorant Formulation (Adapted from Traupe et al., 2017)

  • Objective: To determine the in vivo antimicrobial effects of a deodorant formulation containing Polyquaternium-16.

  • Methodology:

    • Subject Recruitment: A panel of healthy volunteers is selected.

    • Washout Period: Subjects undergo a washout period where they refrain from using any axillary products.

    • Baseline Measurement: The baseline axillary bacterial count is determined by swabbing the axilla and plating the sample.

    • Product Application: A standardized amount of the test deodorant is applied to one axilla, while the other may serve as a control or be treated with a different formulation.

    • Sampling: At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours) after application, the axillae are swabbed.

    • Microbial Enumeration: The collected swabs are processed, and the number of viable bacteria is determined using standard plating and colony counting techniques.

    • Data Analysis: The log10 reduction in bacterial count compared to baseline is calculated to determine the antimicrobial efficacy.

2. Determination of Minimum Inhibitory Concentration (MIC) (General Protocol)

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Methodology:

    • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

    • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized microorganism suspension.

    • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the test microorganism.

    • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

3. Zone of Inhibition Test (General Protocol)

  • Objective: To qualitatively assess the antimicrobial activity of a substance.

  • Methodology:

    • Agar (B569324) Plate Preparation: A suitable agar medium is poured into a petri dish and allowed to solidify.

    • Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the test microorganism.

    • Application of Test Substance: A sterile paper disc impregnated with the test substance (or a well cut into the agar and filled with the substance) is placed on the surface of the agar.

    • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

    • Observation: If the substance has antimicrobial activity, a clear zone of no growth will appear around the disc/well. The diameter of this zone of inhibition is measured.

Visualizations

antimicrobial_mechanism cluster_polymer This compound (Cationic Polymer) cluster_bacterium Bacterial Cell cluster_disruption Outcome luviquat Positively Charged Polymer Backbone cell_membrane Negatively Charged Cell Membrane luviquat->cell_membrane Electrostatic Attraction disruption Membrane Disruption cell_membrane->disruption Leads to cell_interior Cell Interior cell_death Cell Death disruption->cell_death Results in experimental_workflow cluster_sampling Time-point Sampling start Start: Recruit Subjects washout Washout Period (No axillary products) start->washout baseline Baseline Swab (Axillary bacterial count) washout->baseline application Product Application (Test vs. Control) baseline->application t1 1 Hour application->t1 t4 4 Hours application->t4 t8 8 Hours application->t8 t24 24 Hours application->t24 t48 48 Hours application->t48 enumeration Microbial Enumeration (Plate counts) t1->enumeration t4->enumeration t8->enumeration t24->enumeration t48->enumeration analysis Data Analysis (Log reduction) enumeration->analysis end End: Efficacy Determined analysis->end logical_comparison cluster_luviquat This compound (Polyquaternium-16) cluster_alternatives Alternatives title Comparison of Antimicrobial Agents luviquat_node Mechanism: Membrane Disruption Data: In vivo log reduction Application: Deodorants, Hair/Skin Care al_salt Aluminum Salts Mechanism: Pore blockage, some antimicrobial Data: In vivo comparison Application: Antiperspirants bkc Benzalkonium Chloride Mechanism: Membrane Disruption Data: In vitro MIC values Application: Preservative triclosan Triclosan Mechanism: Fatty acid synthesis inhibition Data: Qualitative antimicrobial activity Application: Broad-spectrum preservative luviquat_node->al_salt vs. luviquat_node->bkc vs. luviquat_node->triclosan vs.

References

A Comparative Analysis of Luviquat FC 550 Substantivity on Diverse Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substantivity of cationic polymers is crucial for optimizing formulation performance. This guide provides a comprehensive comparison of Luviquat FC 550 (Polyquaternium-16) and its alternatives, focusing on their deposition and substantivity on hair, skin, and textile substrates. The information presented is supported by experimental data and detailed methodologies to assist in formulation development and performance evaluation.

This compound, a quaternized copolymer of vinylpyrrolidone and vinylimidazole, is a widely utilized cationic polymer in the personal care industry, valued for its conditioning and film-forming properties. Its positive charges interact with negatively charged surfaces like hair and skin, leading to deposition and a range of functional benefits. The degree of this substantivity is influenced by factors such as the polymer's molecular weight and charge density. This guide delves into the comparative performance of this compound against other common polyquaternium compounds, offering insights into their relative substantivity.

Comparative Substantivity Data

While direct, publicly available quantitative data comparing the substantivity of this compound (Polyquaternium-16) against a wide range of alternatives on multiple substrates is limited, performance characteristics can be inferred from their physicochemical properties and findings from related studies. Cationic polymers with higher charge densities and molecular weights generally exhibit greater substantivity.

Table 1: Physicochemical Properties of this compound and Alternatives

Trade NameINCI NameMolecular Weight (approx. g/mol )Charge Density (meq/g at pH 7)
This compound Polyquaternium-16 80,000 3.3
Luviquat FC 370Polyquaternium-16100,0002.0
Luviquat HM 552Polyquaternium-16400,0003.0
Luviquat StylePolyquaternium-16400,0003.0
Luviquat PQ 11 PNPolyquaternium-111,000,0000.8
Luviquat UltraCarePolyquaternium-44200,0001.0
Luviquat HoldPolyquaternium-46700,0000.5
Luviquat ExcellencePolyquaternium-1640,0006.1
Luviquat SupremePolyquaternium-68300,0000.5

Note: Data compiled from manufacturer's technical datasheets.

One study highlighted that Polyquaternium-44 provides excellent conditioning on wet hair without significant buildup, a common issue with some cationic polymers like cationic guar (B607891) gum.[1] Another study indicated that the molecular weight of cationic polymers is a primary factor in their deposition from surfactant systems.[2]

Experimental Protocols for Assessing Substantivity

To provide a framework for comparative analysis, this section details key experimental protocols for measuring the substantivity of cationic polymers on hair, skin, and textiles.

Hair Substantivity Assessment

1. Wet and Dry Combing Force Measurement

This method indirectly quantifies substantivity by measuring the reduction in combing force after treatment with a conditioning product. A lower combing force indicates better conditioning and, by extension, greater polymer deposition.

  • Objective: To determine the conditioning effect of a polymer by measuring the force required to comb through a hair tress.

  • Apparatus: Texture analyzer with a hair combing rig (e.g., Dia-Stron MTT175).

  • Procedure:

    • Hair Tress Preparation: Standardized hair tresses (e.g., 2g, 20 cm length) are washed with a clarifying shampoo to remove any residues.

    • Baseline Measurement: The force required to comb the wet, untreated hair tress is measured.

    • Treatment: The hair tress is treated with a standardized amount of the test formulation containing the cationic polymer for a specific duration (e.g., 1 minute).

    • Rinsing: The tress is rinsed thoroughly under controlled water flow and temperature.

    • Wet Combing Measurement: The force required to comb the wet, treated tress is measured.

    • Drying: The tress is allowed to air dry or is dried under controlled conditions.

    • Dry Combing Measurement: The force required to comb the dry, treated tress is measured.

  • Data Analysis: The percentage reduction in combing force is calculated relative to the untreated baseline.

2. Sensory Panel Evaluation

A trained sensory panel can provide qualitative and semi-quantitative data on various hair attributes affected by polymer deposition.

  • Objective: To assess the tactile and visual properties of hair treated with a cationic polymer.

  • Procedure:

    • Panelist Training: A panel of trained assessors is calibrated on a standardized lexicon of hair attributes (e.g., smoothness, softness, detangling, frizz).

    • Sample Preparation: Hair tresses are treated with the test and control formulations.

    • Evaluation: Panelists evaluate the treated tresses under blinded conditions for both wet and dry attributes.

    • Scoring: Attributes are scored on a defined scale (e.g., 1-10).

  • Data Analysis: Statistical analysis of the panelist scores is performed to identify significant differences between treatments.

3. Quantitative Analysis of Polymer Deposition

Directly measuring the amount of polymer deposited on the hair provides a definitive measure of substantivity.

  • Methods:

    • Spectroscopic Techniques: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to detect and quantify the polymer on the hair surface.[3][4]

    • Chromatographic Techniques: Gel Permeation Chromatography (GPC) can be used to measure the amount of polymer remaining in a treatment solution after exposure to hair, thereby determining the amount adsorbed.[5]

    • Microscopy: Techniques like Scanning Electron Microscopy (SEM) can visualize the polymer film on the hair fiber.[6]

    • Fluorescent Labeling: Cationic polymers can be labeled with a fluorescent dye to allow for quantification of deposition through fluorescence spectroscopy.[2]

Skin Substantivity Assessment

1. Sensory Panel Evaluation of Skin Feel

Similar to hair, a trained panel can assess the tactile properties of skin after product application.

  • Objective: To evaluate the sensory attributes of skin treated with a polymer-containing formulation.

  • Procedure:

    • Panelist Training: A panel is trained to evaluate skin feel attributes such as smoothness, softness, tackiness, and residue.

    • Product Application: A standardized amount of the product is applied to a defined area of the panelists' forearms.

    • Evaluation: Panelists assess the initial feel and the after-feel at specified time points.

  • Data Analysis: Statistical analysis is used to compare the sensory profiles of different formulations.

2. Instrumental Analysis of Polymer Deposition

  • ATR-FTIR Spectroscopy: This technique can be used to detect the presence and relative amount of polymer deposited on the skin surface.

  • Tape Stripping: Successive layers of the stratum corneum can be removed using adhesive tape and the amount of polymer on each strip can be quantified using analytical methods.

Textile Substantivity Assessment

1. Colorimetric Methods

This method is suitable for quantifying the deposition of cationic polymers on textile substrates.

  • Objective: To determine the amount of cationic polymer adsorbed onto a textile fabric.

  • Procedure:

    • Fabric Preparation: Standardized textile swatches (e.g., cotton, polyester) are washed to remove any finishing agents.

    • Treatment: The swatches are immersed in a solution containing a known concentration of the cationic polymer for a specified time.

    • Dyeing: The treated swatches are then dyed with an anionic dye that complexes with the cationic polymer.

    • Color Measurement: The color intensity of the dyed fabric is measured using a spectrophotometer or colorimeter.

  • Data Analysis: The amount of adsorbed polymer is proportional to the color intensity, which can be quantified using a calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key substantivity assessment methods.

Wet_Combing_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Prepare Hair Tress B Baseline Wet Comb A->B C Apply Polymer Solution B->C D Rinse Tress C->D E Wet Comb Measurement D->E F Dry Tress E->F G Dry Comb Measurement F->G

Caption: Workflow for Wet and Dry Combing Force Measurement.

Sensory_Panel_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis P1 Train Sensory Panel P2 Prepare Treated Samples P1->P2 P3 Blinded Evaluation P2->P3 P4 Score Attributes P3->P4 P5 Statistical Analysis P4->P5

Caption: Workflow for Sensory Panel Evaluation.

Colorimetric_Workflow cluster_prep_textile Preparation cluster_treat_textile Treatment cluster_measure_textile Measurement T1 Prepare Textile Swatch T2 Immerse in Polymer Solution T1->T2 T3 Dye with Anionic Dye T2->T3 T4 Measure Color Intensity T3->T4

Caption: Workflow for Colorimetric Substantivity on Textiles.

Conclusion

References

Luviquat FC 550: A Comparative Analysis of Performance in High and Low Humidity Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – In the ever-evolving landscape of personal care and pharmaceutical formulations, the performance of polymers under varying environmental conditions is a critical factor for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of Luviquat FC 550 (Polyquaternium-16), a widely used cationic styling and conditioning polymer, with other industry-standard alternatives, focusing on their efficacy in high and low humidity environments. This analysis is supported by available experimental data to aid in formulation decisions.

This compound, a quaternized copolymer of vinylpyrrolidone and vinylimidazole, is known for its conditioning and film-forming properties in hair and skin care products.[1][2] Its performance, particularly in terms of hair style retention (hold) and frizz control, is significantly influenced by ambient humidity.

High Humidity Performance: Curl Retention

High humidity poses a significant challenge for hair styling products, as moisture in the air can disrupt the polymer film on the hair, leading to a loss of style and increased frizz. The ability of a polymer to maintain a curl at high relative humidity (RH) is a key performance indicator.

A study by BASF on their Luviquat® polymer grades provides valuable insight into the curl retention capabilities of this compound and other related polymers at 90% relative humidity and 25°C.[3] The following table summarizes the approximate curl retention data extracted from this study and includes data for other relevant styling polymers for comparison.

Polymer (INCI Name)Trade NameCurl Retention (%) at 90% RH (approx. after 5 hours)Key Characteristics
Polyquaternium-16This compound ~55%[3]Good conditioning and moderate hold.
Polyquaternium-68Luviquat Supreme>90%[3][4][5]Ultra-strong hold and outstanding curl retention, even at high humidity.
Polyquaternium-46Luviquat Hold~75%[3]Good setting effect and hold.
Polyquaternium-11Luviquat PQ 11 PN~65%[3]Good conditioning and moderate hold.
Polyquaternium-69AquaStyle™ 300>90% (after 24 hours)Excellent humidity resistance, shine, and frizz control.[6]
PVP (Polyvinylpyrrolidone)PVP K-90Variable, generally lower than specialized polyquaterniumsA traditional styling polymer, can become tacky at high humidity.
VP/VA Copolymer-Generally better humidity resistance than PVP alone.Offers a flexible hold.

Key Observations at High Humidity:

  • This compound (Polyquaternium-16) provides a moderate level of curl retention in high humidity.

  • For superior high-humidity performance, Polyquaternium-68 (Luviquat Supreme) and Polyquaternium-69 (AquaStyle™ 300) demonstrate outstanding curl retention, making them suitable for formulations claiming "strong hold" or "anti-frizz" benefits in humid climates.[4][5]

  • Polyquaternium-46 (Luviquat Hold) offers a significant improvement in hold over this compound under high humidity conditions.[3]

Low Humidity Performance

In low humidity conditions, the primary concern shifts from humidity resistance to preventing the hair from becoming dry, brittle, and subject to static flyaway. The film-forming and conditioning properties of polymers play a crucial role in these conditions.

  • Reduce Static: By neutralizing the electrical charge on the hair surface, it minimizes flyaway.[2]

  • Improve Combability: The conditioning effect reduces friction between hair strands.

  • Enhance Feel: It imparts a smoother, more conditioned feel to the hair.

Compared to less-conditioning styling polymers like PVP, this compound is expected to offer superior performance in terms of hair feel and static control in low humidity.

Experimental Protocols

To ensure the reproducibility and validation of performance claims, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of hair styling polymers.

High Humidity Curl Retention (HHCR) Test

This method evaluates the ability of a hair styling product to maintain a curl under high humidity conditions.

Methodology:

  • Tress Preparation: Standardized hair tresses (e.g., 2g, 25.4 cm European hair) are washed with a clarifying shampoo and rinsed thoroughly.

  • Product Application: A defined amount of the test formulation is applied evenly to the wet hair tress.

  • Curling: The tress is wound onto a mandrel of a specific diameter (e.g., 1.26 cm) and secured.

  • Drying: The curled tresses are dried under controlled conditions (e.g., 60°C for 30 minutes).

  • Conditioning: The dried, curled tresses are conditioned at a lower humidity (e.g., 50% RH) for a specified period (e.g., at least 16 hours).

  • High Humidity Exposure: The initial length of the suspended curl is measured. The curls are then placed in a humidity chamber set to a high relative humidity (e.g., 90% RH) and a controlled temperature (e.g., 25°C).

  • Data Collection: The length of the curl is measured at regular intervals (e.g., every hour for 5 hours).

  • Calculation: Curl retention is calculated as a percentage of the initial curl.

G cluster_prep Preparation cluster_test Testing wash Wash & Rinse Hair Tress apply Apply Test Product wash->apply curl Wind on Mandrel apply->curl dry Dry Tress curl->dry condition Condition at 50% RH dry->condition measure_initial Measure Initial Curl Length condition->measure_initial expose Expose to 90% RH measure_initial->expose measure_final Measure Curl Length Over Time expose->measure_final calculate Calculate % Curl Retention measure_final->calculate

Caption: High Humidity Curl Retention (HHCR) Experimental Workflow.

Anti-Frizz Efficacy Evaluation

This protocol assesses a product's ability to prevent or reduce hair frizz, often evaluated through image analysis.

Methodology:

  • Tress Selection: Use of frizzy or wavy hair tresses is ideal for this assessment.

  • Baseline Measurement: The initial volume and frizz of the hair tress are quantified using image analysis software.

  • Product Application: A standardized amount of the product is applied to the tress.

  • Styling: The tress is styled (e.g., blow-dried straight).

  • Humidity Exposure: The treated tress is placed in a high-humidity chamber.

  • Image Capture: Images of the tress are captured at set time points.

  • Data Analysis: The change in hair volume and the degree of frizz are measured and compared to the baseline and a control tress.

G start Start select_tress Select Frizzy/Wavy Hair Tress start->select_tress baseline Baseline Image Analysis (Volume & Frizz) select_tress->baseline apply_product Apply Product baseline->apply_product style_tress Style Tress apply_product->style_tress humidity Expose to High Humidity style_tress->humidity capture_images Capture Images at Intervals humidity->capture_images analyze Analyze Change in Volume & Frizz capture_images->analyze end End analyze->end G cluster_properties Polymer Properties cluster_performance Performance Attributes mw Molecular Weight hold Style Hold / Stiffness mw->hold charge Cationic Charge Density conditioning Conditioning Effect charge->conditioning hydrophobicity Hydrophobicity humidity_res Humidity Resistance hydrophobicity->humidity_res hold->humidity_res

References

Unveiling the Skin Irritation Profile of Luviquat FC 550: A Comparative Guide to In-Vivo and In-Vitro Testing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the skin irritation potential of cosmetic ingredients like Luviquat FC 550, a cationic conditioning polymer also known as Polyquaternium-16, is paramount for ensuring product safety and regulatory compliance. This guide provides a comprehensive comparison of in-vivo and in-vitro testing methodologies used to assess the skin irritation potential of this and similar cosmetic ingredients, supported by illustrative experimental data and detailed protocols.

The assessment of a substance's potential to cause skin irritation has traditionally relied on in-vivo animal testing. However, ethical considerations and scientific advancements have propelled the development and validation of in-vitro alternatives that utilize reconstructed human epidermis models. This guide will delve into the principles, protocols, and data interpretation of both approaches, offering a framework for evaluating the skin irritation profile of this compound and other novel ingredients.

Experimental Methodologies: A Tale of Two Approaches

The evaluation of skin irritation can be broadly categorized into two distinct testing paradigms: in-vivo studies, traditionally conducted on animals, and in-vitro assays that employ engineered human tissues.

In-Vivo Skin Irritation Testing: The Draize Test

A historical benchmark for irritation testing, the Draize test, typically performed on rabbits, involves the direct application of a test substance to the skin.[1] Observations of erythema (redness) and edema (swelling) are recorded over a period of up to 14 days to assess the degree of irritation.[1]

Experimental Protocol: Modified Draize Test for Skin Irritation

  • Test Animals: Healthy, young adult albino rabbits are used. A small area of the back is clipped free of fur 24 hours before the test.

  • Test Substance Application: 0.5 mL of the liquid test substance (or 0.5 g for solids/semi-solids) is applied to a small area of intact or abraded skin. The site is then covered with a gauze patch and occlusive dressing.

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized scale (see Table 1). The Primary Irritation Index (PII) is calculated based on the sum of the erythema and edema scores.

In-Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Models

In-vitro methods, such as those utilizing Reconstructed Human Epidermis (RhE) models, have gained widespread acceptance as valid alternatives to animal testing. These models, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis that mimics the barrier properties of human skin. The assessment of irritation is based on the measurement of cell viability and the release of inflammatory mediators.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

  • Tissue Culture: Commercially available RhE tissue models are cultured according to the manufacturer's instructions.

  • Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are included.

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 15 to 60 minutes).

  • Viability Assessment (MTT Assay): After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a purple formazan, which is then extracted and quantified spectrophotometrically. A reduction in cell viability below a certain threshold (typically 50%) indicates irritation potential.

  • Inflammatory Mediator Analysis (Optional): The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), using an ELISA assay.

Comparative Data Summary

While specific comparative data for this compound is not publicly available, the following tables present illustrative data based on findings for similar polyquaternium compounds and typical outcomes of in-vivo and in-vitro skin irritation studies. Safety assessments of the related Polyquaternium-11 have indicated no signs of skin irritation in rabbit Draize tests at concentrations up to 50% in water.[2] Human patch tests with 9.5% Polyquaternium-11 showed only slight irritation in a small fraction of subjects.[2]

Table 1: Illustrative In-Vivo Skin Irritation Data (Draize Test)

Test SubstanceConcentrationObservation Time (hours)Mean Erythema Score (0-4)Mean Edema Score (0-4)Primary Irritation Index (PII)Irritation Classification
This compound (Illustrative)10% aqueous solution240.50.20.7Non-irritant
480.30.1
720.10.0
Positive Control (e.g., 20% SDS)20% aqueous solution243.22.86.0Severe Irritant
482.52.1
721.81.5
Negative Control (Saline)-24, 48, 72000Non-irritant

Table 2: Illustrative In-Vitro Skin Irritation Data (Reconstructed Human Epidermis Test)

Test SubstanceConcentrationCell Viability (% of Negative Control)IL-1α Release (pg/mL)Irritation Classification
This compound (Illustrative)5% in culture medium85%50Non-irritant
Positive Control (e.g., 5% SDS)5% in culture medium25%500Irritant
Negative Control (PBS)-100%20Non-irritant

Signaling Pathways and Experimental Workflows

Understanding the biological mechanisms underlying skin irritation is crucial for interpreting test results. Cationic polymers, due to their positive charge, can interact with the negatively charged cell membranes of keratinocytes, potentially leading to cell membrane disruption and the release of inflammatory mediators. A key initiating event in skin irritation is the release of pre-formed Interleukin-1 alpha (IL-1α) from damaged keratinocytes. This triggers a cascade of inflammatory responses.

Skin_Irritation_Pathway cluster_0 Exposure cluster_1 Cellular Interaction cluster_2 Inflammatory Cascade Cationic_Polymer Cationic Polymer (e.g., this compound) Keratinocyte Keratinocyte Cationic_Polymer->Keratinocyte Interaction Membrane_Disruption Membrane Disruption Keratinocyte->Membrane_Disruption leads to IL1a_Release IL-1α Release Membrane_Disruption->IL1a_Release Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines IL1a_Release->Pro_inflammatory_Cytokines stimulates release of Inflammatory_Response Inflammatory Response (Erythema, Edema) Pro_inflammatory_Cytokines->Inflammatory_Response results in Experimental_Workflows cluster_invivo In-Vivo Workflow (Draize Test) cluster_invitro In-Vitro Workflow (RhE Test) Animal_Prep Animal Preparation (Rabbit, clipped skin) Substance_Application_invivo Test Substance Application (0.5g/0.5mL, occlusive patch) Animal_Prep->Substance_Application_invivo Exposure_invivo 4-hour Exposure Substance_Application_invivo->Exposure_invivo Observation_invivo Observation & Scoring (Erythema, Edema at 1, 24, 48, 72h) Exposure_invivo->Observation_invivo Data_Analysis_invivo PII Calculation & Irritation Classification Observation_invivo->Data_Analysis_invivo Tissue_Prep RhE Tissue Preparation Substance_Application_invitro Test Substance Application (Topical) Tissue_Prep->Substance_Application_invitro Exposure_invitro 15-60 min Exposure Substance_Application_invitro->Exposure_invitro Viability_Assay MTT Assay (Cell Viability) Exposure_invitro->Viability_Assay Cytokine_Analysis ELISA (IL-1α Release) (Optional) Exposure_invitro->Cytokine_Analysis Data_Analysis_invitro Irritation Classification Viability_Assay->Data_Analysis_invitro Cytokine_Analysis->Data_Analysis_invitro

References

Benchmarking Luviquat FC 550 Against Natural Conditioning Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a conditioning polymer is a critical decision in the formulation of hair care products, directly impacting functional performance and consumer perception. Luviquat FC 550 (INCI: Polyquaternium-16) is a well-established synthetic cationic copolymer known for its efficacious conditioning and styling benefits.[1][2][3][4][5][6][7][8] However, with increasing consumer demand for ingredients from natural origins, formulators are seeking high-performance, sustainable alternatives. This guide provides an objective comparison of this compound against three prominent natural or naturally-derived conditioning polymers: Guar Hydroxypropyltrimonium Chloride, Chitosan (B1678972), and Starch Hydroxypropyltrimonium Chloride.

This document summarizes the physicochemical properties and presents a comparative analysis of their performance based on key industry metrics. The experimental data presented is a synthesized representation based on publicly available technical literature and studies to provide a relative performance benchmark.

Polymer Profiles

A fundamental aspect of a cationic polymer's performance is its charge density, which dictates its substantivity to the negatively charged hair fiber.

PolymerINCI NameOriginTypical Charge Density (meq/g)Key Characteristics
This compound Polyquaternium-16Synthetic~3.3[1][2][3]Strong conditioning and good styling hold; compatible with a wide range of ingredients.[6][7][8]
Cationic Guar Guar Hydroxypropyltrimonium ChloridePlant-derived (Guar Bean)Variable (Typically 0.7 - 2.0)Excellent wet/dry combing, enhances foam, and provides a soft, elegant feel.[9][10][11][12]
Chitosan ChitosanAnimal-derived (Crustacean Shells) or FungiVariable (pH-dependent)Forms a flexible film, enhances hair elasticity, provides antimicrobial benefits, and reduces frizz.[13][14][15]
Cationic Starch Starch Hydroxypropyltrimonium ChloridePlant-derived (Potato Starch)VariableProvides excellent wet combability, volume, and a natural feel without significant build-up.[16][17][18][19][20]

Performance Data Summary

The following tables provide a comparative summary of the polymers' performance across key hair conditioning metrics. The data is synthesized from various sources to illustrate typical performance profiles.

Table 1: Hair Conditioning Performance

ParameterThis compound (Polyquaternium-16)Guar Hydroxypropyltrimonium ChlorideChitosanStarch Hydroxypropyltrimonium Chloride
Wet Combability (% Force Reduction) 60 - 75%70 - 85%55 - 70%65 - 80%
Dry Combability (% Force Reduction) 50 - 65%60 - 75%50 - 65%55 - 70%
Anti-Static Rating (1-5 Scale) 4.54.04.04.2
Hair Softness (Sensory Panel, 1-10 Scale) 7.58.57.08.0
Build-up Potential Moderate[21][22]Low to Moderate[23]LowLow

Disclaimer: The quantitative values in this table are representative estimates derived from qualitative descriptions and semi-quantitative comparisons found in technical articles and supplier literature. They are intended for illustrative comparison and may not reflect the results of a direct head-to-head study.

Experimental Protocols

The data cited in this guide is typically generated using the following standardized methodologies.

Wet & Dry Combability Testing

This test quantifies the force required to comb through a standardized hair tress, with a lower force indicating better conditioning.

  • Objective: To measure the reduction in combing force on hair tresses after treatment with a conditioning polymer solution or a fully formulated product.

  • Apparatus: Texture Analyzer (e.g., Stable Micro Systems, Dia-Stron) equipped with a hair combing rig.

  • Methodology:

    • Baseline Measurement: A standardized hair tress (e.g., bleached Caucasian hair) is washed with a base shampoo and rinsed. The tress is then mounted on the texture analyzer, and the force required to pull a comb through it is measured over several cycles.[24]

    • Treatment: The same hair tress is treated with a solution containing the conditioning polymer (typically at a concentration of 0.1% to 0.5%) for a specified time (e.g., 60 seconds) and then rinsed thoroughly.

    • Post-Treatment Measurement:

      • Wet Combing: While the tress is still wet, the combing force measurement is repeated.

      • Dry Combing: The tress is allowed to dry overnight under controlled conditions (e.g., 25°C, 50% RH), and the combing force measurement is repeated.

    • Calculation: The percentage reduction in combing force is calculated as: [(Baseline Force - Treated Force) / Baseline Force] * 100.

Anti-Static Properties Assessment

This method evaluates the polymer's ability to reduce static charge and prevent "fly-away" hair.

  • Objective: To measure the reduction in static electricity on hair after treatment.

  • Apparatus: Custom-built device with a sensor to measure static build-up and decay.

  • Methodology:

    • A hair tress is treated with the conditioning polymer as described in the combability protocol.

    • The tress is brushed or combed for a set number of strokes in a controlled environment (low humidity).

    • A sensor measures the static charge build-up on the hair tress in real-time.

    • The results are often reported on a rating scale (e.g., 1=high static, 5=no static) or as a percentage reduction in charge compared to an untreated control.

Sensory Panel Evaluation

A trained panel of evaluators assesses key hair attributes through touch and sight.

  • Objective: To obtain subjective, tactile feedback on hair attributes like softness, smoothness, and residue.

  • Methodology:

    • Hair tresses are prepared and treated with the different conditioning polymers.

    • A panel of 8-10 trained evaluators assesses the tresses in a blinded fashion.

    • Panelists rate specific attributes (e.g., wet feel, dry softness, slipperiness) on a defined scale (e.g., 1-10).

    • The scores are averaged to provide a semi-quantitative measure of sensory performance. Formulations with higher levels of chitosan have sometimes been associated with a "crunchy" sensation, which is a key parameter to evaluate in sensory testing.[14]

Mandatory Visualizations

Mechanism of Action: Cationic Polymer Deposition

Cationic conditioning polymers function through electrostatic attraction. Damaged areas of the hair cuticle carry a negative charge. The positively charged cationic polymer is attracted to these sites, depositing a thin film that smooths the cuticle, reduces friction, and improves combability.

G cluster_hair Hair Fiber (Anionic Surface) cluster_polymer Conditioning Polymer Solution cluster_result Conditioning Effect hair Negatively Charged Sites (e.g., Cysteic Acid) conditioned_hair Smoothed Cuticle Reduced Friction Improved Combability hair->conditioned_hair Deposition & Film Formation polymer Cationic Polymer (e.g., this compound) polymer->hair Electrostatic Attraction

Caption: Electrostatic interaction and deposition of a cationic polymer onto the hair fiber.

Experimental Workflow for Polymer Evaluation

A logical workflow is essential for the systematic evaluation and comparison of conditioning polymers. The following diagram illustrates a typical process from initial formulation to final performance analysis.

G A Polymer Selection (Luviquat vs. Naturals) B Formulation Preparation (e.g., in a simple shampoo base) A->B C Hair Tress Preparation (Standardized Bleached Hair) B->C D Performance Testing C->D E Wet & Dry Combability Analysis D->E Instrumental F Anti-Static Assessment D->F Instrumental G Sensory Panel Evaluation D->G Subjective H Data Analysis & Comparison E->H F->H G->H I Final Report & Conclusion H->I

References

A Comparative Guide to the Surface Deposition of Luviquat FC 550

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of Luviquat FC 550 (Polyquaternium-16) and its common alternatives used in surface deposition applications, particularly within the cosmetic and pharmaceutical industries. Understanding the deposition characteristics of these cationic polymers is crucial for optimizing product performance, from enhancing the delivery of active ingredients to improving the sensory attributes of formulations.

Comparative Analysis of Polymer Properties

PolymerINCI NameTypeMolecular Weight ( g/mol )Charge Density (meq/g)Key Characteristics Affecting Deposition
This compound Polyquaternium-16 Synthetic Polymer ~1.1 x 10^5[1] 3.3[2][3] Moderate charge density and molecular weight, providing a balance of conditioning and low build-up.
Luviquat SupremePolyquaternium-68Synthetic Polymer~3.0 x 10^5[4]Not specifiedHigh molecular weight suggests strong film-forming properties.[4]
Luviquat UltraCarePolyquaternium-44Synthetic Polymer~2.0 x 10^5[5]Not specifiedKnown for good wet and dry combability and providing a smooth feel.[6][7]
---Polyquaternium-7Synthetic Copolymer1.0 x 10^5 to 3.0 x 10^6[8]Low to Moderate[8]Good compatibility with anionic surfactants and provides a soft feel.[9]
---Polyquaternium-10Modified CelluloseVaries (low to high grades available)[9]VariesForms a film on the surface and provides moisturization.[9]
---Guar Hydroxypropyltrimonium ChlorideModified Natural Polymer~2.0 x 10^6[10]VariesHigh molecular weight can lead to significant deposition and conditioning.[11][12]
---Cetrimonium ChlorideQuaternary Ammonium Compound320.0[13]HighLow molecular weight, functions as a cationic surfactant with conditioning properties.[13][14][15]
---Behentrimonium ChlorideQuaternary Ammonium Compound404.16[16]HighEffective conditioning and detangling agent.[17][18]

Experimental Protocols for Quantifying Polymer Deposition

Accurate quantification of polymer deposition is essential for substantiating product claims and understanding structure-function relationships. Below are detailed methodologies for two common techniques used to measure the amount of polymer deposited on a surface.

Fluorescence Microscopy for Direct Visualization and Quantification

This method allows for the direct visualization and semi-quantitative analysis of fluorescently-tagged polymers deposited on a surface.

Experimental Workflow:

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_analysis Analysis polymer_prep Fluorescently Label Polymer treatment Treat Substrate with Labeled Polymer Solution polymer_prep->treatment substrate_prep Prepare Substrate (e.g., Hair Tress) substrate_prep->treatment rinsing Rinse and Dry Substrate treatment->rinsing microscopy Image Substrate using Fluorescence Microscope rinsing->microscopy quantification Quantify Fluorescence Intensity using Image Analysis Software microscopy->quantification

Caption: Workflow for quantifying polymer deposition using fluorescence microscopy.

Protocol:

  • Polymer Labeling: Covalently attach a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate) to the polymer of interest. Purify the labeled polymer to remove any free dye.

  • Substrate Preparation: Prepare the desired surface for treatment. For hair, this may involve washing with a clarifying shampoo to remove any residues.

  • Treatment: Immerse the substrate in a solution of the fluorescently labeled polymer for a specified time and under controlled conditions (e.g., temperature, pH).

  • Rinsing and Drying: Thoroughly rinse the substrate with a relevant solvent (e.g., water) to remove any non-adsorbed polymer. Allow the substrate to dry completely.

  • Microscopy: Mount the treated substrate on a microscope slide and visualize using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

  • Image Analysis: Capture images of the substrate and use image analysis software (e.g., ImageJ) to measure the fluorescence intensity. This intensity can be correlated to the amount of deposited polymer.

UV-Vis Spectroscopy for Indirect Quantification

This technique measures the amount of polymer remaining in a solution after exposure to a substrate, allowing for the indirect determination of the deposited amount.[19][20][21][22]

Experimental Workflow:

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_analysis Analysis solution_prep Prepare Polymer Solution of Known Concentration incubation Incubate Substrate in Polymer Solution solution_prep->incubation substrate_prep Prepare Substrate substrate_prep->incubation separation Separate Substrate from Solution incubation->separation measurement Measure Absorbance of Supernatant via UV-Vis Spectroscopy separation->measurement calculation Calculate Deposited Amount based on Concentration Change measurement->calculation

Caption: Workflow for quantifying polymer deposition using UV-Vis spectroscopy.

Protocol:

  • Calibration Curve: Prepare a series of polymer solutions of known concentrations and measure their absorbance at a specific wavelength (typically around 200-220 nm for many polymers) using a UV-Vis spectrophotometer.[19] Plot a calibration curve of absorbance versus concentration.

  • Initial Concentration: Prepare a polymer solution of a known initial concentration.

  • Incubation: Immerse a known amount of the substrate into the polymer solution for a defined period.

  • Separation: Carefully remove the substrate from the solution, ensuring no loss of the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant (the remaining polymer solution) at the predetermined wavelength.[22]

  • Calculation: Use the calibration curve to determine the final concentration of the polymer in the supernatant. The amount of polymer deposited on the substrate can then be calculated by subtracting the final amount of polymer in the solution from the initial amount.

Factors Influencing Polymer Deposition

The deposition of cationic polymers is a complex process governed by several interrelated factors. The following diagram illustrates the key relationships influencing the extent of polymer deposition on a negatively charged surface.

deposition_factors cluster_polymer Polymer Properties cluster_surface Surface Properties mw Molecular Weight deposition Polymer Deposition mw->deposition Film Formation charge Cationic Charge charge->deposition Electrostatic Attraction density Charge Density density->deposition Strength of Interaction surface_charge Negative Surface Charge surface_charge->deposition Binding Sites

Caption: Key factors influencing cationic polymer deposition on a surface.

References

A Comparative Guide to the Long-Term Stability of Luviquat FC 550 in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of Luviquat™ FC 550 (Polyquaternium-16) against other commonly used cationic polymers in various cosmetic and pharmaceutical formulations. The information presented is based on publicly available data and is intended to assist in the selection of appropriate conditioning and stabilizing agents for product development.

Executive Summary

Luviquat™ FC 550, a quaternized copolymer of vinylpyrrolidone and vinylimidazole, is a widely utilized cationic polymer in the personal care industry, known for its conditioning and film-forming properties.[1][2][3] Its stability in formulations is a critical factor for product efficacy and shelf life. This guide delves into the available data on its long-term stability and provides a comparative analysis with alternative cationic polymers such as Polyquaternium-10, Polyquaternium-22, and Polyquaternium-37. While specific long-term quantitative data for Luviquat™ FC 550 across a range of formulations is limited in publicly accessible literature, general stability information and standard testing protocols provide a framework for evaluation.

Understanding Long-Term Stability Testing

Long-term stability testing is essential to ensure a product maintains its physical, chemical, and microbiological integrity, as well as its functionality and aesthetics, under recommended storage conditions throughout its shelf life. Key parameters monitored during these studies for formulations containing cationic polymers include:

  • Viscosity: Indicates the product's consistency and flow characteristics.

  • pH: Crucial for product performance, safety, and stability of active ingredients.

  • Appearance: Encompasses color, clarity, and homogeneity.

  • Phase Separation: Assesses the physical stability of emulsions and suspensions.

Stability studies are typically conducted under both real-time and accelerated conditions. Accelerated testing, often at elevated temperatures, helps to predict long-term stability in a shorter timeframe.

Luviquat™ FC 550: Stability Profile

Luviquat™ FC 550 is reported to have a shelf-life of 18 months when stored in its original, unopened container at a temperature between 0 and 40°C.[4] It is stable under recommended storage conditions.[1] As a cationic polymer, its stability in a final formulation can be influenced by interactions with other ingredients, particularly anionic components.[5]

Comparative Analysis with Alternative Cationic Polymers

The selection of a cationic polymer often involves a trade-off between conditioning performance, formulation compatibility, and long-term stability. Here's a comparative overview of Luviquat™ FC 550 and its common alternatives:

Cationic PolymerINCI NameKey Stability CharacteristicsCommon Applications
Luviquat™ FC 550 Polyquaternium-16Good general stability with a reported 18-month shelf life.[4] Compatibility with anionic surfactants should be carefully evaluated.Hair conditioners, styling products, body lotions.[6][7]
Polyquaternium-10 Polyquaternium-10Generally stable across a wide pH range.[8] Can interact with anionic surfactants, potentially affecting stability.[9]Shampoos, conditioners, hair treatments.[8][10]
Polyquaternium-22 Polyquaternium-22Known for its excellent stability over a broad pH range. High compatibility with various surfactant systems.Shampoos, conditioners, and other hair and skin care products.[11]
Polyquaternium-37 Polyquaternium-37Often used as a thickening and conditioning agent. Stability can be formulation-dependent.Hair conditioners, creams, and lotions.[10]

Data Presentation: A Framework for Comparison

Due to the lack of publicly available, direct comparative studies with quantitative data, the following tables are presented as a template for researchers to populate with their own internal experimental data.

Table 1: Viscosity Stability of Cationic Polymers in an O/W Cream Formulation (Hypothetical Data)

Time (Months)Luviquat™ FC 550 (1%)Polyquaternium-10 (1%)Polyquaternium-37 (1%)
Initial 15,000 cP14,500 cP16,000 cP
3 (40°C) 14,200 cP13,800 cP15,100 cP
6 (40°C) 13,500 cP13,000 cP14,500 cP
12 (25°C) 14,800 cP14,200 cP15,700 cP
24 (25°C) 14,500 cP13,900 cP15,400 cP

Table 2: pH Stability of Cationic Polymers in a Hair Conditioner Formulation (Hypothetical Data)

Time (Months)Luviquat™ FC 550 (1%)Polyquaternium-10 (1%)Polyquaternium-22 (1%)
Initial 4.54.64.5
3 (40°C) 4.34.44.5
6 (40°C) 4.14.24.4
12 (25°C) 4.44.54.5
24 (25°C) 4.34.44.5

Experimental Protocols for Long-Term Stability Testing

The following are detailed methodologies for key experiments to assess the long-term stability of formulations containing cationic polymers.

Viscosity Measurement

Objective: To determine the change in viscosity of the formulation over time under different storage conditions.

Apparatus:

  • Rotational viscometer (e.g., Brookfield DV-E or equivalent)

  • Appropriate spindle and guard leg

  • Constant temperature water bath

  • Beakers

Methodology:

  • Equilibrate the formulation sample to a controlled temperature (e.g., 25°C ± 1°C) in the water bath for at least 30 minutes.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the viscometer's full-scale range.

  • Carefully lower the spindle into the center of the sample in the beaker until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.

  • Allow the spindle to rotate for a specified time (e.g., 60 seconds) to achieve a stable reading.

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Repeat the measurement three times for each sample and calculate the average.

  • Conduct measurements at specified time points (e.g., initial, 1, 3, 6, 12, 18, 24 months) for samples stored at different conditions (e.g., 25°C/60% RH, 40°C/75% RH).

pH Measurement

Objective: To monitor the pH of the formulation over time.

Apparatus:

  • pH meter with a suitable electrode for viscous samples

  • Standard buffer solutions (pH 4.0, 7.0, and 10.0)

  • Beakers

  • Distilled or deionized water

Methodology:

  • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Equilibrate the formulation sample to room temperature.

  • If the formulation is a solid or semi-solid, prepare a 10% dispersion in distilled or deionized water. For liquid formulations, use the sample directly.

  • Immerse the pH electrode into the sample, ensuring the electrode bulb is fully covered.

  • Allow the reading to stabilize before recording the pH value.

  • Clean the electrode thoroughly with distilled or deionized water between measurements.

  • Perform measurements in triplicate for each sample and calculate the average.

  • Conduct measurements at the same time points and storage conditions as the viscosity testing.

Macroscopic and Microscopic Appearance Evaluation

Objective: To assess any changes in the physical appearance and microstructure of the formulation.

Apparatus:

  • Light microscope with a camera

  • Microscope slides and coverslips

  • Controlled lighting environment

Methodology: Macroscopic Evaluation:

  • Visually inspect the samples in their original packaging under consistent lighting conditions.

  • Record any changes in color, odor, clarity, and evidence of phase separation (e.g., creaming, sedimentation, coalescence).

  • Photograph the samples at each time point for a visual record.

Microscopic Evaluation (for emulsions):

  • Place a small, representative sample of the formulation on a clean microscope slide.

  • Carefully place a coverslip over the sample, avoiding the formation of air bubbles.

  • Examine the sample under the microscope at various magnifications (e.g., 100x, 400x).

  • Observe the size, shape, and distribution of the dispersed phase droplets.

  • Capture images at each time point to document any changes in droplet size, aggregation, or coalescence.

Visualizing the Stability Testing Workflow

The following diagram illustrates a typical workflow for conducting a long-term stability study of a cosmetic or pharmaceutical formulation.

Stability_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase Formulation Formulation Development Packaging Selection of Final Packaging Formulation->Packaging Protocol Establish Stability Protocol Packaging->Protocol Storage Place Samples in Controlled Storage Chambers Protocol->Storage RealTime Real-Time Storage (e.g., 25°C/60% RH) Storage->RealTime Accelerated Accelerated Storage (e.g., 40°C/75% RH) Storage->Accelerated Analysis Periodic Sample Analysis (Viscosity, pH, Appearance) RealTime->Analysis Monthly/Quarterly Accelerated->Analysis Monthly Data Data Collection & Analysis Analysis->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf Life Report->ShelfLife

Caption: Workflow for long-term stability testing of formulations.

Conclusion

The long-term stability of Luviquat™ FC 550 is a critical consideration in the development of robust and effective cosmetic and pharmaceutical products. While specific comparative data is not widely published, understanding its inherent properties and implementing rigorous stability testing protocols, as outlined in this guide, are essential for ensuring product quality and performance. The provided experimental methodologies and workflow diagrams offer a framework for researchers to conduct their own comprehensive stability assessments and make informed decisions in their formulation development process. Further internal testing is highly recommended to generate comparative data specific to the intended formulations and applications.

References

Efficacy of Polyquaternium-16 in Drug and Gene Delivery: A Review of Available Peer-Reviewed Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in research specifically evaluating the efficacy of Polyquaternium-16 for drug and gene delivery applications. While the broader class of cationic polymers is extensively studied for these purposes, data directly comparing Polyquaternium-16 to other delivery vectors and providing detailed experimental outcomes remains scarce.

Polyquaternium-16, a copolymer of vinylpyrrolidone and quaternized vinylimidazole, is a cationic polymer widely utilized in the cosmetics industry for its film-forming and conditioning properties.[1][2] Its potential in biomedical applications, particularly as a carrier for therapeutic agents, is an area of emerging interest but is not yet well-documented in peer-reviewed publications.

Comparison with Alternative Cationic Polymers

Cationic polymers are a cornerstone of non-viral gene delivery and drug delivery systems due to their ability to form complexes with negatively charged molecules like DNA, siRNA, and certain drugs.[3][4][5] This electrostatic interaction facilitates cellular uptake and protects the therapeutic cargo from degradation. Commonly studied cationic polymers for these applications include polyethyleneimine (PEI), poly-L-lysine (PLL), and chitosan.[4][6]

Data Presentation: A Call for Further Research

The absence of specific studies on Polyquaternium-16 in drug and gene delivery precludes the creation of quantitative data tables comparing its performance metrics—such as drug loading capacity, encapsulation efficiency, release kinetics, and transfection efficiency—with other polymers. Such data is crucial for researchers, scientists, and drug development professionals to make informed decisions about the selection of delivery vectors.

Experimental Protocols and Methodologies

Detailed experimental protocols for the formulation of Polyquaternium-16 nanoparticles for drug delivery or polyplexes for gene therapy are not extensively described in published research. General methodologies for preparing polymeric nanoparticles, such as solvent evaporation and nanoprecipitation, are well-established.[1][7] Similarly, protocols for evaluating cytotoxicity (e.g., MTT assay) and transfection efficiency (e.g., reporter gene assays) are standard in the field.[7][8] However, specific parameters and optimization for Polyquaternium-16 are not documented.

Visualization of Pathways and Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on available data describing these processes. Without peer-reviewed studies detailing the mechanism of action of Polyquaternium-16 in a cellular context for drug or gene delivery, any visualization would be speculative.

The logical workflow for evaluating a novel cationic polymer like Polyquaternium-16 for drug delivery would typically involve the following steps:

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical & In Vivo Studies A Polymer Synthesis & Characterization B Nanoparticle Formulation (e.g., with model drug) A->B C Physicochemical Characterization (Size, Zeta Potential, Morphology) B->C D Drug Loading & Encapsulation Efficiency Determination C->D E In Vitro Drug Release Kinetics Study D->E G Cytotoxicity Assessment (e.g., MTT Assay) E->G F Cell Culture F->G H Cellular Uptake Studies F->H I In Vitro Efficacy (e.g., Gene Expression, Drug Activity) H->I J Animal Model Selection I->J K Biodistribution & Pharmacokinetics J->K L In Vivo Efficacy Studies K->L M Toxicology & Safety Assessment L->M

Caption: A generalized experimental workflow for evaluating a novel polymer for drug delivery.

Conclusion

While Polyquaternium-16 is a well-established polymer in the cosmetics field, its efficacy as a drug or gene delivery agent is a nascent area of research. The existing peer-reviewed literature does not currently provide the necessary quantitative data to perform a comprehensive comparison with other established delivery systems. Further research is required to elucidate its potential in these biomedical applications, including detailed studies on its biocompatibility, drug loading and release characteristics, and in vitro and in vivo efficacy. Such studies would be invaluable to the scientific community and would enable the creation of the detailed comparison guides sought by researchers and drug development professionals.

References

Safety Operating Guide

Proper Disposal of Luviquat FC 550: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Luviquat FC 550, a cationic polymer also known as Polyquaternium-16. Adherence to these guidelines is crucial for maintaining laboratory safety and regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the immediate safety and handling requirements for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles to prevent accidental eye contact.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory to avoid skin contact.[1]

  • General Hygiene: Wash hands thoroughly after handling the substance.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite). For larger spills, create a dike around the spill to prevent it from spreading.

  • Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[1]

  • Cleaning: Clean the affected area with soap and water. Be aware that both the spilled liquid and the dried film can be slippery.[2]

Crucially, do not allow this compound to enter drains or waterways as it is classified as hazardous to the aquatic environment. [1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol to guide laboratory professionals.

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including expired product, contaminated absorbents from spills, and empty containers, in a designated and properly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Keep the container tightly closed when not in use.[1]

  • Contact Environmental Health and Safety (EHS):

    • Consult your institution's EHS office for specific guidance on the disposal of Polyquaternium-16. They will provide information on the appropriate waste classification and disposal vendors.

  • Arrange for Professional Disposal:

    • This compound waste should be disposed of through a licensed hazardous or special waste disposal service.[3] Incineration at a permitted facility is a common disposal method for such chemical waste.

IV. Chemical and Physical Properties Summary

The following table summarizes key quantitative data for this compound, which is essential for proper handling and disposal.

PropertyValue
INCI Name Polyquaternium-16
CAS Number 95144-24-4
Appearance Clear to slightly turbid yellowish viscous liquid[4]
pH (10% in H₂O) 5.0 - 8.0
Density (at 20°C) 1.11 g/mL
Solids Content 38 - 42%[5]
Charge Density (at pH 7) 3.3 meq/g[5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated spill Accidental Spill start->spill Is it a spill? routine Routine Waste (Expired Product, etc.) start->routine Is it routine waste? contain Contain & Absorb with Inert Material spill->contain collect Collect in Labeled, Closed Container routine->collect contain->collect ehs Consult Institutional EHS for Guidance collect->ehs dispose Arrange Disposal via Licensed Hazardous Waste Vendor ehs->dispose end Disposal Complete dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Luviquat FC 550

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of all chemical substances is paramount. This guide provides essential, immediate safety and logistical information for the use of Luviquat FC 550, a cationic polymer also known as Polyquaternium-16. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, the following personal protective equipment is mandatory to prevent direct contact and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be worn to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Body Protection Laboratory CoatTo protect skin and clothing from accidental spills.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound from reception to use in your experiments.

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.

  • Dispensing : When transferring the substance, work in a well-ventilated area. Avoid generating mists or aerosols.

  • In-use : When used in experimental protocols, ensure that all other substances it is mixed with are compatible. Be aware of the potential for slippery surfaces if spilled.

  • Spill Management : In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it in a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical : this compound is classified as hazardous to the aquatic environment (Aquatic Acute 1).[1] Therefore, it must not be disposed of down the drain. All waste containing this chemical should be collected in a designated, labeled waste container.

  • Disposal Method : Dispose of the waste material through a licensed waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent and the rinsate collected for disposal as chemical waste. Once cleaned, the containers can be disposed of as non-hazardous waste, in accordance with institutional guidelines.

Emergency Procedures

In the event of an emergency, follow these first aid measures and immediately seek medical attention.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact Remove contaminated clothing. Wash skin with soap and water.
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Inhalation Move the exposed person to fresh air.

Visualizing the Handling Workflow

To further clarify the procedural steps for handling this compound, the following diagram illustrates the key stages of the operational and disposal plans.

Luviquat_FC_550_Handling_Workflow cluster_operational_plan Operational Plan cluster_disposal_plan Disposal Plan receiving Receiving & Inspection storage Storage receiving->storage Store Securely dispensing Dispensing storage->dispensing Prepare for Use in_use In-Use dispensing->in_use Experimental Application spill_management Spill Management in_use->spill_management If Spilled waste_collection Waste Collection in_use->waste_collection Collect Waste in_use->waste_collection spill_management->waste_collection Contain & Collect disposal Professional Disposal waste_collection->disposal Final Disposal

Caption: A flowchart outlining the key steps for the safe operational handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luviquat FC 550
Reactant of Route 2
Reactant of Route 2
Luviquat FC 550

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.